molecular formula C7H6FNO2 B1289446 3-Amino-5-fluorobenzoic acid CAS No. 786616-54-4

3-Amino-5-fluorobenzoic acid

Cat. No.: B1289446
CAS No.: 786616-54-4
M. Wt: 155.13 g/mol
InChI Key: RYLBYCHERDTVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLBYCHERDTVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591592
Record name 3-Amino-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786616-54-4
Record name 3-Amino-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-fluorobenzoic acid is a fluorinated aromatic amino acid that serves as a crucial building block in medicinal chemistry and drug discovery. Its structural motifs, including an aromatic ring, an amino group, and a carboxylic acid functional group, coupled with the presence of a fluorine atom, make it a valuable intermediate in the synthesis of various pharmaceutical compounds. The fluorine substitution can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and its application in the synthesis of therapeutic agents.

Physicochemical Properties

The physical properties of this compound are summarized in the tables below. It is important to note that while some data is derived from experimental measurements, certain values are computational predictions due to the limited availability of experimentally determined data in the public domain.

General and Calculated Properties
PropertyValueSource
Molecular Formula C₇H₆FNO₂[1][2]
Molecular Weight 155.13 g/mol [1][2][3]
CAS Number 786616-54-4[1][3][4]
Appearance Solid[2]
LogP (calculated) 1.1061[3]
Topological Polar Surface Area (TPSA) 63.3 Ų[1]
Thermal Properties
PropertyValueSource
Boiling Point (predicted) 355.554 °C at 760 mmHg[2]
Flash Point (predicted) 168.833 °C[2]
Melting Point No experimental data available

Note: An experimental melting point for the related compound 2-Amino-5-fluorobenzoic acid is reported as 181-183 °C[5].

Density
PropertyValueSource
Density (predicted) 1.43 g/cm³[2]
Solubility

There is limited specific experimental data on the solubility of this compound in common solvents. However, the solubility of the related compound, 2-Amino-5-fluorobenzoic acid, has been reported and can provide an estimate.

SolventSolubility of 2-Amino-5-fluorobenzoic acidSource
Ethanol~20 mg/mL[6]
DMSO~30 mg/mL[6]
Dimethyl formamide (DMF)~30 mg/mL[6]

The aqueous solution of m-aminobenzoic acid is noted to turn brown upon standing in air[7].

Acidity
CompoundpKaSource
3-Fluorobenzoic acid 3.86[8]

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of aromatic amino acids like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities. The capillary method is a standard technique for determining the melting point of crystalline solids.

Apparatus and Reagents:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Thermometer or digital temperature probe

Procedure:

  • A small amount of the dry, powdered sample is introduced into the open end of a capillary tube.

  • The tube is tapped gently to pack the sample into the sealed end, forming a compact column of 2-3 mm in height[9].

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

  • For accuracy, the determination should be repeated at least twice, and the results averaged.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus and Reagents:

  • Analytical balance

  • Vials or flasks with secure caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification

  • This compound

  • Solvents of interest (e.g., water, ethanol, methanol, DMSO)

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent in a vial.

  • The vial is sealed and placed in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • After the incubation period, the suspension is allowed to stand to let the undissolved solid settle.

  • A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved particles.

  • The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The solubility is expressed in terms of mass per unit volume (e.g., g/100 mL or mg/mL).

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance. For an amphoteric molecule like an amino acid, this method can be used to determine the pKa values for both the acidic (carboxylic acid) and basic (amino) functional groups[10][11].

Apparatus and Reagents:

  • Calibrated pH meter with a glass electrode[10][11]

  • Burette

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)[10][11]

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)[10][11]

  • A solution of this compound of known concentration (e.g., 1 mM)[11][12]

  • Inert salt solution to maintain constant ionic strength (e.g., 0.15 M KCl)[11]

Procedure:

  • A known volume and concentration of the this compound solution is placed in a beaker with a magnetic stir bar.

  • The pH electrode is immersed in the solution, and the initial pH is recorded.

  • The solution is titrated by adding small, precise increments of the standardized strong base (or acid).

  • After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes[11].

  • The titration is continued past the equivalence point(s).

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The equivalence point(s) are identified as the inflection point(s) on the curve.

  • The pKa value(s) are determined from the pH at the half-equivalence point(s)[10].

Application in Pharmaceutical Synthesis: A Workflow Example

This compound and its derivatives are valuable precursors in the synthesis of pharmaceuticals. For instance, a closely related compound, 3-amino-4-bromo-5-fluorobenzoic acid, is a key intermediate in the synthesis of Rucaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer. The following diagram illustrates a simplified workflow for a key step in a potential synthetic route.

References

An In-depth Technical Guide to 3-Amino-5-fluorobenzoic Acid: Chemical Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of 3-Amino-5-fluorobenzoic acid. It is intended for an audience with a technical background in chemistry and drug development.

Chemical Identity and Properties

This compound is an aromatic organic compound featuring a benzene ring substituted with an amino group, a fluorine atom, and a carboxylic acid group at positions 3, 5, and 1, respectively.[1] Its unique substitution pattern makes it a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[2]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Identifiers
IUPAC NameThis compoundPubChem[1]
CAS Number786616-54-4Chemsrc[3], PubChem[1]
Molecular FormulaC₇H₆FNO₂Chemsrc[3], PubChem[1]
SMILESC1=C(C=C(C=C1N)F)C(=O)OPubChem[1]
InChIInChI=1S/C7H6FNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11)PubChem[1]
InChIKeyRYLBYCHERDTVAY-UHFFFAOYSA-NPubChem[1]
Physical Properties
Molecular Weight155.13 g/mol PubChem[1]
Exact Mass155.038254 DaChemsrc[3]
Physical FormSolidChemsrc[3], Ambeed, Inc. via Sigma-Aldrich
Boiling Point355.6 ± 27.0 °C at 760 mmHgChemsrc[3]
Density1.4 ± 0.1 g/cm³Chemsrc[3]
Computed Properties
LogP1.45Chemsrc[3]
Topological Polar Surface Area (TPSA)63.32 ŲChemScene[4]
Hydrogen Bond Donors2ChemScene[4]
Hydrogen Bond Acceptors2ChemScene[4]
Rotatable Bonds1ChemScene[4]

Chemical Structure and Bonding

The chemical structure of this compound is foundational to its reactivity and interaction with biological targets.

Caption: Chemical structure of this compound.

Aromatic System

The core of the molecule is a benzene ring, a planar, cyclic, conjugated system of six carbon atoms. The delocalized π-electron system within the ring is responsible for its aromaticity, contributing to the molecule's overall stability. The substituents on the ring influence the electron density distribution. The amino group (-NH₂) is an activating, ortho-, para-directing group, while the carboxylic acid (-COOH) and fluorine (-F) are deactivating, meta-directing groups.

Bonding in a Related Isomer: 2-Amino-5-fluorobenzoic Acid

Key bonding features observed in the crystal structure of 2-Amino-5-fluorobenzoic acid include:

  • Intramolecular Hydrogen Bonding: An intramolecular N—H⋯O hydrogen bond is present, forming an S(6) ring motif.[5]

  • Intermolecular Hydrogen Bonding: In the crystal lattice, molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds, creating R₂²(8) loops.[5] Additionally, weak N—H⋯F hydrogen bonds contribute to the crystal packing.[5]

  • Other Interactions: Short F⋯F contacts and aromatic π–π stacking interactions are also observed, further stabilizing the crystal structure.[5]

It is plausible that this compound exhibits similar intermolecular hydrogen bonding patterns involving its carboxylic acid and amino groups in the solid state.

Experimental Protocols

Synthesis

A general synthetic route to aminofluorobenzoic acids often involves the reduction of a corresponding nitrofluorobenzoic acid. While a specific protocol for the 3-amino-5-fluoro isomer is not detailed in the provided search results, a representative procedure can be outlined based on common organic synthesis techniques for related compounds.[6]

General Protocol for the Reduction of a Nitroaromatic Compound:

  • Reaction Setup: In a round-bottom flask, dissolve the nitro-compound (e.g., 3-fluoro-5-nitrobenzoic acid) (1 mmol) in a suitable solvent such as dioxane (5 mL).

  • Catalyst and Reducing Agent: Add a catalyst, for example, Ni(acac)₂ (10 mol %), followed by a reducing agent like polymethylhydrosiloxane (PMHS) (150 mol %).

  • Reaction Conditions: Stir the solution at an elevated temperature (e.g., 80 °C) under an air atmosphere.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: Purify the product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the corresponding aromatic amine.

synthesis_workflow start Start: 3-Fluoro-5-nitrobenzoic acid dissolve Dissolve in Dioxane start->dissolve add_reagents Add Ni(acac)₂ (catalyst) and PMHS (reducing agent) dissolve->add_reagents heat Heat to 80°C add_reagents->heat monitor Monitor by TLC heat->monitor workup Cool and perform aqueous work-up monitor->workup Reaction Complete purify Purify by column chromatography workup->purify end_product End Product: This compound purify->end_product

Caption: A representative workflow for the synthesis of this compound.

Spectroscopic Analysis

Characterization of this compound would typically involve standard spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The coupling patterns and chemical shifts of the aromatic protons would confirm the 1,3,5-substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a characteristic large C-F coupling constant.

  • IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretches of the amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F bond vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Safety Information

This compound is classified as an irritant.[1] The following GHS hazard statements apply:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements: Standard laboratory safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[7] Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] In case of inhalation, remove the victim to fresh air and keep them at rest in a comfortable position for breathing.[7]

Conclusion

This compound is a key building block in medicinal chemistry. Its chemical structure, characterized by the specific arrangement of amino, fluoro, and carboxylic acid functional groups on an aromatic ring, dictates its chemical reactivity and potential for forming various intermolecular interactions. A thorough understanding of its physicochemical properties, bonding, and synthetic pathways is crucial for its effective utilization in research and drug development.

References

An In-depth Technical Guide to 3-Amino-5-fluorobenzoic acid (CAS: 786616-54-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-fluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a critical building block in the synthesis of complex organic molecules. Its strategic placement of amino, fluoro, and carboxylic acid functional groups on the benzene ring makes it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and materials. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the resulting compounds, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive overview of the technical data, synthetic approaches, and potential applications of this compound.

Physicochemical Properties

The properties of this compound are summarized in the table below. While some data is derived from experimental sources, other values are computationally predicted.

PropertyValueSource(s)
CAS Number 786616-54-4[1][2][3][4][5][6]
Molecular Formula C₇H₆FNO₂[3][6]
Molecular Weight 155.13 g/mol [1][3]
Physical State Solid[4]
Boiling Point 355.6 ± 27.0 °C at 760 mmHg (Predicted)[5]
Density 1.4 ± 0.1 g/cm³ (Predicted)[5]
LogP 1.1061 (Predicted)[3]
Topological Polar Surface Area (TPSA) 63.32 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 1[3]
IUPAC Name This compound[1]
SMILES C1=C(C=C(C=C1N)F)C(=O)O[3]
InChIKey RYLBYCHERDTVAY-UHFFFAOYSA-N[1]

Synthesis

Proposed Synthetic Pathway

A logical approach would start from 5-fluoro-3-nitrobenzoic acid, which can be reduced to the target compound.

Synthesis_of_3-Amino-5-fluorobenzoic_acid A 5-Fluoro-3-nitrobenzoic acid B 3-Amino-5-fluorobenzoic acid A->B Reduction (e.g., H₂, Pd/C or SnCl₂/HCl)

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol (Hypothetical)

This is a representative protocol based on general chemical knowledge and has not been experimentally validated for this specific compound.

Step 1: Reduction of 5-Fluoro-3-nitrobenzoic acid

  • To a solution of 5-fluoro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate) in a round-bottom flask, add a catalytic amount of 10% palladium on carbon (Pd/C).

  • The flask is then placed under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • The reaction mixture is stirred vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases.

  • Infrared (IR) Spectrum: An ATR-IR spectrum is available on PubChem, which would show characteristic peaks for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and C-F stretching vibrations.[1]

  • Mass Spectrometry (MS): Predicted mass-to-charge ratios (m/z) for various adducts are available.

AdductPredicted m/z
[M+H]⁺156.04553
[M+Na]⁺178.02747
[M-H]⁻154.03097
[M+NH₄]⁺173.07207
[M+K]⁺194.00141

Data from PubChemLite.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Experimental ¹H and ¹³C NMR spectra for this compound are not readily found in the searched literature.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The 3-amino-5-halobenzoic acid moiety is recognized as an important structural motif in various biologically active compounds.

Pharmaceutical Synthesis

This compound is a key building block for fluorinated pharmaceuticals, especially in the development of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) agents.[8] The fluorine substituent can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.

Pharmaceutical_Synthesis_Workflow A 3-Amino-5-fluorobenzoic acid B Amide Coupling or Esterification A->B C Further Functionalization (e.g., N-alkylation, cyclization) B->C D Advanced Intermediate C->D E Final Synthetic Steps D->E F Active Pharmaceutical Ingredient (API) E->F

Caption: General workflow for the use of this compound in API synthesis.

Agrochemicals and Dyes

The structural features of this compound also make it a suitable precursor for the synthesis of certain agrochemicals and fluorescent dyes.[8] The amino group can be diazotized and coupled to form azo dyes, while the overall structure can be incorporated into herbicidal or pesticidal molecules.

Biological Activity and Signaling Pathways

As a synthetic intermediate, this compound itself is not expected to have significant biological activity. Its importance lies in its role as a scaffold for building larger, biologically active molecules. The ultimate biological activity and the signaling pathways modulated will depend on the final structure of the molecule synthesized from this precursor. For instance, if used to synthesize an SSRI, the final compound would target the serotonin transporter (SERT) and modulate serotonergic signaling pathways in the brain.

Biological_Context cluster_0 Drug Development Pipeline cluster_1 Biological System A 3-Amino-5-fluorobenzoic acid (Building Block) B Chemical Synthesis A->B Input C Active Pharmaceutical Ingredient (API) B->C Output D Biological Target (e.g., Receptor, Enzyme) C->D Binding/ Interaction E Signaling Pathway D->E Modulation F Physiological Response E->F Leads to

Caption: Role of this compound in the context of drug discovery.

Safety Information

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • Storage: Keep in a dark place, under an inert atmosphere, and store in a freezer under -20°C.[4]

Conclusion

This compound (CAS: 786616-54-4) is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While detailed experimental data for the compound itself is somewhat limited in the public domain, its utility as a building block for high-value molecules is well-recognized. Further research into its synthesis and applications is likely to yield novel compounds with enhanced properties and biological activities. Researchers and drug development professionals should consider this compound a key tool in their synthetic repertoire for accessing novel fluorinated molecular architectures.

References

Spectroscopic Analysis of 3-Amino-5-fluorobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Vibrational Spectroscopy of Aromatic Carboxylic Acids

Vibrational spectroscopy, encompassing FTIR and Raman techniques, is a powerful tool for elucidating the molecular structure of compounds like 3-Amino-5-fluorobenzoic acid. These techniques probe the vibrational modes of a molecule, which are sensitive to its geometry, bond strengths, and the nature of its functional groups. For aromatic compounds, the spectra reveal characteristic vibrations of the benzene ring, as well as those of the substituent groups, in this case, an amino group (-NH₂), a fluorine atom (-F), and a carboxylic acid group (-COOH). The positions, intensities, and shapes of the spectral bands provide a unique fingerprint of the molecule.

Experimental Protocols

The acquisition of high-quality FTIR and Raman spectra requires meticulous sample preparation and instrument calibration. The following protocols are based on standard methodologies reported for the analysis of similar aromatic carboxylic acids.[1][2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information on the vibrational modes that induce a change in the dipole moment.

Methodology:

  • Sample Preparation: For solid-state analysis, the most common method is the KBr (potassium bromide) pellet technique. A small amount of the sample (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar. The mixture is then pressed under high pressure (typically 8-10 tons) in a hydraulic press to form a transparent or translucent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is directly placed on the ATR crystal.[4]

  • Instrumentation: A high-resolution FTIR spectrometer, such as a Bruker Tensor 27 FT-IR or equivalent, is used for spectral acquisition.[4]

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range of 4000–400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and water vapor.

  • Spectral Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for resolving the characteristic vibrational bands. Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

Fourier-Transform (FT)-Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations that cause a change in the polarizability of the molecule.

Methodology:

  • Sample Preparation: A small amount of the crystalline powder of this compound is placed in a glass capillary tube or a sample holder.

  • Instrumentation: An FT-Raman spectrometer, often an accessory to an FTIR spectrometer (e.g., Bruker RFS 100/S), is used. A near-infrared (NIR) laser, such as a Nd:YAG laser operating at 1064 nm, is commonly employed for excitation to minimize fluorescence.

  • Data Acquisition: The Raman spectrum is typically recorded in the Stokes region from 3500–50 cm⁻¹.

  • Laser Power and Resolution: The laser power at the sample is carefully optimized (e.g., 100-200 mW) to avoid sample degradation. A spectral resolution of 2-4 cm⁻¹ is typically used.

Spectroscopic Data and Vibrational Assignments

While a complete, published, and assigned experimental spectrum for this compound is not available in the initial search results, an ATR-IR spectrum is noted to be available from Bio-Rad Laboratories, Inc.[4] For a detailed interpretation, this guide presents expected vibrational frequencies based on the analysis of isomers and related molecules, such as 2-amino-5-fluorobenzoic acid and other aminobenzoic acids.[1][5] The assignments are often supported by theoretical calculations using Density Functional Theory (DFT).[1][2]

Expected FTIR and Raman Spectral Data

The following tables summarize the expected characteristic vibrational modes for this compound. The wavenumber ranges are derived from data reported for similar compounds.

Table 1: Carboxylic Acid Group Vibrations

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
O-H stretching2500-3300Broad band, characteristic of hydrogen-bonded dimers.[6]
C=O stretching1650-1700Strong intensity in IR, medium to strong in Raman.[2]
C-O stretching1200-1350Strong intensity.
O-H in-plane bending1350-1450Medium intensity.
O-H out-of-plane bending850-950Broad, medium intensity.

Table 2: Amino Group Vibrations

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
Asymmetric N-H stretching3400-3500Medium intensity.
Symmetric N-H stretching3300-3400Medium intensity.[6]
N-H scissoring1580-1650Medium to strong intensity.
C-N stretching1250-1350Medium intensity.
N-H wagging700-850Broad, medium intensity.

Table 3: Aromatic Ring and Substituent Vibrations

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
Aromatic C-H stretching3000-3100Medium to weak intensity.
C=C stretching1400-1600Multiple bands of varying intensity.
C-H in-plane bending1000-1300Medium to weak intensity.
C-H out-of-plane bending700-900Strong intensity, sensitive to substitution pattern.
C-F stretching1100-1250Strong intensity in IR.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample acquisition to final data interpretation.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (Solid) Prep_FTIR Prepare KBr Pellet or ATR Sample->Prep_FTIR Prep_Raman Load into Capillary Sample->Prep_Raman FTIR_Spec FTIR Spectrometer Prep_FTIR->FTIR_Spec Raman_Spec FT-Raman Spectrometer Prep_Raman->Raman_Spec Record_FTIR Record FTIR Spectrum (4000-400 cm⁻¹) FTIR_Spec->Record_FTIR Record_Raman Record Raman Spectrum (3500-50 cm⁻¹) Raman_Spec->Record_Raman Process_Spectra Baseline Correction & Normalization Record_FTIR->Process_Spectra Record_Raman->Process_Spectra Peak_Picking Identify Peak Frequencies Process_Spectra->Peak_Picking Assign_Modes Assign Vibrational Modes Peak_Picking->Assign_Modes DFT_Calc Theoretical Calculation (DFT) DFT_Calc->Assign_Modes Final_Report Generate Spectroscopic Report Assign_Modes->Final_Report

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has outlined the key experimental protocols and expected spectroscopic data for the analysis of this compound using FTIR and Raman spectroscopy. While a definitive experimental spectrum for this specific molecule is not detailed in readily available literature, a robust understanding of its vibrational characteristics can be inferred from the analysis of its isomers and related compounds. The provided workflow and data tables serve as a valuable resource for researchers in designing experiments and interpreting the spectral features of this and similar molecules. For definitive assignments, it is recommended to perform experimental measurements and complement them with theoretical DFT calculations.

References

A Technical Guide to the Discovery and Synthesis of 3-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, synthesis, and core methodologies related to 3-Amino-5-fluorobenzoic acid, a key building block in modern medicinal chemistry. While a definitive discovery paper for this compound is not readily apparent in historical literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry and the increasing demand for fluorinated intermediates in pharmaceutical research. The introduction of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity.

Historical Context and Key Synthetic Strategies

The synthesis of fluorinated aromatic compounds gained significant momentum in the mid-20th century. Early methods for introducing fluorine into aromatic rings, such as the Balz-Schiemann reaction, paved the way for the creation of a diverse range of fluorinated building blocks. The synthesis of this compound has evolved, with several key strategies emerging. The most common and logical approach involves the reduction of a nitro group precursor, while other methods have explored amination of di-halo benzoic acids.

Synthesis Route 1: Reduction of 3-Fluoro-5-nitrobenzoic Acid

This is the most widely recognized and industrially scalable method for the preparation of this compound. The synthesis begins with a suitable fluorinated precursor, which is first nitrated and then reduced.

Step 1: Synthesis of the Precursor, 3-Fluoro-5-nitrobenzoic Acid

The synthesis of the key intermediate, 3-fluoro-5-nitrobenzoic acid, can be achieved through methods such as the diazotization of 3-amino-5-nitrobenzoic acid followed by a Sandmeyer-type or Balz-Schiemann reaction to introduce the fluorine atom.[1]

G cluster_0 Synthesis of 3-Fluoro-5-nitrobenzoic Acid start 3-Amino-5-nitrobenzoic Acid diazotization Diazotization (NaNO2, HBF4) start->diazotization sandmeyer Sandmeyer or Balz-Schiemann Reaction diazotization->sandmeyer product1 3-Fluoro-5-nitrobenzoic Acid sandmeyer->product1

Caption: Synthesis of the key intermediate.

Step 2: Reduction of 3-Fluoro-5-nitrobenzoic Acid

The nitro group of 3-Fluoro-5-nitrobenzoic acid is then reduced to an amine to yield the final product. Various reducing agents and conditions can be employed for this transformation. A common method is catalytic hydrogenation.

G cluster_1 Reduction to this compound start2 3-Fluoro-5-nitrobenzoic Acid reduction Reduction (e.g., H2, Pd/C) start2->reduction product2 This compound reduction->product2

Caption: The final reduction step.

Synthesis Route 2: From 3,5-Dinitrobenzoic Acid (Analogous Route)

While not a direct synthesis of the fluorinated compound, the synthesis of 3,5-diaminobenzoic acid from 3,5-dinitrobenzoic acid provides a well-documented analogous process for the reduction step, which is a critical part of the primary synthesis route for this compound.

Experimental Protocol: Catalytic Hydrogenation of 3,5-Dinitrobenzoic Acid

This protocol is adapted from the synthesis of 3,5-diaminobenzoic acid and serves as a model for the reduction of a dinitro aromatic acid.[2]

Materials:

  • 3,5-Dinitrobenzoic acid

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Solvent (e.g., sodium hydroxide solution, water)

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation reactor, dissolve 3,5-dinitrobenzoic acid in an appropriate solvent, such as a sodium hydroxide solution.

  • Add the Pd/C catalyst. The ratio of catalyst to starting material is typically around 1:100 by mass.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa).

  • Heat the reaction mixture to the target temperature (e.g., 70°C) with stirring.

  • Monitor the reaction progress by hydrogen uptake.

  • Once the reaction is complete, cool the reactor, and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Acidify the filtrate to precipitate the product.

  • Collect the product by filtration, wash with water, and dry.

Quantitative Data on Synthesis

The following table summarizes typical reaction parameters for the analogous synthesis of 3,5-diaminobenzoic acid, which can provide insights into the conditions for the reduction of 3-fluoro-5-nitrobenzoic acid.

ParameterValueReference
Nitration of Benzoic Acid to 3,5-Dinitrobenzoic Acid
Molar ratio (98% HNO3 : Benzoic Acid)3.4 : 1[2]
Reaction Temperature60-80°C[2]
Reaction Time10 hours[2]
Yield of 3,5-Dinitrobenzoic Acid72%[2]
Purity of 3,5-Dinitrobenzoic Acid99%[2]
Catalytic Hydrogenation of 3,5-Dinitrobenzoic Acid
CatalystPd/C[2]
Mass ratio (Pd/C : 3,5-Dinitrobenzoic Acid)1:100[2]
SolventSodium hydroxide solution[2]
Mass ratio (Water : 3,5-Dinitrobenzoic Acid)3:1[2]
Reaction Temperature70°C[2]
Hydrogen Pressure2 MPa[2]
Yield of 3,5-Diaminobenzoic Acid95.7%[2]

Logical Workflow for Synthesis Planning

The general workflow for planning the synthesis of this compound involves several key decision points, as illustrated in the diagram below.

G start Define Target: This compound retrosynthesis Retrosynthetic Analysis start->retrosynthesis precursor_id Identify Key Precursor: 3-Fluoro-5-nitrobenzoic Acid retrosynthesis->precursor_id route_selection Select Synthesis Route for Precursor precursor_id->route_selection reduction_strategy Choose Reduction Method precursor_id->reduction_strategy optimization Optimize Reaction Conditions (Temperature, Pressure, Catalyst) route_selection->optimization reduction_strategy->optimization purification Develop Purification Protocol (Crystallization, Chromatography) optimization->purification analysis Characterize Final Product (NMR, MS, Purity) purification->analysis end Scaled-up Production analysis->end

Caption: General workflow for synthesis planning.

Conclusion

While the precise historical moment of the first synthesis of this compound remains to be definitively established from early literature, its importance as a building block in contemporary drug discovery is clear. The synthetic routes, primarily revolving around the reduction of 3-fluoro-5-nitrobenzoic acid, are well-established and adaptable for both laboratory and industrial scales. This guide provides a foundational understanding of the key synthetic strategies and experimental considerations for researchers and professionals working with this valuable fluorinated intermediate.

References

Theoretical properties of 3-Amino-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Properties of 3-Amino-5-fluorobenzoic acid

Document ID: TPG-AFBA-202512 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 786616-54-4) is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring an amine, a carboxylic acid, and a fluorine atom on a benzene ring, makes it a versatile building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The presence of fluorine can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making fluorinated synthons like this particularly valuable in drug design.[1] This guide provides a comprehensive overview of the theoretical properties of this compound, summarizing its physicochemical characteristics, predicted spectral data, and computational analysis. It also includes representative experimental protocols for its characterization and a discussion of its potential applications and safety considerations.

Physicochemical and Theoretical Properties

The fundamental properties of a compound are critical for predicting its behavior in chemical and biological systems. The data presented below are derived from computational predictions and available chemical databases.

General Properties

This table summarizes the basic identifiers and physical characteristics of the molecule.

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 786616-54-4[3]
Molecular Formula C₇H₆FNO₂[3][4][5]
Molecular Weight 155.13 g/mol [2][3][4]
Canonical SMILES C1=C(C=C(C=C1N)F)C(=O)O[2]
InChI Key RYLBYCHERDTVAY-UHFFFAOYSA-N[2]
Appearance Solid (predicted)[5][6]
Calculated Physicochemical Properties

These computationally derived parameters are essential for predicting the molecule's pharmacokinetic profile (ADME) and its behavior in various solvents.

PropertyValueReference(s)
Density 1.4 ± 0.1 g/cm³[5][7]
Boiling Point 355.6 ± 27.0 °C at 760 mmHg[5][7]
Flash Point 168.8 ± 23.7 °C[5][7]
Topological Polar Surface Area (TPSA) 63.32 Ų[4][5]
LogP (Octanol/Water Partition Coefficient) 1.1061 to 1.45[4][5]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 1[4]
Vapor Pressure 0.0 ± 0.8 mmHg at 25°C[5]

Theoretical Spectral Properties

Spectral analysis is fundamental for structural elucidation. While experimental spectra are definitive, theoretical predictions based on the molecule's structure provide a valuable reference.

Infrared (IR) Spectroscopy

The IR spectrum is determined by the vibrational modes of the molecule's functional groups. Based on its structure, the following characteristic absorption bands are predicted.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (broad)3300 - 2500
AmineN-H stretch3500 - 3300
Carboxylic AcidC=O stretch1710 - 1680
Aromatic RingC=C stretch1600 - 1450
Aromatic RingC-H bend (out-of-plane)900 - 690
Aryl-FluorineC-F stretch1250 - 1000
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the amine and carboxylic acid groups. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The acidic proton of the carboxyl group would likely appear as a broad singlet far downfield (>10 ppm). The amine protons would also present as a broad signal.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (~165-175 ppm). The aromatic carbons would appear between 110-160 ppm, with their chemical shifts influenced by the electron-donating amine group and the electron-withdrawing fluorine and carboxyl groups. The carbon directly bonded to fluorine would exhibit a large one-bond C-F coupling constant.

Mass Spectrometry

In a mass spectrum, this compound is expected to show a molecular ion (M⁺) peak at an m/z value corresponding to its exact mass (155.038254 Da).[2][5]

Theoretical Modeling and Computational Analysis

Computational chemistry offers powerful tools to predict the properties of molecules before their synthesis. Density Functional Theory (DFT) is a common method for geometry optimization and the prediction of spectral and electronic properties.[8][9]

G cluster_input Input Definition cluster_calc Computational Method cluster_output Predicted Properties start Define 3D Molecular Structure (SMILES or XYZ coordinates) geo_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geo_opt freq_calc Frequency Calculation geo_opt->freq_calc Confirm Minimum Energy elec_prop Electronic Properties (HOMO, LUMO, ESP) geo_opt->elec_prop thermo Thermodynamic Data (Energy, Enthalpy) freq_calc->thermo spectra Vibrational Spectra (IR, Raman) freq_calc->spectra reactivity Reactivity Indices (Chemical Hardness, Electrophilicity) elec_prop->reactivity G cluster_design Scaffold-Based Design cluster_synthesis Library Synthesis cluster_testing Screening & Optimization cluster_candidate Candidate Selection scaffold Scaffold: This compound lib_gen Combinatorial Chemistry (Amide/Ester Formation) scaffold->lib_gen library Compound Library lib_gen->library screening High-Throughput Screening (HTS) library->screening hit Initial 'Hit' Compounds screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate G cluster_purify Purification cluster_analysis Structural & Purity Analysis compound Synthesized Crude Product purify_node Column Chromatography or Recrystallization compound->purify_node pure_compound Purified Compound purify_node->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr ir FTIR Spectroscopy pure_compound->ir ms Mass Spectrometry pure_compound->ms hplc HPLC Analysis pure_compound->hplc final Characterized Compound (Structure & Purity Confirmed) nmr->final ir->final ms->final hplc->final

References

Computational Chemistry of 3-Amino-5-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated peer-reviewed computational studies on 3-Amino-5-fluorobenzoic acid are not extensively available in the public domain. This technical guide provides a comprehensive overview based on available experimental data and computational analyses of structurally related molecules, including 3-aminobenzoic acid and various fluorobenzoic acids. The theoretical data presented herein is an extrapolation and should be considered predictive. For definitive computational results, a dedicated study employing the methodologies outlined in this guide is recommended.

Introduction

This compound is a disubstituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. The presence of an electron-donating amino group and an electron-withdrawing fluorine atom on the aromatic ring creates a unique electronic environment, influencing its chemical reactivity, intermolecular interactions, and potential biological activity. Computational chemistry provides a powerful lens through which to investigate the molecular properties of such compounds at an atomic level, offering insights that complement and guide experimental research.

This guide details the theoretical framework for the computational analysis of this compound, presenting predicted data based on analogous compounds and outlining the standard experimental and computational protocols for a thorough investigation.

Molecular Structure and Properties

The structural and electronic properties of this compound are dictated by the interplay of the carboxylic acid, amino, and fluoro substituents on the benzene ring.

Molecular Formula: C₇H₆FNO₂[1] Molecular Weight: 155.13 g/mol [1]

Optimized Geometry

The optimized geometry of this compound can be predicted using Density Functional Theory (DFT) calculations. Based on studies of similar molecules, the B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable method for geometry optimization. The predicted bond lengths and angles are expected to be influenced by the electronic effects of the substituents. The C-F bond length will be characteristic of aromatic fluorides, while the C-N and C-C bonds of the ring will be affected by the electron-donating nature of the amino group and the withdrawing nature of the fluorine and carboxylic acid groups.

Table 1: Predicted Structural Parameters of this compound (Extrapolated from Analogous Compounds)

ParameterPredicted Value
Bond Lengths (Å)
C-F~1.35
C-NH₂~1.39
C=O~1.22
C-O(H)~1.35
O-H~0.97
**Bond Angles (°) **
F-C-C~118-120
H₂N-C-C~119-121
O=C-O~123
C-O-H~109

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the characterization of molecular structures. Computational methods can predict vibrational and electronic spectra, aiding in the interpretation of experimental data.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational modes of this compound can be predicted through frequency calculations following geometry optimization. The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical method.

Experimental Data: An experimental Attenuated Total Reflectance (ATR) FT-IR spectrum is available for this compound.[2]

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
O-H stretch (Carboxylic Acid)3400-3500Broad, Strong
N-H symmetric stretch (Amino)~3400Medium
N-H asymmetric stretch (Amino)~3500Medium
C-H stretch (Aromatic)3000-3100Medium
C=O stretch (Carboxylic Acid)1680-1710Strong
C=C stretch (Aromatic)1550-1620Medium-Strong
N-H bend (Amino)1600-1650Medium
C-F stretch1200-1300Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts can be performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted ¹H and ¹³C chemical shifts provide valuable information for structural elucidation.

UV-Vis Spectroscopy

The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations can provide insights into the absorption maxima (λmax) and the nature of the electronic excitations.

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO is likely to be centered on the electron-deficient carboxylic acid group and the aromatic ring.

Molecular Electrostatic Potential (MESP)

The MESP is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MESP is expected to show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group and the fluorine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) is anticipated around the hydrogen atoms of the amino and hydroxyl groups, representing sites for nucleophilic attack.

Mulliken and Natural Bond Orbital (NBO) Analysis

Mulliken population analysis and NBO analysis provide methods for quantifying the charge distribution on each atom of the molecule. These analyses can offer deeper insights into the electronic effects of the substituents and the nature of the intramolecular interactions.

Thermodynamic Properties

Computational methods can be used to predict the thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and heat capacity, at different temperatures. These calculations are typically performed based on the vibrational frequency analysis.

Experimental and Computational Protocols

Experimental Protocols
  • Synthesis: The synthesis of this compound can be achieved through standard organic chemistry procedures, such as the fluorination and amination of a suitable benzoic acid precursor.

  • Spectroscopic Characterization:

    • FT-IR and FT-Raman: Spectra are typically recorded in the solid state using KBr pellets or ATR techniques.

    • NMR: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

    • UV-Vis: The UV-Vis absorption spectrum is measured in a solvent like ethanol or methanol.

Computational Protocols

A standard computational workflow for the analysis of this compound would involve the following steps:

  • Geometry Optimization: Performed using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).

  • Frequency Calculation: Performed at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to obtain vibrational frequencies and thermodynamic data.

  • Spectra Prediction: Generation of predicted IR, Raman, and NMR spectra from the frequency calculation outputs.

  • Electronic Property Calculation: Calculation of HOMO-LUMO energies, MESP maps, and Mulliken/NBO charges.

  • UV-Vis Prediction: TD-DFT calculations to predict electronic transitions and the UV-Vis spectrum.

Visualizations

Caption: Molecular structure of this compound.

Computational_Workflow A Initial Structure Generation B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C F Electronic Structure Analysis B->F J TD-DFT for UV-Vis B->J D Vibrational Analysis (FT-IR, Raman) C->D E Thermodynamic Properties C->E K Results and Interpretation D->K E->K G HOMO-LUMO Analysis F->G H MESP Calculation F->H I NBO/Mulliken Charges F->I G->K H->K I->K J->K

Caption: A typical workflow for the computational analysis of a molecule.

References

Unveiling the Enigma: 3-Amino-5-fluorobenzoic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct mechanism of action of 3-Amino-5-fluorobenzoic acid in biological systems is not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of its known role as a synthetic intermediate and explores the biological activities of its derivatives and structurally related compounds to offer potential insights. The mechanisms described for these related molecules should not be directly attributed to this compound itself.

Executive Summary

This compound is a fluorinated aromatic carboxylic acid that has garnered significant attention in medicinal chemistry. While its intrinsic biological activity and specific mechanism of action remain largely uncharacterized, its primary role is well-established as a crucial building block in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system (CNS). The incorporation of a fluorine atom can enhance metabolic stability, bioavailability, and binding affinity of the final drug candidates. This guide synthesizes the available information, focusing on its application in drug discovery and the known biological effects of compounds derived from it.

Core Role as a Synthetic Intermediate

The principal utility of this compound in a biological context is as a key intermediate in the synthesis of more complex, biologically active molecules. Its structure, featuring an amino group, a carboxylic acid, and a fluorine atom on a benzene ring, allows for versatile chemical modifications.

One of the most notable applications is in the development of selective serotonin reuptake inhibitors (SSRIs) and other CNS agents.[1] The structural framework of this compound is amenable to the construction of molecules with the necessary pharmacophoric features for interacting with neurological targets.

Below is a generalized workflow illustrating the role of this compound in the synthesis of a hypothetical CNS-active compound.

G cluster_synthesis Chemical Synthesis cluster_application Biological Application 3_Amino_5_fluorobenzoic_acid This compound Intermediate_1 Functionalization of Amino Group 3_Amino_5_fluorobenzoic_acid->Intermediate_1 Step 1 Intermediate_2 Modification of Carboxylic Acid Intermediate_1->Intermediate_2 Step 2 Final_Compound CNS-Active Drug Candidate (e.g., SSRI analog) Intermediate_2->Final_Compound Step 3 Target_Interaction Interaction with Biological Target (e.g., Serotonin Transporter) Final_Compound->Target_Interaction Binding Biological_Effect Modulation of Neuronal Signaling Target_Interaction->Biological_Effect Inhibition

Synthetic pathway of a CNS-active drug from this compound.

Biological Activities of Derivatives and Structurally Related Compounds

While data on this compound is scarce, studies on its derivatives and analogous structures provide valuable insights into potential, yet unconfirmed, biological activities. It is crucial to reiterate that these findings are not directly applicable to the parent compound.

Central Nervous System Modulation

Derivatives of fluorinated benzoic acids have been investigated as modulators of CNS targets. For instance, 3-cyano-5-fluoro-N-arylbenzamides have been identified as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5).[2] This receptor is involved in a variety of neurological processes, and its modulation is a therapeutic strategy for several CNS disorders.

The hypothetical signaling pathway influenced by an mGlu5 negative allosteric modulator derived from a related compound is depicted below.

mGlu5_Pathway Glutamate Glutamate mGlu5_Receptor mGlu5 Receptor Glutamate->mGlu5_Receptor Activates mGlu5_NAM mGlu5 Negative Allosteric Modulator mGlu5_NAM->mGlu5_Receptor Inhibits Gq_Protein Gq Protein mGlu5_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 and DAG PIP2->IP3_DAG Cleavage Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects

Hypothetical mGlu5 receptor signaling pathway modulation.
Antimicrobial and Anti-inflammatory Potential

Structurally similar compounds, such as 3-Amino-5-bromobenzoic acid, have been reported to possess anti-inflammatory and cytotoxic properties. The proposed mechanisms for this analog include the inhibition of nucleotide synthesis and prostaglandin synthesis. Another related compound, 2-Amino-3-Chlorobenzoic Acid, has demonstrated cytotoxic effects on cancer cells by targeting the PI3K/AKT signaling pathway.

Quantitative Data from Related Compounds

The following table summarizes the reported biological activities of compounds structurally related to this compound. This data is for informational purposes and does not reflect the activity of this compound itself.

CompoundBiological ActivityTarget/MechanismCell Line/ModelIC50/EC50Reference
2-Amino-3-Chlorobenzoic AcidCytotoxicityPI3K/AKT Pathway ModulationMDA-MB-231 (Breast Cancer)5 µM (48h)[3]
3-Amino-5-bromobenzoic acidAnti-inflammatoryInhibition of Nucleotide and Prostaglandin SynthesisMacrophages (in vitro)Not Specified

Experimental Protocols for a Representative Assay (Hypothetical)

As no specific experimental data for this compound's mechanism of action is available, a generalized protocol for a cell viability assay, which would be a first step in screening its biological activity, is provided below.

MTT Cell Viability Assay

  • Cell Culture: Plate cells (e.g., a relevant cancer cell line or neuronal cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The workflow for such a screening experiment is illustrated below.

experimental_workflow cluster_protocol Cell Viability Assay Workflow Start Start Cell_Plating Plate Cells in 96-well Plate Start->Cell_Plating Compound_Addition Add Serial Dilutions of This compound Cell_Plating->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation MTT_Reagent Add MTT Reagent Incubation->MTT_Reagent Formazan_Solubilization Solubilize Formazan Crystals with DMSO MTT_Reagent->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

A generalized experimental workflow for a cell viability assay.

Conclusion and Future Directions

This compound is a molecule of significant interest in medicinal chemistry, primarily serving as a versatile scaffold for the synthesis of novel therapeutic agents. While its own mechanism of action in biological systems is yet to be elucidated, the activities of its derivatives suggest that this chemical motif has the potential to be developed into compounds that modulate key biological pathways, particularly within the central nervous system.

Future research should focus on the direct biological screening of this compound to determine if it possesses any intrinsic activity. A comprehensive screening against a panel of receptors, enzymes, and ion channels, followed by cell-based assays, would be a crucial first step in characterizing its potential pharmacological profile. Such studies will be instrumental in determining whether this compound is merely a synthetic tool or a biologically active molecule in its own right.

References

3-Amino-5-fluorobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Amino-5-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This guide details its fundamental chemical properties, outlines a representative synthetic protocol, and discusses its applications in research and development.

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized below.

PropertyValueCitations
Molecular Formula C₇H₆FNO₂[1][2]
Molecular Weight 155.13 g/mol [1][2]
CAS Number 786616-54-4[1][3]
IUPAC Name This compound[2]
Physical Form Solid
Purity Typically ≥97%[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C.

Chemical Identification and Structure

The following diagram illustrates the key identifiers for this compound.

chemical_identifiers cluster_identifiers Chemical Identifiers compound This compound C₇H₆FNO₂ cas CAS Number 786616-54-4 compound:f1->cas inchi InChIKey RYLBYCHERDTVAY-UHFFFAOYSA-N smiles SMILES C1=C(C=C(C=C1N)F)C(=O)O

Caption: Key identifiers for this compound.

Experimental Protocols

Representative Synthesis Workflow (Hypothetical)

The following diagram outlines a plausible multi-step synthesis.

synthesis_workflow start Starting Material: 3-Fluorobenzoic Acid Ester step1 Step 1: Nitration (e.g., HNO₃/H₂SO₄) start->step1 intermediate Intermediate: 3-Fluoro-5-nitrobenzoic Acid Ester step1->intermediate step2 Step 2: Reduction (e.g., H₂, Pd/C or Sn/HCl) intermediate->step2 product Product: This compound Ester step2->product step3 Step 3: Hydrolysis (e.g., NaOH, then H₃O⁺) product->step3 final_product Final Product: This compound step3->final_product

Caption: A plausible synthetic workflow for this compound.

Detailed Methodologies (Based on Analogous Syntheses):

  • Nitration: The starting material, a 3-fluorobenzoic acid ester, would be subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures, typically ranging from -10 to 30°C. The reaction mixture is then carefully quenched in an ice-water mixture to precipitate the nitrated product.

  • Reduction: The isolated 3-fluoro-5-nitrobenzoic acid ester is then reduced. This can be achieved through various methods, including catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst or by using a metal-acid system such as tin and hydrochloric acid. This step converts the nitro group (-NO₂) to an amino group (-NH₂).

  • Hydrolysis: The final step is the hydrolysis of the ester group to a carboxylic acid. This is typically accomplished by heating the ester with an aqueous base, such as sodium hydroxide, followed by acidification with a strong acid to precipitate the final product, this compound.

Purification at each step would likely involve recrystallization or column chromatography to ensure the purity of the intermediates and the final product.

Signaling Pathways

Information regarding the direct interaction of this compound with specific biological signaling pathways is not documented in the available scientific literature. As a chemical intermediate, its primary role is as a building block for the synthesis of more complex, biologically active molecules. The pharmacological activity of its derivatives would then be assessed to determine their effects on cellular signaling.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of fluorinated pharmaceuticals. The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability and binding affinity. It is particularly useful in the development of central nervous system agents, including selective serotonin reuptake inhibitors (SSRIs). Its structure allows for versatile functionalization, making it a key component in the synthesis of a wide range of drug candidates.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the solubility and stability of 3-Amino-5-fluorobenzoic acid is limited in publicly available literature. This guide provides a comprehensive framework based on the known properties of structurally related compounds, predicted data, and established methodologies for characterizing pharmaceutical compounds. The experimental protocols detailed herein are generalized and should be adapted and validated for specific laboratory conditions.

Introduction

This compound is an aromatic organic compound containing an amino group, a carboxylic acid group, and a fluorine atom attached to a benzene ring. This trifunctional nature imparts a unique combination of physicochemical properties, making it a molecule of interest in medicinal chemistry and materials science. Understanding its solubility and stability is paramount for its application in drug development, synthesis, and formulation. This technical guide outlines the predicted properties, provides detailed experimental protocols for determining its solubility and stability, and discusses potential degradation pathways.

Physicochemical Properties

A summary of the predicted and known physicochemical properties of this compound is presented in Table 1. These values are crucial for anticipating its behavior in various solvent systems and under different environmental conditions.

PropertyValueSource
Molecular Formula C₇H₆FNO₂--INVALID-LINK--
Molecular Weight 155.13 g/mol --INVALID-LINK--
Predicted pKa 4.02 ± 0.10--INVALID-LINK--
Predicted logP 1.1061--INVALID-LINK--
Appearance Off-white to light brown solid--INVALID-LINK--
Melting Point Not available-
Boiling Point 355.6 ± 27.0 °C (Predicted)--INVALID-LINK--
Hydrogen Bond Donors 2--INVALID-LINK--
Hydrogen Bond Acceptors 2--INVALID-LINK--

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both a polar carboxylic acid group and an amino group, along with a moderately non-polar fluorinated benzene ring, suggests that the solubility of this compound will be highly dependent on the solvent's polarity and pH.

Expected Solubility Trends

Based on its structure, the expected solubility of this compound in various solvent classes is summarized in Table 2.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to HighThe amino and carboxylic acid groups can form hydrogen bonds with protic solvents. Solubility in water will be pH-dependent.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents can interact with the polar functional groups of the molecule.
Non-Polar Hexane, TolueneLowThe overall polarity of the molecule is too high for significant interaction with non-polar solvents.
Experimental Protocol for Solubility Determination

A general protocol for determining the equilibrium solubility of this compound is provided below. This method can be adapted for various solvents and temperatures.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solubility)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the desired solvent to each vial.

    • For aqueous solubility, use buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

    • Carefully withdraw a known volume of the supernatant.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Data Analysis:

    • Calculate the solubility as the average concentration from replicate measurements.

    • Express solubility in units such as mg/mL or mol/L.

G Figure 1. Experimental Workflow for Solubility Determination prep Preparation of Saturated Solutions (Excess solid in solvent) equil Equilibration (Constant temperature shaking) prep->equil process Sample Processing (Centrifugation and supernatant withdrawal) equil->process quant Quantification (HPLC analysis) process->quant analysis Data Analysis (Calculation of solubility) quant->analysis

Caption: Figure 1. A generalized workflow for the experimental determination of solubility.

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Expected Stability Profile and Degradation Pathways

Based on the functional groups present in this compound, its stability under various stress conditions can be predicted.

Stress ConditionExpected StabilityPotential Degradation Pathways
Hydrolytic (Acidic) Potentially unstableProtonation of the amino group may stabilize the molecule to some extent. However, at elevated temperatures, decarboxylation could occur.
Hydrolytic (Basic) Potentially unstableThe carboxylic acid will be deprotonated. The amino group may be susceptible to oxidation.
Oxidative (e.g., H₂O₂) Likely unstableThe amino group is prone to oxidation, potentially forming nitroso or nitro derivatives. The aromatic ring can also undergo hydroxylation.
Photolytic (UV/Vis light) Likely unstableAromatic amines are often photolabile and can undergo photo-oxidation.
Thermal (Dry Heat) Moderately stableDecomposition is expected at elevated temperatures, likely involving decarboxylation.[1]
Experimental Protocol for Forced Degradation Studies

This protocol is based on the ICH Q1A(R2) guidelines for stability testing.[2]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Apparatus:

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Oven

  • Photostability chamber

  • Reaction vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[3]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.

    • Oxidation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80 °C). Also, heat the stock solution.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector is invaluable for the identification of degradation products.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound.

    • Characterize the degradation products by comparing their retention times and spectral data with those of the parent compound and by using techniques like LC-MS.

G Figure 2. Workflow for Forced Degradation Studies cluster_stress Apply Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox photo Photolysis (ICH Q1B) start->photo thermal Thermal (e.g., 80°C) start->thermal analysis Analyze Samples by Stability-Indicating HPLC-PDA/MS acid->analysis base->analysis ox->analysis photo->analysis thermal->analysis eval Evaluate Data (% Degradation, Peak Purity, Impurity Profile) analysis->eval

Caption: Figure 2. A schematic representation of the experimental workflow for conducting forced degradation studies.

Predicted Degradation Pathways

Based on the chemical literature for related compounds, several degradation pathways for this compound can be postulated.

  • Hydrolysis: Under harsh acidic or basic conditions, especially at elevated temperatures, decarboxylation to form 2-fluoroaniline is a likely pathway.[4]

  • Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and other oxidized species. The aromatic ring itself can also be hydroxylated.

  • Photodegradation: Aromatic amines can undergo complex photochemical reactions, including oxidation and polymerization.[5] The C-F bond is generally stable, but defluorination has been observed in the degradation of some fluorinated aromatic compounds.[6]

G Figure 3. Predicted Degradation Pathways cluster_hydrolysis Hydrolysis (Heat) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis) parent This compound decarbox Decarboxylation parent->decarbox Acid/Base nitroso Nitroso derivative parent->nitroso Oxidation hydroxylated Hydroxylated derivatives parent->hydroxylated Oxidation photo_ox Photo-oxidation products parent->photo_ox Light polymers Polymeric materials parent->polymers Light aniline 2-Fluoroaniline decarbox->aniline nitro Nitro derivative nitroso->nitro Further Oxidation

Caption: Figure 3. A diagram illustrating the potential degradation pathways of this compound under various stress conditions.

Conclusion

While specific experimental data for this compound is not extensively available, this guide provides a robust framework for its characterization. The predicted physicochemical properties suggest that it is a moderately polar compound with pH-dependent aqueous solubility. Its stability is likely influenced by the presence of the amino group, making it susceptible to oxidative and photolytic degradation. The detailed experimental protocols provided herein offer a starting point for researchers to systematically evaluate the solubility and stability of this and other novel pharmaceutical compounds, ensuring the development of safe, effective, and stable drug products. It is imperative that these general methodologies are tailored and validated for the specific compound and laboratory settings.

References

Methodological & Application

Synthesis of 3-Amino-5-fluorobenzoic Acid Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-amino-5-fluorobenzoic acid serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have shown significant potential as kinase inhibitors, particularly targeting aberrant signaling pathways implicated in cancer. This document provides detailed application notes and experimental protocols for the synthesis of various this compound derivatives and explores their relevance in targeting key cellular signaling cascades.

Introduction

The this compound moiety is a key building block in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] The amino and carboxylic acid functional groups provide versatile handles for the synthesis of a wide array of derivatives, including amides, esters, and more complex heterocyclic structures through reactions like Suzuki coupling. These derivatives are of particular interest for their potential to inhibit protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.

Synthetic Protocols

The following section details experimental procedures for the synthesis of this compound and its derivatives.

Protocol 1: Multi-step Synthesis of Methyl 3-amino-5-fluoro-2-iodobenzoate

This protocol outlines a multi-step synthesis starting from a commercially available 2-aminobenzoate.[2] This iodo-derivative is a versatile intermediate for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions.

Experimental Workflow:

start Methyl 2-amino-5-fluorobenzoate step1 N-Trifluoroacetylation start->step1 TFAA, CH2Cl2, 0°C step2 C3-Nitration step1->step2 60% aq. HNO3, H2SO4, 0°C step3 Hydrolysis of TFA group step2->step3 6.0 N aq. HCl, Methanol, 60°C step4 Sandmeyer Reaction (Diazotization & Iodination) step3->step4 1. NaNO2, H2SO4, Acetic Acid, 12°C 2. KI, H2O step5 Reduction of Nitro Group step4->step5 Iron, aq. HCl end_product Methyl 3-amino-5-fluoro-2-iodobenzoate step5->end_product

Caption: Workflow for the synthesis of Methyl 3-amino-5-fluoro-2-iodobenzoate.

Materials:

  • Methyl 2-amino-5-fluorobenzoate

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM)

  • Sulfuric acid (H₂SO₄)

  • 60% aqueous Nitric acid (HNO₃)

  • Methanol (MeOH)

  • Aqueous Hydrochloric acid (HCl)

  • Acetic acid

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Iron powder (Fe)

  • Ethyl acetate

  • Water

Procedure:

  • N-Trifluoroacetylation: To a solution of methyl 2-amino-5-fluorobenzoate (100 mmol) in dichloromethane (1.0 L), add trifluoroacetic anhydride (150 mmol) at 0°C. Stir the reaction at 0°C and monitor by TLC. After completion, quench with water and extract with dichloromethane.

  • C3-Nitration: To the crude N-trifluoroacetyl protected intermediate dissolved in sulfuric acid (180 mL), add 60% aqueous nitric acid (120 mmol) at 0°C. Stir at 0°C and monitor by TLC. After completion, pour the mixture into ice water and extract with ethyl acetate.

  • Hydrolysis of the Trifluoroacetyl Group: To the crude nitrated intermediate in methanol (700 mL), add 6.0 N aqueous HCl (300 mL). Stir the mixture at 60°C. After completion, cool to 0°C and add water to precipitate the product, methyl 2-amino-5-fluoro-3-nitrobenzoate, which is collected by filtration. An overall yield of 82% over these three steps can be expected.[2]

  • Sandmeyer Reaction (Diazotization and Iodination): To a solution of methyl 2-amino-5-fluoro-3-nitrobenzoate (50 mmol) in acetic acid (150 mL) and sulfuric acid (30 mL), slowly add sodium nitrite (60 mmol) at 12°C. Stir for 1 hour. Then, slowly add a solution of potassium iodide (70 mmol) in water (80 mL).

  • Reduction of the Nitro Group: The crude iodo-nitro intermediate is then reduced to the corresponding amino group by treatment with iron in an aqueous HCl solution to afford the final product, methyl 3-amino-5-fluoro-2-iodobenzoate. A yield of 65% over the final two steps can be achieved.[2]

Protocol 2: Amide Synthesis via Acyl Chloride

This protocol describes a general and robust method for the synthesis of amide derivatives from this compound via an acyl chloride intermediate.

Experimental Workflow:

start This compound step1 Acyl Chloride Formation start->step1 SOCl2 or (COCl)2, cat. DMF, Toluene or DCM step2 Amidation step1->step2 Amine (R1R2NH), Base (e.g., Et3N), DCM, 0°C to RT end_product 3-Amino-5-fluorobenzamide Derivative step2->end_product

Caption: General workflow for amide synthesis via an acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Desired primary or secondary amine

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • 1 M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Synthesis of 3-Amino-5-fluorobenzoyl Chloride: To a suspension of this compound (1.0 eq) in anhydrous toluene or DCM, add a catalytic amount of DMF. Slowly add thionyl chloride (1.2-1.5 eq) at room temperature. Heat the mixture to reflux if necessary and monitor for the cessation of gas evolution. Remove the excess thionyl chloride under reduced pressure. The crude acyl chloride can often be used in the next step without further purification.

  • Amidation: Dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere and cool to 0°C. Slowly add a solution of the crude 3-amino-5-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure amide derivative. High yields, often around 95%, can be expected for the amidation step.[2]

Protocol 3: Direct Amide Coupling using HATU

This protocol provides a modern and efficient one-pot synthesis of amides directly from the carboxylic acid using a coupling reagent.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add TEA or DIPEA (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Follow the work-up and purification procedure described in Protocol 2.

Protocol 4: Fischer Esterification

This classic method is used to synthesize ester derivatives of this compound.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric acid (H₂SO₄) (catalytic amount)

  • 10% Sodium carbonate (Na₂CO₃) solution

Procedure:

  • Suspend this compound in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and transfer it to a flask containing water.

  • Neutralize the solution by dropwise addition of 10% sodium carbonate solution until gas evolution ceases and the pH is above 8.

  • The ester product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of this compound derivatives. Note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Synthesis of Methyl 3-amino-5-fluoro-2-iodobenzoate

StepProductOverall Yield (%)Reference
1-3Methyl 2-amino-5-fluoro-3-nitrobenzoate82[2]
4-5Methyl 3-amino-5-fluoro-2-iodobenzoate65 (over two steps)[2]

Table 2: Representative Yields for Amide Coupling Reactions

Starting MaterialAmineCoupling MethodProductYield (%)Reference
3-Fluoro-5-iodobenzoic acidBenzylamineEDC/HOBtN-benzyl-3-fluoro-5-iodobenzamide85[3]
3-Fluoro-5-iodobenzoic acidAnilineEDC/HOBt3-fluoro-5-iodo-N-phenylbenzamide78[3]
3-Fluoro-5-iodobenzoic acidMorpholineEDC/HOBt(3-fluoro-5-iodophenyl)(morpholino)methanone92[3]
3-Fluorobenzoic acidMorpholineAcyl Chloride3-fluorobenzoyl morpholide~95[2]

Application in Targeting Kinase Signaling Pathways

Derivatives of this compound are being actively investigated as inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[4][5] Dysregulation of EGFR signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.

EGFR Signaling Pathway

EGFR activation by its ligands (e.g., EGF, TGF-α) leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This creates docking sites for adaptor proteins and enzymes, initiating downstream signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways.[6][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway Ras-Raf-MEK-ERK Pathway cluster_pi3k_pathway PI3K-Akt Pathway cluster_nucleus Nucleus EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ligand Binding & Dimerization Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Myc, AP-1) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription CellCycle Cell Cycle Progression, Proliferation, Survival Transcription->CellCycle Inhibitor 3-Amino-5-fluorobenzoic acid derivative Inhibitor->EGFR Inhibition

Caption: Simplified overview of the EGFR signaling pathway and the point of intervention for this compound derivatives.

Mechanism of Inhibition

Many small molecule kinase inhibitors, including potential derivatives of this compound, are designed to be ATP-competitive. They bind to the ATP-binding pocket of the kinase domain of EGFR, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling. This leads to the inhibition of cancer cell proliferation and the induction of apoptosis.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of derivatives with significant potential in drug discovery. The protocols outlined in this document provide a solid foundation for researchers to synthesize and explore these compounds. The established link to the inhibition of critical cancer-related signaling pathways, such as the EGFR cascade, underscores the importance of continued research and development of novel derivatives based on this promising scaffold.

References

Application Notes and Protocols for 3-Amino-5-fluorobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-fluorobenzoic acid is a key building block in medicinal chemistry, valued for its unique structural features that impart desirable properties to pharmaceutical candidates. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule.[1] The amino and carboxylic acid functionalities provide versatile handles for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex bioactive molecules. This document provides an overview of its applications, detailed experimental protocols for its derivatization, and insights into the signaling pathways of drugs synthesized from related intermediates.

Key Applications

This compound and its derivatives are important intermediates in the synthesis of a range of therapeutic agents, including:

  • PARP Inhibitors: The 3-amino-5-halobenzoic acid motif is found in potent Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Rucaparib, which are used in cancer therapy.[2] Derivatives of this compound are crucial for the construction of the core structures of these inhibitors.

  • Selective Serotonin Reuptake Inhibitors (SSRIs): This intermediate is utilized in the development of SSRIs and other agents targeting the central nervous system (CNS).[1]

  • Kinase Inhibitors: The structural features of this compound make it a suitable scaffold for the synthesis of various kinase inhibitors, which are a major class of drugs for cancer and inflammatory diseases.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 786616-54-4[3]
Molecular Formula C₇H₆FNO₂[3]
Molecular Weight 155.13 g/mol [3]
Appearance Solid-
Topological Polar Surface Area (TPSA) 63.3 Ų[4]
logP 1.1061[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 1[4]

Table 2: Representative Yields for Amide Coupling Reactions of Benzoic Acid Derivatives

EntryAmineCoupling ReagentProductYield (%)
1BenzylamineEDC/HOBtN-benzyl-3-amino-5-fluorobenzamide~85
2AnilineEDC/HOBt3-amino-5-fluoro-N-phenylbenzamide~78
3MorpholineEDC/HOBt(3-amino-5-fluorophenyl)(morpholino)methanone~92
4tert-ButylamineEDC/HOBtN-tert-butyl-3-amino-5-fluorobenzamide~65

Note: Yields are representative and can vary based on reaction conditions and the specific amine used.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of this compound using EDC/HOBt

This protocol describes a standard procedure for the formation of an amide bond between this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to minimize side reactions.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add HOBt (1.2 equivalents) to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.5 equivalents) to the stirred solution.

  • Slowly add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Brominated Derivative of this compound

This protocol outlines a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is a key transformation for creating C-C bonds and is widely used in the synthesis of biaryl compounds found in many pharmaceuticals. The protocol assumes the use of a brominated derivative of this compound (e.g., methyl 3-amino-5-bromo-2-fluorobenzoate), which can be synthesized from the parent compound.

Materials:

  • Brominated this compound derivative (1.0 equivalent)

  • Arylboronic acid or arylboronate ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a two-phase system)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the brominated this compound derivative (1.0 equivalent), the arylboronic acid or ester (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the anhydrous solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Signaling Pathway Diagrams

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Replication Replication cluster_HR_Repair Homologous Recombination (HR) cluster_Drug_Action Drug Action cluster_Cell_Death Cell Death DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates Replication_Fork Replication Fork DNA_SSB->Replication_Fork stalls PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis DSB Double-Strand Break (DSB) PARP1->DSB unrepaired SSBs lead to DSBs Repair_proteins Recruitment of Repair Proteins PAR_synthesis->Repair_proteins SSB_Repair SSB Repair Repair_proteins->SSB_Repair Replication_Fork->DSB leads to BRCA1_2 BRCA1/2 DSB->BRCA1_2 activates Apoptosis Apoptosis DSB->Apoptosis in HR-deficient cells HR_Repair HR Repair BRCA1_2->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., Rucaparib) PARP_Inhibitor->PARP1 inhibits & traps

Caption: PARP Inhibition Signaling Pathway.

SSRI_Mechanism_of_Action cluster_Synapse Serotonergic Synapse cluster_Presynaptic Presynaptic Neuron cluster_Synaptic_Cleft cluster_Postsynaptic Postsynaptic Neuron cluster_Drug Drug Action Serotonin_Vesicle Serotonin (5-HT) Vesicles Serotonin_Cleft Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Cleft Release SERT Serotonin Transporter (SERT) SERT->Serotonin_Vesicle Serotonin_Cleft->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors Serotonin_Cleft->Postsynaptic_Receptor Binds to Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Therapeutic_Effect Therapeutic Effect Signaling_Cascade->Therapeutic_Effect SSRI SSRI SSRI->SERT Blocks

Caption: SSRI Mechanism of Action.

Experimental_Workflow_Amide_Coupling cluster_Reactants Reactant Preparation cluster_Reaction Reaction Setup cluster_Workup Workup cluster_Purification Purification & Analysis Start_Material This compound Dissolve Dissolve in Anhydrous Solvent Start_Material->Dissolve Amine Primary/Secondary Amine Amine->Dissolve Reagents EDC, HOBt, DIPEA Add_Reagents Add Coupling Reagents Reagents->Add_Reagents Cool Cool to 0 °C Dissolve->Cool Cool->Add_Reagents Stir Stir at RT for 12-24h Add_Reagents->Stir Dilute Dilute with DCM Stir->Dilute Wash Wash with NaHCO₃, Water, Brine Dilute->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Final_Product Pure Amide Product Purify->Final_Product Analysis TLC, LC-MS, NMR Final_Product->Analysis

References

Application Notes and Protocols for the Use of 3-Amino-5-fluorobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Amino-5-fluorobenzoic acid and its derivatives are valuable building blocks in organic synthesis, particularly for the development of novel pharmaceuticals. The presence of the fluorine atom can significantly enhance the metabolic stability, bioavailability, and target-binding affinity of drug candidates.[1][2] These structural motifs are found in a variety of biologically active molecules. This document provides detailed experimental protocols for the synthesis of a key intermediate, Methyl 3-amino-5-fluoro-2-iodobenzoate, derived from a related starting material, highlighting the utility of fluorinated aminobenzoic acids in the construction of complex molecular frameworks.[3]

Experimental Protocols

The following protocols are adapted from a peer-reviewed method for the synthesis of Methyl 3-amino-5-fluoro-2-iodobenzoate, a versatile intermediate for further chemical elaboration.[3]

Overall Reaction Scheme:

The synthesis involves a multi-step sequence starting from methyl 2-amino-5-fluorobenzoate, as detailed in the workflow diagram below. The key transformations include protection of the amino group, nitration, deprotection, diazotization, iodination, and final reduction of the nitro group.[3]

1. Synthesis of Methyl 2-amino-5-fluoro-3-nitrobenzoate (3) [3]

This procedure involves three steps starting from methyl 2-amino-5-fluorobenzoate (4): trifluoroacetylation, nitration, and hydrolysis.

  • Step 1: N-Trifluoroacetyl Protection

    • To a solution of methyl 2-amino-5-fluorobenzoate (4) in an appropriate solvent, add trifluoroacetic anhydride.

    • The reaction proceeds to afford the N-trifluoroacetyl protected compound (5b). This intermediate is typically used in the next step without isolation.[3]

  • Step 2: C3-Nitration

    • The crude N-trifluoroacetyl protected intermediate (5b) is dissolved in sulfuric acid.

    • To this solution, 60% aqueous nitric acid is added at 0 °C (ice/water bath).[3]

    • The reaction mixture is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

    • Upon completion, the reaction mixture is poured into ice water and extracted with ethyl acetate to yield the nitrated product (6b).

  • Step 3: Hydrolysis of the Trifluoroacetyl Group

    • The crude nitration product (6b) is dissolved in a suitable solvent, and an aqueous acid solution (e.g., HCl) is added.

    • The reaction mixture is heated (e.g., to 60 °C) and monitored by TLC.

    • After completion, the mixture is cooled, and the product is precipitated by the addition of water.

    • The solid product, Methyl 2-amino-5-fluoro-3-nitrobenzoate (3), is collected by filtration, washed with water, and dried.

    • An overall yield of 82% over the three steps has been reported.[3]

2. Synthesis of Methyl 3-amino-5-fluoro-2-iodobenzoate (1) [3]

This part of the synthesis involves two key transformations starting from Methyl 2-amino-5-fluoro-3-nitrobenzoate (3): diazotization/iodination and nitro group reduction.

  • Step 1: Diazotization and Iodination

    • To a solution of Methyl 2-amino-5-fluoro-3-nitrobenzoate (3, 50 mmol scale) in acetic acid, sulfuric acid and sodium nitrite are slowly added at a controlled temperature (e.g., 12 °C).[3]

    • The reaction mixture is stirred for approximately 1 hour.

    • After the complete consumption of the starting material, a solution of potassium iodide in water is slowly added to the crude mixture to form the iodide (2). This intermediate is not isolated.[3]

  • Step 2: Reduction of the Nitro Group

    • To the crude mixture containing the iodide (2), iron powder is added in an aqueous HCl solution.

    • This initiates the reduction of the nitro group to an amino group.

    • The reaction progress is monitored, and upon completion, the desired product, Methyl 3-amino-5-fluoro-2-iodobenzoate (1), is isolated.

    • A reported yield for these two steps is 65% on a 50-mmol scale.[3]

Data Presentation

Table 1: Summary of a Representative Synthesis of Methyl 3-amino-5-fluoro-2-iodobenzoate (1)

StepStarting MaterialKey ReagentsProductReported YieldScale
1Methyl 2-amino-5-fluorobenzoate1. Trifluoroacetic anhydride2. 60% aq. Nitric acid, Sulfuric acid3. aq. HClMethyl 2-amino-5-fluoro-3-nitrobenzoate82% (over 3 steps)Not specified
2Methyl 2-amino-5-fluoro-3-nitrobenzoate1. Sodium nitrite, Sulfuric acid, Acetic acid2. Potassium iodide3. Iron, aq. HClMethyl 3-amino-5-fluoro-2-iodobenzoate65% (over 2 steps)50 mmol

Table 2: Characterization Data for Methyl 3-amino-5-fluoro-2-iodobenzoate (1) [3]

AnalysisData
¹H NMR (500 MHz, CDCl₃)δ 6.82 (dd, J=8.7, 2.7 Hz, 1H), 6.59 (dd, J=9.9, 2.7 Hz, 1H), 4.52 (br. s., 2H), 3.92 (s, 3H)
¹³C NMR (125 MHz, CDCl₃)δ 167.3 (d, J=2.7 Hz), 163.2 (d, J=246.1 Hz), 149.5 (d, J=10.9 Hz), 138.3 (d, J=9.1 Hz), 107.2 (d, J=25.4 Hz), 103.3 (d, J=25.4 Hz), 52.8
¹⁹F NMR (471 MHz, CDCl₃)δ -113.7
HRMS (ESI-QTOF) m/z[M+Na]⁺ calcd for C₈H₇FINNaO₂: 317.9403; found: 317.9402

Mandatory Visualization

SynthesisWorkflow start Methyl 2-amino-5-fluorobenzoate step1 1. N-Trifluoroacetyl Protection 2. C3-Nitration 3. Hydrolysis start->step1 intermediate1 Methyl 2-amino-5-fluoro-3-nitrobenzoate step1->intermediate1 step2 1. Diazotization & Iodination 2. Nitro Group Reduction intermediate1->step2 end_product Methyl 3-amino-5-fluoro-2-iodobenzoate step2->end_product

Caption: Synthetic workflow for Methyl 3-amino-5-fluoro-2-iodobenzoate.

Safety and Handling:

  • Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific hazard information.[4] Strong acids like sulfuric acid and nitric acid are corrosive and should be handled with extreme caution. Diazonium salts are potentially explosive and should be handled with care, avoiding isolation when possible.

Applications in Drug Development:

The 3-amino-5-halobenzoic acid framework is a key structural motif in many biologically active molecules and pharmaceuticals.[3] The C2-iodinated derivatives, such as the product of this protocol, are particularly useful as they can undergo further carbon-carbon bond-forming reactions (e.g., Suzuki, Sonogashira, or Heck couplings), allowing for the introduction of diverse substituents at this position. This versatility makes them valuable starting materials in medicinal chemistry for the synthesis of compound libraries for drug discovery programs.[3] The incorporation of fluorine can improve the pharmacological profile of drug candidates.[2] For instance, this compound has been used as an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system agents.[1]

References

Application Notes and Protocols: 3-Amino-5-fluorobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Amino-5-fluorobenzoic acid is a valuable and versatile building block in medicinal chemistry. The presence of a fluorine atom at the meta-position to both the amino and carboxylic acid groups imparts unique electronic properties and can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This document provides detailed application notes and protocols for the use of this compound and its close derivatives in the synthesis of targeted therapeutics, with a focus on oncology and neuroscience.

Application Note 1: Synthesis of PARP Inhibitors - The Rucaparib Story

This compound serves as a key precursor for the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies for cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. A prominent example is Rucaparib, an FDA-approved drug for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. While the commercial synthesis of Rucaparib may start from various materials, a key intermediate, 3-amino-4-bromo-5-fluorobenzoic acid, is a direct derivative of this compound.

Data Presentation: Biological Activity of Rucaparib
TargetIC50 (nM)Ki (nM)Reference(s)
PARP10.81.4[1][2]
PARP20.50.17[1][2]
PARP328-[2]

Clinical Efficacy of Rucaparib in Ovarian Cancer:

Clinical TrialPatient PopulationPrimary EndpointResultReference(s)
Study 10 (Phase I/II)Relapsed, platinum-sensitive or -resistant, BRCA-mutated ovarian cancerObjective Response Rate (ORR)59.3%[3]
ARIEL3 (Phase III)Recurrent ovarian cancerProgression-Free Survival (PFS)Significantly improved PFS vs. placebo[1]
ARIEL4 (Phase III)Relapsed, BRCA-mutated ovarian cancerProgression-Free Survival (PFS)Median PFS of 7.4 months with rucaparib vs. 5.7 months with chemotherapy[4]
ATHENA-MONO (Phase III)First-line maintenance in advanced ovarian cancerProgression-Free Survival (PFS)Median PFS of 20.2 months with rucaparib vs. 9.2 months with placebo[5]
Experimental Protocols: Synthesis of Rucaparib Intermediate

Protocol 1: Bromination of this compound to 3-Amino-4-bromo-5-fluorobenzoic Acid (Proposed)

This protocol is adapted from procedures for the bromination of similar aromatic compounds.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to -10°C in an ice-salt bath.

  • Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) in DMF to the cooled solution, maintaining the temperature below -5°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite.

  • Precipitation and Isolation: The product, 3-amino-4-bromo-5-fluorobenzoic acid, is expected to precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of Rucaparib from 3-Amino-4-bromo-5-fluorobenzoic Acid (Adapted from Patent Literature)

This protocol describes the subsequent steps to synthesize Rucaparib from the brominated intermediate.

  • Diazotization and Reduction to Hydrazine:

    • Suspend 3-amino-4-bromo-5-fluorobenzoic acid in concentrated hydrochloric acid and cool to 0-5°C.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

    • After stirring, add a solution of tin(II) chloride in concentrated hydrochloric acid to reduce the diazonium salt to the corresponding hydrazine.

    • Isolate the resulting 4-bromo-3-fluoro-5-hydrazinylbenzoic acid hydrochloride by filtration.

  • Fischer Indole Synthesis:

    • React the hydrazine intermediate with a suitable ketone precursor of the tricyclic core of Rucaparib in glacial acetic acid.

    • Heat the mixture to facilitate the Fischer indole synthesis, forming the indole scaffold of Rucaparib.

  • Cyclization and Final Steps:

    • The subsequent steps involve intramolecular cyclization to form the azepino-indole core, followed by deprotection and purification to yield Rucaparib.

Mandatory Visualization: Synthetic Workflow for Rucaparib

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_core_synthesis Rucaparib Synthesis cluster_final Final Product A This compound B Bromination (NBS, DMF) A->B Step 1 C 3-Amino-4-bromo-5-fluorobenzoic Acid B->C D Diazotization and Reduction (NaNO2, SnCl2) C->D Step 2 E 4-Bromo-3-fluoro-5-hydrazinylbenzoic acid D->E F Fischer Indole Synthesis E->F Step 3 G Indole Intermediate F->G H Cyclization and Deprotection G->H Step 4 I Rucaparib H->I G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects mGluR5 mGluR5 Gq Gq/11 mGluR5->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ IP3->Ca Release from ER PKC PKC DAG->PKC Activates Ca->PKC Co-activates CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca->CellularResponse PKC->CellularResponse Glutamate Glutamate Glutamate->mGluR5 Activates NAM Negative Allosteric Modulator NAM->mGluR5 Inhibits

References

Application Notes and Protocols: 3-Amino-5-fluorobenzoic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-fluorobenzoic acid is a valuable building block in medicinal chemistry, prized for its utility in the synthesis of novel bioactive molecules. The presence of the fluorine atom at the 5-position and the amino group at the 3-position of the benzoic acid scaffold provides unique electronic properties and versatile handles for synthetic modification. The fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of the final compound, such as lipophilicity and pKa.[1] The amino group serves as a key functional group for amide bond formation, allowing for the introduction of diverse structural motifs and the exploration of structure-activity relationships (SAR).

These attributes make this compound an attractive starting material for the development of a range of therapeutic agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This document provides detailed application notes, experimental protocols, and data for the synthesis of bioactive molecules utilizing this versatile chemical intermediate.

I. Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The dysregulation of protein kinase activity is a hallmark of many cancers. The 3-amino-5-fluorobenzoyl scaffold can be incorporated into kinase inhibitors to interact with the hinge region of the ATP-binding pocket, a common strategy in inhibitor design.

While a specific, named kinase inhibitor synthesized directly from this compound with extensive publicly available biological data is not prominently documented, its structural motif is present in numerous patented compounds. For the purpose of these application notes, we will focus on a representative synthetic approach to generate a library of potential kinase inhibitors based on the 3-amino-5-fluorobenzamide core.

General Synthetic Workflow for 3-Amino-5-fluorobenzamide Derivatives

The general strategy involves the amide coupling of this compound with various amine-containing heterocyclic cores, which are common pharmacophores in kinase inhibitors.

G cluster_0 Starting Materials cluster_1 Activation & Coupling cluster_2 Product A This compound C Acyl Chloride Formation (e.g., SOCl2 or (COCl)2) A->C Activation B Amine-containing Heterocycle (R-NH2) D Amide Bond Formation B->D C->D E 3-Amino-5-fluorobenzamide Derivative D->E Coupling

Caption: General synthetic workflow for preparing 3-amino-5-fluorobenzamide derivatives.

Experimental Protocol: Synthesis of N-(pyrimidin-2-yl)-3-amino-5-fluorobenzamide

This protocol describes a representative synthesis of a 3-amino-5-fluorobenzamide derivative, a potential kinase inhibitor scaffold.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 2-Aminopyrimidine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to obtain the crude 3-amino-5-fluorobenzoyl chloride. Use this directly in the next step.

  • Amide Coupling:

    • Dissolve the crude 3-amino-5-fluorobenzoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve 2-aminopyrimidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the acyl chloride solution to the amine solution at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction with saturated NaHCO₃ solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(pyrimidin-2-yl)-3-amino-5-fluorobenzamide.

Hypothetical Kinase Inhibition Data

The following table presents hypothetical inhibitory concentration (IC₅₀) values for a series of synthesized 3-amino-5-fluorobenzamide derivatives against representative kinases to illustrate potential data presentation.

Compound IDR-Group (from R-NH₂)EGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)
AFB-001 Pyrimidin-2-yl150250300
AFB-002 Thiazol-2-yl200350400
AFB-003 Pyridin-2-yl500700850
Sorafenib (Reference)902057
Relevant Signaling Pathway: EGFR Signaling

Many kinase inhibitors target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 3-Amino-5-fluorobenzamide Derivative (Kinase Inhibitor) Inhibitor->Raf

Caption: Simplified EGFR signaling pathway and the point of inhibition by a kinase inhibitor.

II. Application in the Synthesis of GPCR Modulators

G-protein coupled receptors are a large family of transmembrane receptors that are important drug targets. Modulators of GPCRs can have therapeutic effects in a wide range of diseases, including those affecting the central nervous system. The 3-amino-5-fluorobenzoyl moiety can be incorporated into ligands that bind to GPCRs, with the fluorine atom potentially enhancing blood-brain barrier penetration.

While a specific, marketed GPCR modulator directly synthesized from this compound is not readily identifiable, the scaffold is relevant to the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other CNS agents.[1]

General Synthetic Workflow for GPCR Modulator Scaffolds

A common approach involves the coupling of this compound with a suitable amine-containing scaffold known to interact with GPCRs, often followed by further functionalization.

G cluster_0 Starting Materials cluster_1 Coupling cluster_2 Intermediate cluster_3 Optional Further Modification cluster_4 Final Product A This compound C Amide Bond Formation (e.g., HATU, EDCI) A->C B GPCR-targeting Amine Scaffold B->C D Amide Intermediate C->D E Functionalization (e.g., Alkylation, Arylation) D->E F GPCR Modulator E->F

Caption: General workflow for synthesizing GPCR modulators from this compound.

Experimental Protocol: Synthesis of a Potential Serotonin Receptor Ligand

This protocol outlines the synthesis of a molecule incorporating the 3-amino-5-fluorobenzamide core, which could be screened for activity at serotonin receptors.

Materials:

  • This compound

  • 1-(3-Aminopropyl)piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 1-(3-aminopropyl)piperidine (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the desired product.

Hypothetical GPCR Binding Affinity Data

The following table shows hypothetical binding affinities (Ki) for a series of synthesized compounds at the serotonin 5-HT₂A receptor.

Compound IDR-Group (from R-NH₂)5-HT₂A Ki (nM)
AFB-P01 1-(3-propyl)piperidine85
AFB-P02 1-(2-ethyl)pyrrolidine120
AFB-P03 4-phenylpiperazine50
Ketanserin (Reference)2.5
Relevant Signaling Pathway: Serotonin 5-HT₂A Receptor Signaling

The 5-HT₂A receptor is a Gq-coupled GPCR that, upon activation by serotonin, stimulates the phospholipase C (PLC) pathway.

G Serotonin Serotonin Receptor 5-HT2A Receptor Serotonin->Receptor Gq Gq protein Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ release IP3->Ca PKC PKC activation DAG->PKC Modulator 3-Amino-5-fluorobenzamide Derivative (Modulator) Modulator->Receptor

Caption: Simplified 5-HT₂A receptor signaling pathway and potential modulation.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a diverse range of bioactive molecules. Its inherent structural and electronic properties make it particularly suitable for the development of kinase inhibitors and GPCR modulators. The synthetic protocols provided herein offer a foundation for the generation of compound libraries for screening and lead optimization. The strategic incorporation of the 3-amino-5-fluorobenzoyl moiety can lead to the discovery of novel therapeutic agents with improved pharmacological profiles. Further exploration of the chemical space around this scaffold is warranted to fully exploit its potential in drug discovery.

References

Application Notes and Protocols for the Quantification of 3-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Amino-5-fluorobenzoic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to offer robust and reliable methods for the quantification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase and mixed-mode chromatography are particularly effective for the separation of aminobenzoic acid isomers and their derivatives.

Experimental Protocol: HPLC

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting a stock solution of this compound to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Conditions:

  • The separation of aminobenzoic acid isomers can be effectively achieved using a mixed-mode column that combines reversed-phase and ion-exchange characteristics.[1][2][3]

  • A C18 reversed-phase column can also be utilized, often with an acidic mobile phase to ensure the carboxylic acid group is protonated, leading to better retention and peak shape.[4]

Table 1: HPLC Method Parameters

ParameterMethod 1: Mixed-Mode Chromatography[1]Method 2: Reversed-Phase Chromatography[4]
Column Primesep 100 (or equivalent mixed-mode column)C18, 5 µm particle size
Column Dimensions 4.6 x 150 mm4.6 x 250 mm
Mobile Phase Acetonitrile (ACN) and water with 0.1% formic acidMethanol and 0.02 M ammonium acetate (20:80 v/v), pH adjusted to 4.0
Gradient/Isocratic Isocratic or gradient depending on sample complexityIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 10 µL20 µL
Column Temperature 30 °CAmbient
Detection UV at 254 nm or 280 nm[4]UV at 280 nm[4]

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to a pure standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the polar nature and low volatility of this compound, a derivatization step is necessary prior to GC-MS analysis. This process converts the polar analyte into a more volatile and thermally stable derivative. Common derivatization approaches include silylation and alkylation.[5]

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

a) Silylation using MTBSTFA:

  • Evaporate a measured aliquot of the sample solution to dryness under a gentle stream of nitrogen.
  • Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.
  • Tightly cap the vial and heat at 100 °C for 2-4 hours to form the tert-butyldimethylsilyl (TBDMS) derivative.
  • Cool the sample to room temperature before GC-MS analysis.

b) Alkylation (Methylation) using BF3-Methanol:

  • Evaporate a measured aliquot of the sample solution to dryness.
  • Add 200 µL of 14% Boron Trifluoride (BF3) in methanol.
  • Tightly cap the vial and heat at 60 °C for 30 minutes to form the methyl ester.
  • Cool the reaction mixture, add 1 mL of saturated sodium chloride solution, and extract the derivative with 2 x 1 mL of hexane or ethyl acetate.
  • Combine the organic layers and evaporate to a suitable volume for GC-MS injection.

2. GC-MS Conditions:

  • The choice of the capillary column and temperature program is crucial for the separation of the derivatized analyte from other components in the sample matrix.

Table 2: GC-MS Method Parameters

ParameterSilylation Derivative AnalysisAlkylation Derivative Analysis
GC Column SLB™-5ms (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C250 °C
Injection Mode Splitless (1 µL injection)Splitless (1 µL injection)
Oven Program Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 minInitial temp 70 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 10 min
MS Transfer Line 280 °C280 °C
Ion Source Temp 230 °C230 °C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Scan Range m/z 50-550m/z 40-450
Quantification Ions To be determined from the mass spectrum of the derivatized standardTo be determined from the mass spectrum of the derivatized standard

3. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.

  • Prepare a calibration curve using derivatized standards and perform quantification as described in the HPLC data analysis section.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound using HPLC and GC-MS.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization HPLC_Injection HPLC Injection Filtration->HPLC_Injection Direct Analysis GCMS_Injection GC-MS Injection Derivatization->GCMS_Injection HPLC_Separation Chromatographic Separation (C18 or Mixed-Mode) HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection Peak_Integration Peak Integration HPLC_Detection->Peak_Integration GCMS_Separation Chromatographic Separation (Capillary Column) GCMS_Injection->GCMS_Separation GCMS_Detection Mass Spectrometry Detection (Scan or SIM) GCMS_Separation->GCMS_Detection GCMS_Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

General workflow for HPLC and GC-MS analysis.

References

Application Notes and Protocols for 3-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Amino-5-fluorobenzoic acid is a valuable aromatic building block in organic synthesis. Its trifunctional nature—possessing an amino group, a carboxylic acid, and a fluorine substituent—makes it a versatile starting material for a wide range of chemical transformations. It serves as a key intermediate in the synthesis of fluorinated pharmaceuticals, particularly in the development of central nervous system agents and selective serotonin reuptake inhibitors (SSRIs).[1] The fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, making this scaffold particularly attractive in medicinal chemistry.[1] This document provides detailed application notes and experimental protocols for common and essential reactions involving this compound, including amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions.

Application Note 1: Amide Bond Formation

Amide bond formation is one of the most fundamental transformations in organic and medicinal chemistry, given the prevalence of the amide group in biologically active molecules. The carboxylic acid moiety of this compound can be readily coupled with primary or secondary amines to form a diverse array of amides. This is typically achieved using coupling agents that activate the carboxylic acid for nucleophilic attack by the amine.

Common methods involve the use of carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with additives such as 1-Hydroxybenzotriazole (HOBt), or uronium-based coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency and rapid reaction times.[2]

Data Presentation: Comparison of Common Amide Coupling Conditions

ParameterMethod A: EDC/HOBtMethod B: HATU/BaseMethod C: Acyl Chloride
Coupling Agent(s) EDC, HOBt (catalytic)HATUThionyl Chloride (SOCl₂)
Base DIPEA or TriethylamineDIPEA or TriethylaminePyridine or Triethylamine
Typical Solvent DMF, DCM, AcetonitrileDMF, DCMToluene, DCM
Temperature Room Temperature0 °C to Room TemperatureRoom Temp to Reflux
Reaction Time Overnight2-4 hours1-3 hours (for acyl chloride)
Typical Yields Good to ExcellentExcellentGood to Excellent
Key Advantage Cost-effective for large scaleHigh efficiency, fast reactionsCost-effective, traditional
Considerations Can be sluggishMore expensive reagentTwo-step process, harsh reagent

Data synthesized from multiple sources describing general amide coupling reactions.[2][3]

Experimental Protocol: Amide Synthesis using HATU

This protocol describes the direct, one-pot synthesis of an amide from this compound and a representative amine (e.g., morpholine) using HATU as the coupling agent.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), HATU (1.1 eq), and morpholine (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[3]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.[2]

Workflow for HATU-Mediated Amide Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants (this compound, Amine, HATU) in anhydrous DMF B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add DIPEA (Base) Dropwise B->C D 4. Warm to RT Stir for 2-4 hours C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench with Water & Extract with Ethyl Acetate E->F G 7. Wash Organic Layer (Sat. NaHCO3, Brine) F->G H 8. Dry and Concentrate G->H I 9. Purify (Silica Gel Chromatography) H->I J Final Product I->J

Caption: General experimental workflow for amide synthesis.

Application Note 2: Esterification of the Carboxylic Acid

Esterification is a fundamental reaction to protect the carboxylic acid or to synthesize ester derivatives which are themselves important intermediates or final products. The two primary methods are Fischer-Speier esterification and alkylation.

  • Fischer-Speier Esterification: This is an acid-catalyzed reaction between the carboxylic acid and an excess of alcohol, which also serves as the solvent.[4] For substrates containing a basic amino group like this compound, the catalyst (e.g., H₂SO₄) is consumed by protonating the amine, so a stoichiometric amount of acid is required.[4]

  • Alkylation: This method involves deprotonating the carboxylic acid with a base (e.g., K₂CO₃) followed by reaction with an alkylating agent (e.g., dimethyl sulfate or methyl iodide) in a polar aprotic solvent.[4]

Data Presentation: Comparison of Esterification Methods

ParameterMethod A: Fischer-SpeierMethod B: Alkylation
Reagents Alcohol (e.g., Methanol, Ethanol)Alkylating Agent (e.g., (CH₃)₂SO₄, CH₃I)
Catalyst/Base Strong Acid (e.g., H₂SO₄, HCl)Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent Excess AlcoholDMF, Acetone
Temperature RefluxRoom Temperature to 60 °C
Reaction Time Several hours to overnight4-8 hours
Key Advantage Inexpensive reagentsHigh yields, mild conditions
Considerations Reversible reaction, requires excess alcohol and stoichiometric acid due to -NH₂ group.[4]Alkylating agents are often toxic and must be handled with care.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of Methyl 3-Amino-5-fluorobenzoate.

Materials:

  • This compound (1.0 eq)

  • Methanol (serves as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄) (1.0-1.2 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend this compound in methanol.

  • Cool the flask in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid dropwise to the stirred suspension.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases (pH ~8).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure ester.

Workflow for Fischer-Speier Esterification

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Suspend Acid in Excess Methanol B 2. Cool to 0 °C A->B C 3. Add Conc. H₂SO₄ (Stoichiometric) B->C D 4. Heat to Reflux (4-12 hours) C->D E 5. Monitor by TLC D->E F 6. Remove Excess Methanol E->F G 7. Neutralize with NaHCO₃ & Extract with Ethyl Acetate F->G H 8. Wash, Dry, Concentrate G->H I 9. Purify (Chromatography/Recrystallization) H->I J Final Product (Ester) I->J

Caption: General workflow for Fischer-Speier esterification.

Application Note 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful tools for forming C-N and C-C bonds, respectively.[5][6] These reactions significantly expand the synthetic utility of this compound derivatives in constructing complex molecules.

A. Buchwald-Hartwig Amination

The amino group of this compound (or its ester derivative) can be coupled with aryl halides or triflates to form diarylamines. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine ligand.[5][7] The carboxylic acid group is often protected as an ester to prevent interference with the basic reaction conditions.

Data Presentation: Typical Buchwald-Hartwig Amination Conditions

ComponentExamplesPurpose
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst
Ligand BINAP, XPhos, SPhos, dppfStabilizes the catalyst and facilitates the catalytic cycle
Base NaOt-Bu, KOt-Bu, Cs₂CO₃Promotes amine deprotonation and facilitates reductive elimination
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvent
Temperature 80 - 110 °CTo drive the reaction to completion

Data synthesized from reviews and articles on Buchwald-Hartwig amination.[5][7][8][9]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of Methyl 3-amino-5-fluorobenzoate with an aryl bromide.

Materials:

  • Methyl 3-amino-5-fluorobenzoate (1.0 eq)

  • Aryl bromide (1.0-1.2 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous, deoxygenated Toluene

Procedure:

  • To a glovebox or a Schlenk flask, add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide.

  • Add Methyl 3-amino-5-fluorobenzoate and the aryl bromide.

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the mixture to room temperature and quench by adding water.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Workflow for Buchwald-Hartwig Amination

G cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Flask (Pd₂(dba)₃, Ligand, Base, Reactants) B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Anhydrous Degassed Toluene B->C D 4. Heat to 100 °C (12-24 hours) C->D E 5. Monitor Progress (TLC / GC-MS) D->E F 6. Cool, Quench with Water E->F G 7. Filter through Celite F->G H 8. Extract, Wash, Dry G->H I 9. Purify (Silica Gel Chromatography) H->I J Final Product I->J

Caption: Workflow for a typical Buchwald-Hartwig C-N coupling.

B. Suzuki-Miyaura Coupling

To utilize this compound in a Suzuki coupling, it must first be converted into an organohalide or triflate. A common strategy in pharmaceutical synthesis is the conversion of an amino group to an iodide via a Sandmeyer-type reaction.[10] For example, a synthetic route to 3-amino-5-halo-2-iodobenzoates has been developed, which creates a versatile intermediate for subsequent palladium-catalyzed reactions.[10][11][12] Once the corresponding aryl halide (e.g., Methyl 3-amino-5-bromo- or iodo-benzoate) is formed, it can be coupled with a wide variety of aryl or vinyl boronic acids under standard Suzuki conditions.

Data Presentation: Typical Suzuki Coupling Conditions

ComponentExamplesPurpose
Substrates Aryl Halide/Triflate + Arylboronic AcidCoupling partners to form a C-C bond
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Source of the active Pd(0) catalyst
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation[6]
Solvent System Toluene/Water, Dioxane/Water, DMFTypically a two-phase system
Temperature Room Temperature to 100 °CDepends on the reactivity of the substrates

Data synthesized from multiple sources describing Suzuki coupling reactions.[13][14]

A detailed protocol is not provided here as it is dependent on the synthesis of a halogenated derivative of this compound first. However, the general conditions outlined in the table above can be applied once the appropriate substrate is prepared.

References

Application Notes and Protocols for the Purification of 3-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-Amino-5-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to enhance the purity of the compound, ensuring its suitability for downstream applications in drug discovery and development.

Overview of Purification Techniques

This compound possesses both a weakly acidic carboxylic acid group and a weakly basic amino group, making it an amphoteric molecule. This characteristic, along with its aromatic nature, allows for several effective purification strategies. The primary methods for purifying this compound are:

  • Acid-Base Extraction: This technique leverages the amphoteric nature of the molecule to separate it from non-ionizable impurities.

  • Recrystallization: A powerful technique for purifying solid compounds by exploiting differences in solubility between the target compound and impurities in a given solvent system.

  • Column Chromatography: A chromatographic method used to separate the target compound from impurities based on differential adsorption to a stationary phase.

The choice of method will depend on the nature and quantity of the impurities present in the crude sample.

Quantitative Data Summary

The following table summarizes typical outcomes for the purification of this compound using the described methods. Please note that actual yields and final purity are dependent on the initial purity of the crude material and careful execution of the protocols.

Purification TechniqueTypical Solvents/ReagentsTypical Recovery YieldAchievable Purity
Acid-Base Extraction Diethyl ether, 1 M HCl, 1 M NaOH85-95%>98%
Recrystallization Ethanol/Water70-90%>99%
Acetone/Water65-85%>99%
Column Chromatography Silica Gel (Stationary Phase), Ethyl Acetate/Hexane (Mobile Phase)50-70%>99.5%

Experimental Protocols

Protocol for Purification by Acid-Base Extraction

This method is highly effective for removing neutral organic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable water-immiscible organic solvent)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether.

  • Removal of Basic Impurities (Optional):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the lower aqueous layer. This layer contains the protonated basic impurities.

  • Extraction of this compound:

    • To the organic layer remaining in the separatory funnel, add an equal volume of 1 M NaOH.

    • Shake vigorously, venting frequently. The this compound will be deprotonated at the carboxylic acid group and dissolve in the aqueous layer as its sodium salt.

    • Allow the layers to separate and drain the lower aqueous layer containing the product into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH to ensure complete recovery. Combine the aqueous extracts.

  • Isolation of the Purified Compound:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 1 M HCl dropwise while stirring until the pH of the solution is approximately 4-5 (the isoelectric point). This compound will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the purified solid in a vacuum oven at a temperature below its melting point.

Protocol for Purification by Recrystallization

Recrystallization is an effective method for achieving high purity. The choice of solvent is critical. A mixed solvent system of ethanol and water is often effective.

Materials:

  • Crude or partially purified this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product. It should be sparingly soluble in the chosen solvent (e.g., water) at room temperature but highly soluble at the solvent's boiling point. For a mixed solvent system, the compound should be soluble in one solvent (e.g., ethanol) and less soluble in the other (e.g., water).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to just dissolve the solid completely. Use a hot plate and a magnetic stirrer to facilitate dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • To the hot ethanolic solution, slowly add hot water dropwise until the solution becomes slightly turbid (cloudy). This indicates the saturation point has been reached.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold ethanol/water mixture.

    • Dry the purified crystals in a vacuum oven.

Protocol for Purification by Column Chromatography

This method is suitable for separating the target compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pour it into the chromatography column, allowing it to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve a small amount of the crude this compound in a minimal volume of the eluent (e.g., a mixture of ethyl acetate and hexane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent. Carefully add the dry, loaded silica gel to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent system (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and so on, ethyl acetate in hexane).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate tubes.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Acid_Base_Extraction_Workflow cluster_start Initial State cluster_extraction Extraction Steps cluster_isolation Isolation cluster_final Final Product start Crude this compound in Organic Solvent add_base Add 1 M NaOH start->add_base separate1 Separate Layers add_base->separate1 organic_impurities Organic Layer (Neutral Impurities) separate1->organic_impurities aqueous_product Aqueous Layer (Sodium 3-Amino-5-fluorobenzoate) separate1->aqueous_product add_acid Add 1 M HCl to pH 4-5 aqueous_product->add_acid precipitate Precipitation add_acid->precipitate filter_dry Filter and Dry precipitate->filter_dry end Pure this compound filter_dry->end

Caption: Workflow for Acid-Base Extraction.

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (remove insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Workflow for Recrystallization.

Column_Chromatography_Workflow start Crude Sample load Load Sample onto Silica Gel Column start->load elute Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for Column Chromatography.

Advanced Applications of 3-Amino-5-fluorobenzoic Acid Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-fluorobenzoic acid and its derivatives are versatile scaffolds in medicinal chemistry, recognized for their utility as key intermediates in the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] While often utilized as a foundational building block, direct derivatives of this compound, particularly its amides, are emerging as promising candidates for targeted therapies, notably in oncology and infectious diseases.

These application notes provide an overview of the advanced applications of this compound derivatives, with a focus on their potential as kinase inhibitors for cancer therapy and as antimicrobial agents. Detailed protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate further research and development.

Application Note I: 3-Amino-5-fluorobenzamide Derivatives as Potential Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[2][3] Several small molecule inhibitors of Aurora kinases have been investigated in clinical trials.[4] The 3-amino-5-fluorobenzamide scaffold presents a promising starting point for the design of novel Aurora kinase inhibitors.

Quantitative Data: Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of several known Aurora kinase inhibitors, providing a benchmark for the evaluation of novel 3-amino-5-fluorobenzamide derivatives.

Compound NameAurora A IC50 (nM)Aurora B IC50 (nM)Aurora C IC50 (nM)Reference Compound
Alisertib (MLN8237)1.2396.5-Yes
Danusertib (PHA-739358)137961Yes
AMG 900541Yes
PF-0381473550.8-Yes
Hypothetical Compound A TBDTBDTBDNo

Table 1: In vitro inhibitory activity of selected Aurora kinase inhibitors. The potency of a hypothetical 3-amino-5-fluorobenzamide derivative ("Hypothetical Compound A") would be determined and compared against these reference compounds.

Application Note II: this compound Derivatives as Novel Antimicrobial Agents

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Fluorinated aromatic compounds have shown promise in this area. Derivatives of this compound can be explored for their antibacterial and antifungal properties.

Quantitative Data: Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative antimicrobial compounds, which can serve as a reference for assessing the efficacy of new this compound derivatives.

Compound Class/NameStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference Compound
Fluorobenzoylthiosemicarbazides7.82 - 31.25--Yes
p-Aminobenzoic acid derivatives1.82 (pMIC µM/ml)1.78 (pMIC µM/ml)1.81 (pMIC µM/ml)Yes
Hypothetical Compound B TBDTBDTBDNo

Table 2: In vitro antimicrobial activity of selected compound classes. The MIC for a hypothetical this compound derivative ("Hypothetical Compound B") would be determined against various microbial strains.[5][6]

Experimental Protocols

Protocol 1: Synthesis of a 3-Amino-5-fluorobenzamide Derivative

This protocol describes a general method for the synthesis of an N-substituted 3-amino-5-fluorobenzamide.

Materials:

  • This compound

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • An appropriate primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • Suspend this compound (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting acyl chloride is typically used immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA (1.5 equivalents) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Stir the reaction mixture at room temperature for 4-12 hours.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Aurora Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the IC50 value of a test compound against an Aurora kinase.

Materials:

  • Recombinant human Aurora A or B kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compound (e.g., a 3-amino-5-fluorobenzamide derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a control) to each well.

    • Add 2.5 µL of the Aurora kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a mixture of the kinase substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom tissue culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of broth to all wells except the first column.

    • Add 100 µL of the test compound stock solution (at the highest concentration to be tested) to the first column.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.

  • Inoculation:

    • Add 50 µL of the standardized microbial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity (an indication of microbial growth).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Visualizations

G cluster_start Starting Materials cluster_reaction Synthesis Steps cluster_product Final Product 3-Amino-5-fluorobenzoic_acid This compound Acid_Chloride_Formation Acid Chloride Formation (SOCl2 or (COCl)2) 3-Amino-5-fluorobenzoic_acid->Acid_Chloride_Formation Amine R1R2NH Amide_Coupling Amide Coupling (Base, Solvent) Amine->Amide_Coupling Acid_Chloride_Formation->Amide_Coupling Derivative 3-Amino-5-fluorobenzamide Derivative Amide_Coupling->Derivative

Caption: General synthetic workflow for 3-amino-5-fluorobenzamide derivatives.

G cluster_pathway Aurora Kinase Signaling in Mitosis cluster_inhibition Inhibition Prophase Prophase Aurora_A Aurora A Kinase Prophase->Aurora_A Centrosome Maturation Metaphase Metaphase Aurora_B Aurora B Kinase Metaphase->Aurora_B Chromosome Alignment Anaphase Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Cell_Division Cell_Division Cytokinesis->Cell_Division Successful Aurora_A->Metaphase Spindle Assembly Aurora_B->Anaphase Chromosome Segregation Inhibitor 3-Amino-5-fluorobenzamide Derivative Inhibitor->Aurora_A Inhibitor->Aurora_B Mitotic_Arrest Mitotic_Arrest Inhibitor->Mitotic_Arrest Leads to

Caption: Simplified Aurora kinase signaling pathway and point of inhibition.

G Start Compound Synthesis (3-Amino-5-fluorobenzoic acid derivative) Primary_Screening Primary Screening (e.g., Kinase Inhibition Assay) Start->Primary_Screening Dose_Response Dose-Response and IC50 Determination Primary_Screening->Dose_Response Cell_Based_Assay Cell-Based Assay (e.g., MTT for Cytotoxicity) Dose_Response->Cell_Based_Assay MIC_Assay Antimicrobial Assay (e.g., MIC Determination) Dose_Response->MIC_Assay Lead_Candidate Lead Candidate Identification Cell_Based_Assay->Lead_Candidate MIC_Assay->Lead_Candidate

Caption: Experimental workflow for screening this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-5-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • Reduction of 3-fluoro-5-nitrobenzoic acid: This is a widely used method that involves the reduction of a nitro group to an amine.

  • Nucleophilic Aromatic Substitution (SNAr) of 3,5-difluorobenzoic acid: This route involves the displacement of a fluoride ion by an amine source.

Q2: What are the typical side reactions I should be aware of for each route?

A2: Each synthetic pathway has its characteristic side reactions:

  • For the reduction of 3-fluoro-5-nitrobenzoic acid: Incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates. If the reaction is not driven to completion, these intermediates can sometimes lead to the formation of highly colored diazo compounds.

  • For the nucleophilic aromatic substitution of 3,5-difluorobenzoic acid: Potential side reactions include the formation of diarylamine byproducts, where the product amine reacts with another molecule of the starting material. The reaction conditions must be carefully controlled to favor the mono-amination product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Route 1: Reduction of 3-fluoro-5-nitrobenzoic acid

Problem 1: Low yield of this compound.

Possible Cause Troubleshooting Suggestion
Incomplete reaction.- Increase reaction time or temperature. - Ensure the reducing agent is fresh and active. - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal choice of reducing agent.Iron powder in the presence of a mild acid is often more effective and selective than stannous chloride for this transformation.[1]
Product loss during workup.- Adjust the pH carefully during product isolation to ensure complete precipitation of the amphoteric amino acid. - Use an appropriate solvent for extraction.

Problem 2: Product is discolored (yellow or brown).

Possible Cause Troubleshooting Suggestion
Presence of colored impurities.Incomplete reduction can leave behind colored nitroso or azoxy compounds. Ensure the reaction goes to completion.
Air oxidation of the product.The amino group can be susceptible to oxidation. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.
Impurities from the starting material.Ensure the purity of the starting 3-fluoro-5-nitrobenzoic acid.

Problem 3: Difficulty in removing inorganic salts (e.g., tin salts) during workup.

Possible Cause Troubleshooting Suggestion
Precipitation of metal hydroxides/oxides.When using SnCl₂, quenching the reaction with a base can lead to the precipitation of tin salts, which can be difficult to filter.[2] Adjusting the pH to be strongly basic (pH > 12) may help to dissolve some tin species as stannates.[2] Alternatively, filtering the reaction mixture through a pad of celite can aid in the removal of finely divided precipitates.[2]
Use of iron as a reducing agent.The use of iron powder with a mild acid like acetic acid can simplify the workup, as the iron salts are often easier to remove by filtration.[1]
Route 2: Nucleophilic Aromatic Substitution (SNAr) of 3,5-difluorobenzoic acid

Problem 1: Low conversion of 3,5-difluorobenzoic acid.

Possible Cause Troubleshooting Suggestion
Insufficiently strong nucleophile or reaction conditions.- Use a stronger ammonia source, such as sodium amide, or increase the concentration of aqueous ammonia. - Increase the reaction temperature and pressure (if using a sealed vessel). - Consider the use of a copper catalyst, which has been shown to facilitate the amination of related halobenzoic acids.
Deactivation of the aromatic ring.The carboxylate group can deactivate the ring towards nucleophilic attack. The reaction may require forcing conditions.

Problem 2: Formation of significant amounts of a diarylamine byproduct.

Possible Cause Troubleshooting Suggestion
The product (this compound) is acting as a nucleophile.- Use a large excess of the aminating agent (e.g., ammonia) to outcompete the product for reaction with the starting material. - Add the 3,5-difluorobenzoic acid slowly to the solution of the aminating agent to maintain a low concentration of the starting material.

Experimental Protocols

Key Experiment 1: Reduction of 3-fluoro-5-nitrobenzoic acid using Iron Powder[1]

Materials:

  • 3-fluoro-5-nitrobenzoic acid

  • Iron powder (reduced)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Ethyl acetate

  • 2M Potassium hydroxide (KOH) solution

Procedure:

  • To a suspension of 3-fluoro-5-nitrobenzoic acid (1 equivalent) in a mixture of glacial acetic acid, ethanol, and water, add reduced iron powder (5 equivalents).

  • Expose the resulting suspension to ultrasonic irradiation for 1 hour at 30 °C, monitoring the reaction for completion by TLC.

  • Upon completion, filter the reaction mixture to remove the iron residue and wash the residue with ethyl acetate.

  • Partition the filtrate with 2M KOH solution.

  • Extract the basic aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to precipitate the product, which can then be collected by filtration.

Key Experiment 2: Reduction of 3-fluoro-5-nitrobenzoic acid using Stannous Chloride[1]

Materials:

  • 3-fluoro-5-nitrobenzoic acid

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • 2M Potassium hydroxide (KOH) solution

Procedure:

  • To a solution of 3-fluoro-5-nitrobenzoic acid (1 equivalent) in ethanol, add SnCl₂·2H₂O (10 equivalents).

  • Expose the reaction mixture to ultrasonic irradiation for 2 hours at 30 °C until the reaction is complete as indicated by TLC analysis.

  • Remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and 2M KOH.

  • Separate the layers and process the aqueous layer to isolate the product.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Reduction cluster_1 Route 2: Nucleophilic Aromatic Substitution 3-fluoro-5-nitrobenzoic_acid 3-fluoro-5-nitrobenzoic acid product_1 This compound 3-fluoro-5-nitrobenzoic_acid->product_1 Reduction (e.g., Fe/H+ or SnCl2) side_product_1 Nitroso/Hydroxylamine Intermediates 3-fluoro-5-nitrobenzoic_acid->side_product_1 Incomplete Reduction 3_5-difluorobenzoic_acid 3,5-difluorobenzoic acid product_2 This compound 3_5-difluorobenzoic_acid->product_2 Amination (e.g., NH3) side_product_2 Diarylamine byproduct product_23_5-difluorobenzoic_acid product_23_5-difluorobenzoic_acid product_23_5-difluorobenzoic_acid->side_product_2 Side Reaction

Caption: Synthetic pathways for this compound.

Troubleshooting_Logic start Synthesis Issue low_yield Low Yield start->low_yield discolored_product Discolored Product start->discolored_product workup_issues Workup Issues start->workup_issues incomplete_reaction incomplete_reaction low_yield->incomplete_reaction Check Reaction Completion wrong_reagents wrong_reagents low_yield->wrong_reagents Verify Reagent Activity impurities impurities discolored_product->impurities Identify Impurity Source salt_precipitation salt_precipitation workup_issues->salt_precipitation Salt Precipitation solution1 solution1 incomplete_reaction->solution1 Increase Time/Temp solution2 solution2 wrong_reagents->solution2 Use Fresh Reagents solution3 solution3 impurities->solution3 Ensure Complete Reaction solution4 solution4 impurities->solution4 Purify Starting Material solution5 solution5 salt_precipitation->solution5 Adjust pH for Workup solution6 solution6 salt_precipitation->solution6 Use Celite Filtration

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Synthesis of 3-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 3-Amino-5-fluorobenzoic acid reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your synthesis efforts.

Troubleshooting Guide: Enhancing Reaction Yield

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly tackle specific experimental challenges.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the synthesis of this compound can often be attributed to several key factors:

  • Incomplete Nitration: The nitration of the aromatic ring is a critical step. Insufficient nitrating agent, improper temperature control, or a non-anhydrous environment can lead to a significant portion of the starting material remaining unreacted.

  • Suboptimal Reduction: The reduction of the nitro group to an amine is another crucial transformation. The choice of reducing agent and reaction conditions can dramatically impact the yield. Incomplete reduction will result in the presence of the nitro intermediate in your final product.

  • Side Reactions: The formation of undesired isomers during nitration or over-reduction can consume starting materials and complicate purification, leading to a lower isolated yield of the desired product.

  • Purification Losses: this compound can be challenging to purify. Significant product loss can occur during extraction, recrystallization, or chromatographic purification.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?

A2: The formation of multiple products, typically isomers, is a common challenge in electrophilic aromatic substitution reactions like nitration. To enhance selectivity:

  • Protecting Groups: Consider the use of a suitable protecting group for the carboxylic acid functionality prior to nitration. This can alter the directing effects of the substituents and favor the formation of the desired isomer.

  • Temperature Control: Maintain strict temperature control during the nitration step. Lower temperatures (e.g., 0-5 °C) generally favor the formation of the thermodynamically more stable product and can reduce the formation of unwanted side products.

  • Choice of Nitrating Agent: The choice of nitrating agent (e.g., nitric acid/sulfuric acid, nitronium tetrafluoroborate) can influence the regioselectivity of the reaction. Experimenting with different nitrating systems may be beneficial.

Q3: The reduction of the nitro group appears to be incomplete. What are the best practices for this step?

A3: Incomplete reduction of the nitro group is a frequent cause of low yields. To ensure complete conversion:

  • Choice of Reducing Agent: Several reducing agents can be effective for the reduction of aromatic nitro groups. Common choices include:

    • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a clean and efficient method.

    • Metal/Acid Systems: Reagents such as iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid are also widely used and can be more cost-effective for larger scale reactions.

  • Reaction Monitoring: Closely monitor the progress of the reduction reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete disappearance of the nitro intermediate before workup.

  • Stoichiometry of Reducing Agent: Ensure that a sufficient excess of the reducing agent is used to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and effective synthetic strategy involves a multi-step process starting from a commercially available substituted aminobenzoate. A plausible route includes the protection of the amino group, followed by nitration at the C3 position, deprotection, and subsequent reduction of the newly introduced nitro group to an amine.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The synthesis of this compound involves the use of hazardous materials. It is imperative to:

  • Work in a well-ventilated fume hood, especially when handling concentrated acids and organic solvents.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Exercise caution when working with strong acids and oxidizing agents. Always add acid to water slowly and with cooling.

  • Handle flammable organic solvents away from ignition sources.

Q3: How can I effectively purify the final product to maximize yield?

A3: Purification of this compound can be achieved through several methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water) should be chosen to maximize the recovery of the pure product.

  • Column Chromatography: For more challenging purifications or to remove closely related impurities, silica gel column chromatography can be employed.

  • Acid-Base Extraction: The amphoteric nature of this compound can be exploited for purification. The compound can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.

Data Presentation

The yield of this compound is highly dependent on the specific reaction conditions and the chosen synthetic route. The following table summarizes expected yields for key steps based on analogous reactions reported in the literature.

StepReagents and ConditionsExpected Yield Range (%)Key Factors Influencing Yield
Nitration Nitric Acid, Sulfuric Acid, 0-5 °C70-85%Temperature control, anhydrous conditions, purity of starting material
Reduction Pd/C, H₂ (balloon), Ethanol, Room Temp.85-95%Catalyst quality, hydrogen pressure, reaction time
Reduction Fe, Acetic Acid, 80 °C75-90%Purity of iron powder, reaction temperature and time
Overall Multi-step synthesis50-70%Efficiency of each step and purification losses

Experimental Protocols

A detailed experimental protocol for a plausible multi-step synthesis of this compound is provided below. This protocol is based on established methodologies for similar compounds.

Step 1: Nitration of Methyl 2-amino-5-fluorobenzoate

  • To a solution of methyl 2-amino-5-fluorobenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of nitric acid (1.1 eq) and sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro product.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude nitro product from Step 1 in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino product.

Step 3: Hydrolysis of the Ester

  • To a solution of the crude amino product from Step 2 in a mixture of methanol and water, add an excess of lithium hydroxide.

  • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and a troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway Start Methyl 2-amino-5-fluorobenzoate Nitration Nitration (HNO3, H2SO4) Start->Nitration Nitro_Intermediate Methyl 2-amino-5-fluoro-3-nitrobenzoate Nitration->Nitro_Intermediate Reduction Reduction (Pd/C, H2) Nitro_Intermediate->Reduction Amino_Ester Methyl 3-amino-5-fluorobenzoate Reduction->Amino_Ester Hydrolysis Hydrolysis (LiOH, H2O/MeOH) Amino_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Nitration Incomplete Nitration? Start->Check_Nitration Check_Reduction Incomplete Reduction? Start->Check_Reduction Check_Purification High Purification Loss? Start->Check_Purification Optimize_Nitration Optimize Nitration: - Check reagent purity - Ensure anhydrous conditions - Control temperature strictly Check_Nitration->Optimize_Nitration Yes Optimize_Reduction Optimize Reduction: - Choose appropriate reducing agent - Monitor reaction to completion - Use sufficient reagent Check_Reduction->Optimize_Reduction Yes Optimize_Purification Optimize Purification: - Select appropriate recrystallization solvent - Consider acid-base extraction - Minimize transfers Check_Purification->Optimize_Purification Yes Success Yield Improved Optimize_Nitration->Success Optimize_Reduction->Success Optimize_Purification->Success

Caption: Troubleshooting workflow for low yield issues.

Technical Support Center: Purification of 3-Amino-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Amino-5-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its purification?

A1: this compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group.[1] This dual functionality means its solubility is highly dependent on pH.[1] It is generally soluble in organic solvents like ethanol, DMSO, and dimethylformamide, but has limited solubility in non-polar solvents. Understanding its pKa values and solubility profile in different solvents at various pH levels is crucial for developing effective purification strategies, particularly for methods like recrystallization and liquid-liquid extraction.

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of related aminobenzoic acids can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomeric impurities: Other isomers of amino-fluorobenzoic acid that may form due to non-specific reactions.[2][3]

  • Byproducts of side reactions: These can include products from over-reaction, incomplete reaction, or degradation. For instance, in syntheses involving nitration followed by reduction, residual nitro-intermediates can be a source of impurities.[3]

  • Colored impurities: Tar-like substances or colored byproducts can form, especially at elevated temperatures or if the reaction is not well-controlled.[4]

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification techniques for this compound are:

  • Recrystallization: This is often the primary method for purifying the crude product. The choice of solvent is critical for success.

  • Acid-Base Extraction: This technique leverages the amphoteric nature of the molecule to separate it from non-ionizable impurities.

  • Column Chromatography: Silica gel column chromatography can be used to separate the target compound from closely related impurities.[5]

  • Activated Carbon Treatment: This is useful for removing colored impurities.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical methods:

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity and detect impurities.[6]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and identify impurities if they are present in sufficient concentration.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice.- Solution cooled too quickly, trapping impurities.- Insufficient removal of mother liquor.- Screen for a solvent that dissolves the compound well when hot but poorly when cold (see Table 1).- Allow the solution to cool slowly to room temperature, then in an ice bath.- Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent during filtration.
Product is Discolored (Yellow/Brown) - Presence of colored byproducts from the synthesis.[2]- Oxidation of the amino group.- Before recrystallization, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and perform a hot filtration to remove the charcoal and adsorbed impurities.- Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
"Oiling Out" During Recrystallization - The boiling point of the recrystallization solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities, depressing the melting point of the mixture.- Switch to a lower-boiling point solvent.- Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.
Poor Separation on Silica Gel Column - Incorrect solvent system (eluent).- Co-elution of impurities with similar polarity.- Optimize the eluent system using TLC. Start with a non-polar solvent and gradually increase the polarity.- Consider using a different stationary phase or a different chromatographic technique like reversed-phase chromatography.
Low Recovery from Acid-Base Extraction - Incomplete precipitation of the product after pH adjustment.- Emulsion formation during extraction.- Ensure the pH is adjusted to the isoelectric point for complete precipitation. Cooling the solution can also help.- To break emulsions, add a small amount of brine (saturated NaCl solution) or filter the mixture through a pad of celite.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization (Based on Analogous Compounds)

SolventSuitability for Aminobenzoic AcidsComments
WaterGood for highly polar compounds.Solubility is often low in cold water and increases significantly with heat.[8]
Ethanol/MethanolOften a good choice.The compound is typically soluble in hot alcohol and less soluble when cold.[8]
Acetone/WaterGood for moderately polar compounds.A mixture can be optimized to achieve ideal solubility characteristics.[4]
Ethyl Acetate/HexanesCan be effective.The compound is dissolved in the more polar solvent (ethyl acetate), and the less polar solvent (hexanes) is added to induce crystallization.
XyleneReported for some aminobenzoic acids.A high-boiling point solvent, which can be useful but also more difficult to remove.[9]

Table 2: Example HPLC Purity Analysis of this compound Batches

Batch IDRetention Time (min)Peak Area (%)Known Impurity 1 (Area %)Unknown Impurity 2 (Area %)
B01-Crude4.2585.33.111.6
B01-Recrystallized4.2699.5Not Detected0.5
B02-Crude4.2492.11.56.4
B02-Recrystallized4.2599.8Not Detected0.2

Note: This data is for illustrative purposes.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous base (e.g., 1 M sodium bicarbonate solution). The this compound will deprotonate and move to the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the pH is adjusted to the isoelectric point (typically around pH 4-5), at which point the product will precipitate out of the solution.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water.

  • Drying: Dry the purified product.

Protocol 3: Purity Assessment by TLC
  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.

  • Spotting: Dissolve small amounts of the crude and purified product in a suitable solvent (e.g., ethyl acetate). Spot the solutions on the starting line.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes).

  • Visualization: After the solvent front has moved up the plate, remove the plate, let it dry, and visualize the spots under a UV lamp.

  • Analysis: The purified sample should show a single spot, while the crude sample may show multiple spots. Calculate the Rf value for the main spot.

Mandatory Visualizations

Purification_Workflow Crude Crude Product Dissolve Dissolve in Solvent Crude->Dissolve Purify Purification Step Dissolve->Purify Isolate Isolate Solid Purify->Isolate Filtration Dry Dry Product Isolate->Dry Analyze Analyze Purity (TLC, HPLC, NMR) Dry->Analyze Pure Pure Product Analyze->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree start Purification Issues? low_purity Low Purity? start->low_purity discolored Product Discolored? start->discolored oiling_out Oiling Out? start->oiling_out recrystallize Optimize Recrystallization (Solvent, Cooling Rate) low_purity->recrystallize Yes chromatography Perform Column Chromatography low_purity->chromatography Still Impure charcoal Use Activated Charcoal discolored->charcoal Yes change_solvent Change Recrystallization Solvent/Conditions oiling_out->change_solvent Yes

Caption: Decision tree for troubleshooting common purification problems.

Acid_Base_Extraction start Crude Product in Organic Solvent step1 Add Aqueous Base (e.g., NaHCO3) Organic Layer (Neutral Impurities) Aqueous Layer (Deprotonated Product) start->step1 step2 Separate Layers step1->step2 step3 Aqueous Layer Add Aqueous Acid (e.g., HCl) to pH ~4-5 step2:f1->step3 step4 Precipitated Pure Product step3->step4

Caption: Logical workflow of purification by acid-base extraction.

References

Technical Support Center: Optimizing Reaction Parameters for 3-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 3-Amino-5-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and well-documented method for synthesizing this compound is through the reduction of a nitro group precursor. The general workflow involves:

  • Nitration: Introduction of a nitro group onto a suitable benzoic acid derivative. A common starting material is 3-fluorobenzoic acid, which can be nitrated to form 3-fluoro-5-nitrobenzoic acid.

  • Reduction: The nitro group of 3-fluoro-5-nitrobenzoic acid is then reduced to an amino group to yield the final product, this compound.

An alternative, though less direct route, involves the protection of the amino group of a 2-aminobenzoate, followed by nitration, deprotection, and other functional group manipulations.

Q2: How do I choose the appropriate reducing agent for the conversion of 3-fluoro-5-nitrobenzoic acid?

A2: The choice of reducing agent is critical and depends on factors such as scale, available equipment, cost, and desired purity. The most common methods include catalytic hydrogenation, and metal/acid reductions. See the data presentation section for a comparison of common reduction methods.

Q3: What are the key parameters to control during the reduction of 3-fluoro-5-nitrobenzoic acid?

A3: Key parameters to optimize include:

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to ensure complete conversion of the starting material.

  • Pressure (for Catalytic Hydrogenation): Higher hydrogen pressure generally leads to a faster reaction rate.

  • Catalyst Loading (for Catalytic Hydrogenation): The amount of catalyst will influence the reaction rate and efficiency.

  • Acid Concentration (for Metal/Acid Reductions): The concentration of the acid can affect the reaction rate and the formation of byproducts.

Q4: My reaction is complete, but I am having trouble with the work-up and purification. What are some common issues?

A4: Common work-up and purification challenges include:

  • Product Precipitation: The product may precipitate out of the solution during the work-up. Adjusting the pH can help to redissolve and then selectively precipitate the product.

  • Emulsion Formation: During aqueous extraction, emulsions can form. Adding brine can help to break up emulsions.

  • Purification: Recrystallization is a common method for purifying this compound. The choice of solvent is crucial for obtaining high purity and yield.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Reducing Agent For catalytic hydrogenation, ensure the catalyst is not poisoned and is of good quality. For metal/acid reductions, use fresh, finely powdered metal.
Incorrect Reaction Temperature Optimize the reaction temperature. Some reductions may require heating to proceed at a reasonable rate.
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.
Poor Quality Starting Material Verify the purity of the 3-fluoro-5-nitrobenzoic acid starting material.
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Step
Over-reduction In catalytic hydrogenation, over-reduction of the aromatic ring can occur under harsh conditions. Reduce the temperature and/or pressure.
Incomplete Reduction Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates. Ensure sufficient reducing agent and reaction time.
Reaction with Solvent Ensure the solvent is inert under the reaction conditions.
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Step
Product is an Oil If the product "oils out" during recrystallization, try using a different solvent system or a slower cooling rate.
Low Yield after Recrystallization Too much solvent may have been used. Concentrate the mother liquor to obtain a second crop of crystals. Ensure the crystals are washed with a minimal amount of ice-cold solvent.
Colored Impurities Treat the hot solution with activated charcoal before filtration to remove colored impurities.

Data Presentation

Table 1: Comparison of Common Reduction Methods for 3-fluoro-5-nitrobenzoic acid
Reducing Agent Typical Conditions Typical Yield (%) Advantages Disadvantages
H₂/Pd-C Methanol or Ethanol, 1-4 atm H₂, Room Temperature to 50°C>95%High yield, clean reaction, easy product isolation.Requires specialized hydrogenation equipment.
SnCl₂·2H₂O / HCl Ethanol, Reflux85-95%Good yield, does not require special equipment.Stannous salts can be difficult to remove from the product.
Fe / HCl or Acetic Acid Water/Ethanol, Reflux80-90%Inexpensive, environmentally benign.Can require a large excess of iron, work-up can be tedious.
Table 2: Recrystallization Solvent Systems for this compound
Solvent System Solubility Profile Expected Purity Notes
Ethanol/Water Soluble in hot ethanol, insoluble in cold water.HighA good general-purpose solvent system for amino acids.
Methanol Moderately soluble in hot methanol, poorly soluble in cold methanol.Good to HighCan be effective, but care must be taken not to use an excess.
Water Sparingly soluble in hot water, very poorly soluble in cold water.HighMay require a large volume of water.

Experimental Protocols

Protocol 1: Reduction of 3-fluoro-5-nitrobenzoic acid using Catalytic Hydrogenation
  • Setup: In a hydrogenation vessel, dissolve 3-fluoro-5-nitrobenzoic acid (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 3-4 atm) and stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 50-60°C).

  • Monitoring: Monitor the reaction progress by the uptake of hydrogen and by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Purification of this compound by Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Workflow for the Synthesis of this compound

G cluster_0 Synthesis of this compound 3-Fluorobenzoic_Acid 3-Fluorobenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) 3-Fluorobenzoic_Acid->Nitration 3-Fluoro-5-nitrobenzoic_Acid 3-Fluoro-5-nitrobenzoic Acid Nitration->3-Fluoro-5-nitrobenzoic_Acid Reduction Reduction (e.g., H₂/Pd-C) 3-Fluoro-5-nitrobenzoic_Acid->Reduction 3-Amino-5-fluorobenzoic_Acid This compound Reduction->3-Amino-5-fluorobenzoic_Acid

Caption: A typical synthetic workflow for this compound.

Troubleshooting Logic for Low Product Yield

G cluster_1 Troubleshooting Low Yield Low_Yield Low Product Yield Check_Reagents Check Reagent Activity Low_Yield->Check_Reagents Inactive Reagents? Optimize_Temp Optimize Temperature Low_Yield->Optimize_Temp Incorrect Temperature? Increase_Time Increase Reaction Time Low_Yield->Increase_Time Incomplete Reaction? Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Impure Starting Material?

Caption: A decision tree for troubleshooting low product yield.

Signaling Pathway of Vilazodone, a Drug Synthesized from this compound

This compound is a key intermediate in the synthesis of Vilazodone, an antidepressant with a dual mechanism of action.[1] Vilazodone acts as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[2][3]

G cluster_2 Vilazodone Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin Increased Serotonin SERT->Serotonin Blocks reuptake of Vilazodone_SSRI Vilazodone (SSRI action) Vilazodone_SSRI->SERT Inhibits 5HT1A_auto 5-HT1A Autoreceptor Vilazodone_5HT1A_agonist Vilazodone (5-HT1A partial agonist) Vilazodone_5HT1A_agonist->5HT1A_auto Partially agonizes Postsynaptic_receptors Postsynaptic Serotonin Receptors Serotonin->Postsynaptic_receptors Activates Neuronal_response Antidepressant Effect Postsynaptic_receptors->Neuronal_response

References

Stability issues with 3-Amino-5-fluorobenzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 3-Amino-5-fluorobenzoic acid in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: Similar to other aminobenzoic acids, the stability can be pH-dependent. Both highly acidic and alkaline conditions may promote hydrolysis.

  • Temperature: Elevated temperatures can accelerate the degradation of the compound. For instance, the related compound 3-aminobenzoic acid begins to decompose at 162.5 °C.[1]

  • Light: Exposure to UV light can lead to photodegradation, a common characteristic of aminobenzoic acid derivatives.[2]

  • Solvent: The choice of solvent can impact solubility and stability. While soluble in some organic solvents, aqueous solutions may present more stability challenges. For a similar compound, 2-amino-5-fluorobenzoic acid, it is not recommended to store aqueous solutions for more than one day.

  • Presence of Oxidizing Agents: Strong oxidizing agents are generally incompatible and can lead to chemical decomposition.

Q2: What are the recommended storage conditions for stock solutions of this compound?

To maximize the shelf-life of your stock solutions, adhere to the following recommendations:

  • Solvent Selection: For long-term storage, consider using anhydrous aprotic organic solvents such as DMSO or ethanol.

  • Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C.

  • Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Inert Atmosphere: For highly sensitive applications, purging the vial with an inert gas like argon or nitrogen before sealing can prevent oxidation.

Q3: How can I tell if my this compound solution has degraded?

Signs of degradation can include:

  • A visible change in the color or clarity of the solution.

  • The appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • A decrease in the peak area of the parent compound in your chromatograms over time.

  • Inconsistent or non-reproducible results in your experiments.

Q4: Can I prepare and store aqueous solutions of this compound?

Based on information for analogous compounds, long-term storage of aqueous solutions is not recommended due to the risk of hydrolysis. If aqueous buffers are required for your experiment, it is best to prepare the solution fresh immediately before use.

Troubleshooting Guides

This section addresses specific issues you may encounter during the handling and use of this compound solutions.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
Potential Cause Recommendation
Degradation of the compound during the experiment. Prepare fresh solutions for each experiment from a properly stored solid sample. Include a stability-indicating assay (e.g., HPLC analysis of a control sample) in your workflow to monitor the compound's integrity.
Inconsistent experimental parameters. Ensure consistent pH, temperature, and light exposure across all experiments.
Precipitation of the compound from the solution. Determine the solubility of this compound in your specific buffer system before preparing high-concentration solutions. The use of co-solvents like DMSO or ethanol may be necessary to maintain solubility.
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Potential Cause Recommendation
Degradation of the parent compound into byproducts. Characterize the new peaks using mass spectrometry to confirm if their mass corresponds to potential degradation products (e.g., through decarboxylation or deamination). Perform a forced degradation study under acidic, basic, and oxidative conditions to identify potential degradation products and their retention times.
Contamination of the sample or solvent. Use high-purity solvents and reagents. Ensure that all glassware and equipment are thoroughly cleaned.

Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes solubility information for the related compound 2-amino-5-fluorobenzoic acid, which can serve as a useful reference.

Solvent Approximate Solubility
Ethanol~20 mg/mL
DMSO~30 mg/mL
Dimethyl formamide (DMF)~30 mg/mL
PBS (pH 7.2)~0.25 mg/mL

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method to assess the chemical stability of this compound in a specific solution over time.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of solid this compound.
  • Dissolve the solid in a suitable organic solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).

2. Preparation of Test Solutions:

  • Dilute the stock solution with the desired test solution (e.g., phosphate-buffered saline at pH 5, 7.4, and 9) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
  • Prepare separate test solutions for each storage condition (e.g., 4°C, room temperature, 40°C, and protected from light vs. exposed to light).

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A potential starting point is a 20:80 (v/v) mixture of methanol and 0.02 M ammonium acetate at pH 4.0.[3]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 230 nm.[4]
  • Injection Volume: 10 µL.

4. Stability Study Procedure:

  • Analyze the test solutions at initial time (T=0).
  • Store the remaining test solutions under the defined conditions.
  • Analyze the solutions at predetermined time points (e.g., 24, 48, 72 hours, and 1 week).
  • Calculate the percentage of this compound remaining at each time point relative to T=0. Monitor for the appearance and increase of any degradation peaks.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

TroubleshootingWorkflow Troubleshooting Workflow for Compound Stability start Inconsistent Experimental Results Observed check_compound Verify Solid Compound Integrity (e.g., appearance, purity) start->check_compound prepare_fresh Prepare Fresh Solution Immediately Before Use check_compound->prepare_fresh re_run Repeat Experiment with Fresh Solution prepare_fresh->re_run problem_persists Problem Persists? re_run->problem_persists investigate_stability Investigate Solution Stability (pH, Temp, Light, Solvent) problem_persists->investigate_stability Yes end Problem Resolved problem_persists->end No stability_assay Perform Stability-Indicating Assay (e.g., HPLC over time) investigate_stability->stability_assay identify_degradation Identify Degradation Products (LC-MS) stability_assay->identify_degradation end_unresolved Consult Further stability_assay->end_unresolved optimize_protocol Optimize Experimental Protocol (e.g., change buffer, protect from light) identify_degradation->optimize_protocol optimize_protocol->end

Caption: A logical workflow for troubleshooting experimental inconsistencies.

Putative Degradation Pathways for this compound

DegradationPathways Putative Degradation Pathways cluster_hydrolysis Hydrolysis (Aqueous, pH dependent) cluster_photo Photodegradation (UV Light) cluster_thermal Thermal Degradation (Heat) parent This compound hydrolysis_products Potential Hydrolytic Degradants parent->hydrolysis_products H₂O, H⁺/OH⁻ photo_products Photolytic Byproducts (e.g., ring cleavage) parent->photo_products thermal_products Decarboxylation or Deamination Products parent->thermal_products Δ

Caption: Potential degradation routes for this compound.

References

Identification and removal of impurities in 3-Amino-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-fluorobenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercially available or synthesized this compound?

A1: Impurities in this compound typically originate from the synthetic route. A common method for its preparation is the reduction of 3-fluoro-5-nitrobenzoic acid. Therefore, the most probable impurities include:

  • Unreacted Starting Material: 3-fluoro-5-nitrobenzoic acid.

  • Intermediates: Incomplete reduction can lead to the presence of nitroso or hydroxylamino intermediates.

  • Byproducts from Precursor Synthesis: The synthesis of 3-fluoro-5-nitrobenzoic acid may introduce its own set of impurities that could carry over.

  • Isomeric Impurities: Depending on the starting materials for the entire synthesis, other isomers of aminofluorobenzoic acid might be present.

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., ethanol, methanol, ethyl acetate, toluene) may be present in the final product.[1]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic techniques is generally recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating and quantifying organic impurities such as the unreacted starting material and other non-volatile byproducts.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the ideal technique for the identification and quantification of volatile impurities, particularly residual solvents.[4][5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying unknown impurities, LC-MS provides valuable information on their molecular weights, aiding in structural elucidation.

Q3: What is a general approach for removing common impurities from this compound?

A3: The most common and effective purification method for this compound is recrystallization. Column chromatography can be used for more challenging separations.

  • Recrystallization: This technique is effective for removing small amounts of impurities that have different solubility profiles from the main compound. The choice of solvent is crucial.

  • Column Chromatography: For separating impurities with similar polarities to the desired product, silica gel column chromatography can be employed.

Troubleshooting Guides

Impurity Identification

Problem: An unknown peak is observed in the HPLC chromatogram of my this compound sample.

  • Possible Cause: The peak could correspond to an unreacted starting material, a reaction byproduct, or a degradation product.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Inject a standard of the likely starting material (e.g., 3-fluoro-5-nitrobenzoic acid) to see if the retention times match.

    • LC-MS Analysis: Perform an LC-MS analysis of your sample to determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the impurity and help in its identification.

    • Forced Degradation Studies: To check for degradation products, subject a pure sample of this compound to stress conditions (e.g., acid, base, heat, light) and analyze the resulting mixture by HPLC.

Impurity Removal

Problem: After recrystallization, the purity of my this compound has not significantly improved.

  • Possible Cause: The chosen recrystallization solvent may not be optimal, or the impurity may have very similar solubility properties to the product.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with different solvents or solvent systems. Since this compound is a polar molecule, polar solvents should be considered. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Consider solvent pairs, such as ethanol/water or ethyl acetate/hexanes.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystals.

    • Column Chromatography: If recrystallization is ineffective, consider purifying the material using silica gel column chromatography. A solvent system of ethyl acetate and hexanes, with a gradual increase in the polarity, is a good starting point.

Problem: My final product is discolored (e.g., yellow or brown).

  • Possible Cause: The discoloration is likely due to the presence of colored, often polymeric or oxidized, impurities.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[7] Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.

Data Presentation

Table 1: Hypothetical HPLC Purity Analysis of Different Batches of this compound

Batch IDRetention Time of Main Peak (min)Area % of Main PeakArea % of 3-fluoro-5-nitrobenzoic acidTotal Impurity Area %
Batch A4.299.5%0.2%0.5%
Batch B4.298.1%1.5%1.9%
Batch C4.399.8%<0.05%0.2%

Table 2: Common Solvents for Recrystallization of this compound

SolventPolaritySuitabilityComments
WaterHighGood (especially in a solvent pair)May require heating to dissolve.
EthanolMedium-HighGoodOften used in combination with water.
MethanolMedium-HighGoodSimilar to ethanol.
Ethyl AcetateMediumModerateCan be used as the "good" solvent in a pair with a non-polar solvent like hexanes.
TolueneLowPoor (as a single solvent)May be used as an anti-solvent.
HexanesVery LowPoor (as a single solvent)Good as an anti-solvent.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound
  • Objective: To determine the purity of a this compound sample and quantify the amount of 3-fluoro-5-nitrobenzoic acid impurity.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at 1 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Prepare a standard solution of 3-fluoro-5-nitrobenzoic acid at 0.1 mg/mL in the same diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 2: Recrystallization of this compound
  • Objective: To purify crude this compound.

  • Materials: Crude this compound, selected recrystallization solvent (e.g., ethanol and water), Erlenmeyer flask, hot plate, Büchner funnel, vacuum flask.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the primary solvent (e.g., ethanol) to the flask.

    • Gently heat the mixture on a hot plate while stirring until the solid dissolves.

    • If using a solvent pair, slowly add the anti-solvent (e.g., water) dropwise at the elevated temperature until the solution becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the precipitate.

    • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

    • If charcoal was added, perform a hot filtration to remove it.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_final_product Final Product start Starting Materials (e.g., 3-fluoro-5-nitrobenzoic acid) reaction Chemical Reaction (e.g., Reduction) start->reaction crude Crude Product reaction->crude hplc HPLC Analysis crude->hplc gcms GC-MS Analysis crude->gcms recrystallization Recrystallization crude->recrystallization column_chrom Column Chromatography recrystallization->column_chrom if needed pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product final_qc Final QC (HPLC, GC-MS) pure_product->final_qc

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

impurity_troubleshooting cluster_identification Identification cluster_removal Removal start Impurity Detected check_sm Compare with Starting Material RT start->check_sm lcms LC-MS for Molecular Weight start->lcms forced_degradation Forced Degradation Study start->forced_degradation charcoal Activated Charcoal Treatment (for color) start->charcoal If colored recrystallization Optimize Recrystallization lcms->recrystallization Identified Impurity Guides Purification column_chrom Column Chromatography lcms->column_chrom Identified Impurity Guides Purification

Caption: Logical workflow for troubleshooting the identification and removal of impurities.

References

Overcoming challenges in the scale-up of 3-Amino-5-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Amino-5-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A common and scalable approach involves a multi-step synthesis starting from 3-fluoro-5-nitrobenzoic acid. The key transformation is the reduction of the nitro group to an amine. This precursor can be synthesized from 3-fluorobenzoic acid via nitration.

Q2: What are the primary safety concerns during the scale-up of this synthesis?

The primary safety concerns are the management of highly exothermic reactions, particularly the nitration and nitro group reduction steps.[1] Handling of concentrated acids and flammable solvents also requires strict adherence to safety protocols. Continuous flow reactors can offer better heat management for such reactions compared to batch processes.

Q3: How can the progress of the key reaction steps be monitored effectively during production?

For large-scale production, at-line or in-line monitoring techniques are preferable. High-Performance Liquid Chromatography (HPLC) is a reliable method for tracking the consumption of starting materials and the formation of the product and byproducts.[1] Thin Layer Chromatography (TLC) can be a quicker, qualitative check during the process.

Q4: What are the critical quality attributes of the final this compound product?

For pharmaceutical applications, the final product must meet stringent purity requirements, typically >99%.[1] Key quality attributes include the absence of isomeric impurities, residual solvents, and heavy metals. The crystalline form (polymorph) of the final product is also a critical attribute as it can affect solubility and stability.

Troubleshooting Guide

Problem 1: Low Yield in the Nitration of 3-Fluorobenzoic Acid
Potential Cause Troubleshooting/Solution
Incomplete Reaction - Ensure the use of concentrated nitric and sulfuric acids to generate sufficient nitronium ions.[2] - Verify the reaction temperature is within the optimal range; lower temperatures can slow the reaction rate significantly.
Formation of Isomers - Maintain strict temperature control, as higher temperatures can lead to the formation of undesired ortho and para isomers.[2][3] - The rate of addition of the nitrating mixture should be carefully controlled to prevent localized temperature spikes.
Product Loss During Workup - Carefully control the pH during quenching and extraction to ensure the product remains in the desired phase.
Problem 2: Incomplete Reduction of 3-Fluoro-5-nitrobenzoic Acid
Potential Cause Troubleshooting/Solution
Insufficient Reducing Agent - Ensure the stoichiometry of the reducing agent (e.g., iron, tin(II) chloride, or catalytic hydrogenation) is correct for the scale of the reaction.
Deactivation of Catalyst (for catalytic hydrogenation) - Use a fresh, high-quality catalyst (e.g., Palladium on carbon). - Ensure the reaction medium is free from catalyst poisons.
Poor Mass Transfer (for heterogeneous reactions) - Optimize agitation speed to ensure efficient mixing of the solid reducing agent or catalyst with the reaction mixture.
Problem 3: Product Purity Issues and Impurity Profile
Potential Cause Troubleshooting/Solution
Presence of Unreacted Starting Material - Indicates an incomplete reaction. Refer to the troubleshooting sections for the specific reaction step.
Formation of Byproducts - During nitration, over-nitration can lead to dinitro compounds.[2][3] Control temperature and reaction time strictly. - In coupling reactions, N-acylurea can be a major byproduct.[4]
Contamination from Reagents or Solvents - Use high-purity starting materials and solvents. - Ensure thorough removal of reagents and solvents during workup and purification.
Incorrect Crystalline Form (Polymorphism) - Different polymorphs can have different properties. The choice of crystallization solvent and control of cooling rate are critical for obtaining the desired polymorph.[5][6][7][8]
Problem 4: Challenges in Product Isolation and Purification at Scale
Potential Cause Troubleshooting/Solution
Slow Filtration - Fine solids can clog filters. The use of a filter aid like celite can improve filtration rates.[1] - Filtering hot can also help by reducing viscosity and keeping the product in solution.
Emulsion Formation During Extraction - Addition of brine during aqueous washes can help to break up emulsions.[4]
Difficulty in Crystallization - The product may initially separate as an oil. Seeding with a small amount of crystalline product can induce crystallization. - Experiment with different solvent systems for recrystallization to find one that provides good crystal form and purity.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound

Step Parameter Typical Range/Value Notes
Nitration Temperature0 - 10 °CCrucial for minimizing isomer formation.[2][3]
Reaction Time2 - 6 hoursMonitor by HPLC for completion.
Reduction Temperature25 - 80 °CHighly exothermic; requires careful control.[1]
pH during workup4 - 5Critical for product precipitation.[1]
Crystallization Cooling RateSlow and controlledAffects crystal size and purity.
Solvente.g., Ethanol/WaterChoice of solvent can influence the polymorphic form.[5][7][8]

Experimental Protocols

Protocol 1: Nitration of 3-Fluorobenzoic Acid

  • Charge a suitable reactor with concentrated sulfuric acid and cool to 0-5 °C.

  • Slowly add 3-fluorobenzoic acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the reactor, keeping the internal temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by HPLC.

  • Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Filter the precipitated 3-fluoro-5-nitrobenzoic acid, wash with cold water, and dry under vacuum.

Protocol 2: Reduction of 3-Fluoro-5-nitrobenzoic Acid

  • Charge a reactor with 3-fluoro-5-nitrobenzoic acid and a suitable solvent (e.g., ethanol, water).

  • Add a reducing agent (e.g., iron powder and a catalytic amount of ammonium chloride).

  • Heat the mixture to a controlled temperature (e.g., 70-80 °C). The reaction is exothermic and may require initial heating followed by cooling.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Upon completion, filter the hot reaction mixture to remove the iron salts.

  • Cool the filtrate and adjust the pH to 4-5 with a suitable base to precipitate the this compound.

  • Filter the product, wash with water, and dry.

Protocol 3: Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., ethanol/water).

  • If necessary, treat with activated carbon to remove colored impurities.

  • Filter the hot solution to remove any insoluble materials.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow start Start: 3-Fluorobenzoic Acid nitration Step 1: Nitration (HNO3, H2SO4) start->nitration intermediate Intermediate: 3-Fluoro-5-nitrobenzoic Acid nitration->intermediate reduction Step 2: Reduction (e.g., Fe/NH4Cl) intermediate->reduction crude_product Crude Product: This compound reduction->crude_product purification Step 3: Purification (Recrystallization) crude_product->purification final_product Final Product: Pure this compound purification->final_product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Scale-up Issue Encountered low_yield Low Yield issue->low_yield purity_issue Purity Issue issue->purity_issue isolation_problem Isolation Problem issue->isolation_problem incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction yes side_reactions Side Reactions? low_yield->side_reactions yes workup_loss Loss during Workup? low_yield->workup_loss yes impurity_id Identify Impurities (HPLC, NMR) purity_issue->impurity_id recrystallize Optimize Recrystallization (Solvent, Temp) purity_issue->recrystallize filtration_slow Slow Filtration? isolation_problem->filtration_slow yes crystallization_fail Crystallization Fails? isolation_problem->crystallization_fail yes check_reagents Check Reagent Stoichiometry and Purity incomplete_reaction->check_reagents optimize_temp Optimize Temperature and Reaction Time incomplete_reaction->optimize_temp control_addition Control Reagent Addition Rate side_reactions->control_addition adjust_ph Adjust pH during Extraction workup_loss->adjust_ph unreacted_sm Unreacted Starting Material? impurity_id->unreacted_sm byproducts Byproducts? impurity_id->byproducts unreacted_sm->incomplete_reaction byproducts->side_reactions use_filter_aid Use Filter Aid (e.g., Celite) filtration_slow->use_filter_aid seed_crystals Add Seed Crystals crystallization_fail->seed_crystals change_solvent Change Crystallization Solvent crystallization_fail->change_solvent

Caption: A logical troubleshooting workflow for common scale-up issues.

References

Technical Support Center: 3-Amino-5-fluorobenzoic Acid Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Amino-5-fluorobenzoic acid to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. For optimal preservation, storage in a freezer at temperatures under -20°C is advised.[1] The container should be tightly sealed and the atmosphere should be inert, for example, by backfilling with nitrogen or argon.[1]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors that can lead to the degradation of this compound are exposure to light, air (oxygen), high temperatures, and humidity. Aminobenzoic acids, in general, are known to be sensitive to light and air, which can cause discoloration and decomposition.[2][3][4] Elevated temperatures can accelerate degradation processes such as decarboxylation.

Q3: I've noticed a change in the color of my this compound powder. What could be the cause?

A3: A color change, often to a brownish hue, is a common indicator of degradation in aminobenzoic acids. This is typically caused by oxidation due to prolonged exposure to air and/or photodecomposition from exposure to light.[2] It is crucial to store the compound in a tightly sealed container, protected from light, to minimize this.

Q4: Can this compound degrade in solution?

A4: Yes, this compound can degrade in solution, particularly under conditions of extreme pH (highly acidic or alkaline) and upon exposure to light. Hydrolysis and other degradation pathways can be accelerated in solution. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be kept at low temperatures (2-8°C) and protected from light.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of a stored sample. Degradation of this compound.1. Confirm the identity of the new peaks using mass spectrometry to see if they correspond to potential degradation products (e.g., decarboxylated or dehalogenated species). 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. 3. Re-evaluate storage conditions and handling procedures.
Inconsistent or non-reproducible experimental results. Degradation of the compound leading to a lower effective concentration.1. Use a freshly opened or properly stored solid sample to prepare new solutions for each experiment. 2. Incorporate a stability-indicating analytical method (e.g., HPLC) to verify the purity of the compound before use. 3. Ensure all experimental parameters (pH, temperature, light exposure) are consistent.
Poor recovery of the compound from a stored solution. Adsorption to the container surface or significant degradation.1. Consider using silanized glass or polypropylene containers to minimize adsorption. 2. Check for precipitation. If observed, gently warm and sonicate the solution to redissolve. 3. Analyze the solution to quantify the extent of degradation.

Data Presentation

Stress Condition Expected Degradation Pathway Potential Degradation Products Relative Rate of Degradation (Predicted)
Acidic (e.g., 0.1 M HCl, 60°C) Hydrolysis, Decarboxylation3-FluoroanilineModerate
Alkaline (e.g., 0.1 M NaOH, 60°C) Hydrolysis, Oxidation3-Fluoroaniline, Oxidized speciesModerate to High
Oxidative (e.g., 3% H₂O₂, RT) Oxidation of the amino group and aromatic ringOxidized and polymerized productsHigh
Photolytic (UV/Vis light exposure) Photodecomposition, OxidationColored degradation productsHigh
Thermal (e.g., >100°C) Decarboxylation3-FluoroanilineModerate to High (temperature-dependent)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the analysis of this compound and its potential degradation products. Method optimization and validation are required for specific applications.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • This compound reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

3. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) for analysis.

Protocol 2: Forced Degradation Study

This protocol describes how to subject this compound to various stress conditions to generate potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

3. Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze using the stability-indicating HPLC method (Protocol 1).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Visualizations

Degradation_Pathway cluster_stress Stress Conditions 3-Amino-5-fluorobenzoic_acid This compound Degradation_Products Degradation Products 3-Amino-5-fluorobenzoic_acid->Degradation_Products Degradation Heat Heat Light Light Oxidizing_Agents Oxidizing_Agents Extreme_pH Extreme_pH

Caption: Factors leading to the degradation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prepare_Stock Prepare Stock Solution (1 mg/mL) Apply_Stress Apply Stress Conditions (Heat, Light, pH, Oxidizing Agent) Prepare_Stock->Apply_Stress Neutralize_Dilute Neutralize (if needed) and Dilute Apply_Stress->Neutralize_Dilute HPLC_Analysis HPLC Analysis with UV Detection Neutralize_Dilute->HPLC_Analysis Data_Analysis Data Analysis: Compare stressed vs. unstressed HPLC_Analysis->Data_Analysis

Caption: General workflow for a forced degradation study.

Troubleshooting_Tree Start Inconsistent Results or Unexpected HPLC Peaks? Check_Storage Were storage conditions optimal? (Cool, dark, inert atmosphere) Start->Check_Storage Check_Solution_Age Was the solution freshly prepared? Check_Storage->Check_Solution_Age Yes Action_Storage Action: Store compound properly. Use fresh aliquot. Check_Storage->Action_Storage No Purity_Check Was the purity of the solid material confirmed before use? Check_Solution_Age->Purity_Check Yes Action_Fresh_Solution Action: Prepare fresh solutions for each experiment. Check_Solution_Age->Action_Fresh_Solution No Action_Purity Action: Analyze solid material using a validated method. Purity_Check->Action_Purity No

Caption: Troubleshooting decision tree for experimental issues.

References

By-product formation in 3-Amino-5-fluorobenzoic acid reactions and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-fluorobenzoic acid (3-AFBA). The information is designed to help anticipate and mitigate the formation of common by-products during key synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound?

A1: this compound has two primary reactive functional groups: the aromatic amine (-NH₂) and the carboxylic acid (-COOH). The reactivity of the aromatic ring itself is also influenced by these groups and the fluorine atom, making it susceptible to electrophilic substitution, though this is less common than reactions at the amine or acid moieties.

Q2: How does the fluorine substituent affect the reactivity of the molecule?

A2: The fluorine atom is a strongly electron-withdrawing group. This has two main effects:

  • It decreases the basicity of the amino group, making it a weaker nucleophile compared to non-fluorinated anilines.

  • It increases the acidity of the carboxylic acid group.

  • It deactivates the aromatic ring towards electrophilic substitution. The fluorine atom also makes the C-F bond generally stable, but under certain oxidative conditions, defluorination can occur.[1][2]

Q3: What general precautions should I take when running reactions with 3-AFBA?

A3: Due to the potential for oxidation of the aniline moiety, it is good practice to run reactions under an inert atmosphere (e.g., Nitrogen or Argon).[1] This helps to prevent the formation of colored impurities and polymeric by-products arising from reactive quinone-imine intermediates.[1][2] Additionally, ensure all reagents and solvents are anhydrous, especially for reactions sensitive to water, such as those involving acyl chlorides or coupling agents.

Troubleshooting Guide: By-product Formation

This guide addresses specific by-products encountered during common reactions involving this compound and provides strategies for their mitigation.

Amide Bond Formation (Amidation)

Issue: My amidation reaction is low-yielding and produces multiple by-products.

The formation of amides from 3-AFBA typically involves activating the carboxylic acid. The choice of coupling agent and reaction conditions is critical to avoid side reactions.

Potential By-products and Mitigation Strategies:

By-product TypeProbable CauseMitigation StrategiesKey References
N-Acylurea Use of carbodiimide coupling agents (e.g., DCC, EDC). The activated O-acylisourea intermediate is rearranged.1. Add a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or HOAt to trap the O-acylisourea and form an active ester. 2. If using DCC, the dicyclohexylurea (DCU) by-product is often insoluble and can be removed by filtration.[3]
Guanidinium By-product Reaction of the amine nucleophile directly with uronium/aminium-type coupling reagents (e.g., HBTU, HATU).Ensure the correct order of addition: pre-activate the carboxylic acid with the coupling reagent before adding the amine.
Self-Polymerization / Dimer An activated molecule of 3-AFBA reacts with the amino group of a second molecule of 3-AFBA.1. Use slow addition of the coupling agent to a solution of the acid and the target amine. 2. Maintain a relatively low reaction temperature.[4]
Carcinogenic By-product Use of BOP coupling reagent.Avoid using BOP reagent. Modern, safer phosphonium (e.g., PyBOP) or iminium/uronium reagents (e.g., HATU, HCTU) are preferred.[3]

Experimental Protocol: General Amide Coupling using HATU

  • Setup: To a dry, inert-atmosphere flask, add this compound (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.1 eq.).

  • Solvent: Dissolve the solids in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Slowly add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or saturated ammonium chloride solution and extract the product with an appropriate organic solvent. Purify using column chromatography or recrystallization.

Workflow for Troubleshooting Amide Coupling Reactions

cluster_byproducts By-product Analysis cluster_solutions Mitigation Strategy start Start: Low Yield in Amidation check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Atmosphere) start->check_conditions byproduct_id Identify By-products (LC-MS, NMR) check_reagents->byproduct_id check_conditions->byproduct_id acylurea N-Acylurea Detected (Carbodiimide used) byproduct_id->acylurea Mass matches (M+R-NH-CO-NH-R') guanidinium Guanidinium By-product (Uronium reagent used) byproduct_id->guanidinium Mass matches reagent-amine adduct polymer Polymer/Dimer Detected byproduct_id->polymer Mass = 2x(3-AFBA)-H2O add_hobt Action: Add HOBt/HOAt to reaction acylurea->add_hobt change_order Action: Pre-activate acid before adding amine guanidinium->change_order slow_addition Action: Use slow addition of coupling agent at low temp polymer->slow_addition

Caption: Troubleshooting workflow for amidation reactions.
Fischer-Speier Esterification

Issue: My acid-catalyzed esterification is incomplete and gives multiple spots on TLC.

Fischer esterification is an equilibrium-limited reaction. The presence of the basic amino group on 3-AFBA introduces a specific challenge.

Potential By-products and Mitigation Strategies:

By-product TypeProbable CauseMitigation StrategiesKey References
Unreacted Starting Material 1. Reversible nature of the reaction. 2. Neutralization of the acid catalyst by the amino group.1. Use a large excess of the alcohol (often as the solvent) to drive the equilibrium. 2. Remove water as it forms (e.g., with a Dean-Stark trap). 3. Use at least a stoichiometric amount of the strong acid catalyst (e.g., H₂SO₄) to ensure protonation of the carbonyl.[4]
Amide Dimer/Polymer Self-condensation between the carboxylic acid of one molecule and the amino group of another, especially at high temperatures.1. Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate. 2. Protect the amine group (e.g., as a Boc or Cbz derivative) before esterification, followed by deprotection.[4]
Oxidative Impurities Oxidation of the aniline moiety, leading to colored by-products.Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[1][2]

Experimental Protocol: Fischer Esterification

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol or ethanol, >20 eq.), which also serves as the solvent.

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add a strong acid catalyst (e.g., concentrated H₂SO₄, 1.0-1.2 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully neutralize the acid with a base (e.g., saturated NaHCO₃ solution). Extract the ester product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify as needed.

Diazotization and Subsequent Reactions (e.g., Sandmeyer)

Issue: My Sandmeyer reaction on 3-AFBA results in a significant amount of a phenolic by-product.

The diazonium salt of 3-AFBA can be sensitive to nucleophilic attack by water, which is present in the aqueous reaction medium.

Potential By-products and Mitigation Strategies:

By-product TypeProbable CauseMitigation StrategiesKey References
3-Fluoro-5-hydroxybenzoic acid Nucleophilic attack by water on the diazonium salt intermediate.1. Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent reaction. 2. Use a high concentration of the desired nucleophile (e.g., CuCl, CuBr, CuCN). 3. Use a higher concentration of acid to stabilize the diazonium salt, though this may not completely prevent phenol formation.[5]
Azo Coupling Products Reaction of the unreacted diazonium salt with the electron-rich product or starting material.1. Ensure complete conversion of the diazonium salt by allowing sufficient reaction time with the Sandmeyer reagent. 2. Maintain low temperatures to slow the rate of unwanted coupling reactions.
Tar-like Polymeric Materials Decomposition of the diazonium salt, especially at elevated temperatures.Strictly maintain the reaction temperature below 5 °C until the diazonium salt has been consumed.

Logical Diagram for By-product Mitigation in Sandmeyer Reactions

cluster_pathways Reaction Pathways cluster_controls Control Parameters start Diazotization of 3-AFBA diazonium [Ar-N₂]⁺ Intermediate start->diazonium NaNO₂, H⁺ 0-5 °C desired_product Desired Product (e.g., 3-Chloro-5-fluorobenzoic acid) diazonium->desired_product + CuX / KX (High Conc.) phenol_byproduct Phenolic By-product (3-Fluoro-5-hydroxybenzoic acid) diazonium->phenol_byproduct + H₂O (Competing Reaction) tar_byproduct Tars / Polymers diazonium->tar_byproduct Decomposition (Temp > 5 °C) temp_control Strict Temp Control (0-5°C) temp_control->phenol_byproduct Inhibits temp_control->tar_byproduct Inhibits conc_control High [Nu⁻] conc_control->desired_product Favors

Caption: Key control points to minimize by-products in Sandmeyer reactions.

References

Technical Support Center: Enhancing the Reactivity of 3-Amino-5-fluorobenzoic Acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 3-Amino-5-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using this compound in coupling reactions?

A1: The primary challenges stem from the electronic properties of the molecule. The fluorine atom is strongly electron-withdrawing, which can decrease the nucleophilicity of the amino group, making it less reactive in certain coupling reactions. Conversely, the amino group is electron-donating. This unique electronic balance can influence the reactivity of both the carboxylic acid and the amino group. Steric hindrance can also be a factor in reactions with bulky coupling partners.

Q2: How does the fluorine atom affect the reactivity of the carboxylic acid and the amino group?

A2: The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid group, which can facilitate its activation. However, it also reduces the electron density of the aromatic ring and the amino group, thereby decreasing the nucleophilicity of the amine. This reduced nucleophilicity can slow down coupling reactions where the amine acts as the nucleophile.

Q3: Which types of coupling reactions are commonly performed with this compound?

A3: this compound is a versatile building block used in several key transformations, including:

  • Amide bond formation (e.g., peptide coupling): The carboxylic acid is activated and coupled with a primary or secondary amine.

  • Suzuki-Miyaura coupling: This reaction forms a carbon-carbon bond, typically by converting the molecule into an aryl halide or triflate derivative, which is then coupled with a boronic acid.

  • Buchwald-Hartwig amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and the amino group of this compound (or a derivative).

Q4: Is it necessary to protect the amino or carboxylic acid group during these coupling reactions?

A4: Protection strategy depends on the specific reaction:

  • Amide Coupling: The amino group of the coupling partner is typically protected (e.g., with Fmoc or Boc) to ensure selective reaction with the carboxylic acid of this compound.

  • Suzuki-Miyaura Coupling: If the carboxylic acid is not the desired reactive site, it is often protected as an ester (e.g., methyl ester) to prevent interference with the palladium catalyst and improve solubility.[1]

  • Buchwald-Hartwig Amination: The carboxylic acid is usually protected as an ester to avoid side reactions with the strong bases used in the reaction.

Troubleshooting Guides

Amide Coupling Reactions

Issue 1: Low or No Product Yield

Possible Cause Recommended Solution
Insufficiently reactive coupling reagent. Switch to a more potent onium-salt reagent such as HATU, HBTU, or COMU, which are known to be effective for challenging couplings.[2][3]
Steric hindrance from the coupling partner. Increase the reaction time (e.g., 2-24 hours) and/or gently increase the temperature. Microwave-assisted synthesis can also be beneficial in overcoming activation energy barriers.
Reduced nucleophilicity of the amine. If this compound is the amine component, the electron-withdrawing fluorine can reduce its reactivity. Use a more potent activating agent for the carboxylic acid partner and consider a stronger, non-nucleophilic base.
Incomplete activation of the carboxylic acid. Ensure a slight excess of the coupling reagent (1.1-1.2 equivalents) is used. Allow for a pre-activation step of 15-30 minutes before adding the amine.[4]

Issue 2: Presence of Side Products (e.g., Racemization)

Possible Cause Recommended Solution
Over-activation of the carboxylic acid. Reduce the pre-activation time before adding the amine component.
Use of a strong base. If racemization is a concern, switch from a strong base like DIPEA to a weaker base such as N-methylmorpholine (NMM) or collidine.
Inappropriate coupling reagent/additive. Use an additive known to suppress racemization, such as HOAt or Oxyma Pure, which are generally more effective than HOBt. Phosphonium-based reagents like PyBOP are often associated with lower racemization levels.
Suzuki-Miyaura Coupling

Issue 1: Low Conversion or No Reaction

Possible Cause Recommended Solution
Inactive catalyst. The active catalytic species is Pd(0). If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. Test the catalyst on a known, reliable reaction to confirm its activity.
Inappropriate catalyst/ligand system. For electron-deficient aryl halides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often effective. For challenging substrates, consider catalysts like Pd(dppf)Cl₂.
Poor choice of base. The base is crucial for activating the boronic acid. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base is substrate-dependent and may require screening.
Decomposition of boronic acid (protodeboronation). This can be caused by moisture or harsh reaction conditions. Use anhydrous solvents, and consider milder bases or lower temperatures. Using more stable boronic esters (e.g., pinacol esters) can also mitigate this issue.[5]

Issue 2: Formation of Byproducts

Possible Cause Recommended Solution
Homocoupling of the boronic acid. This is often caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst. Ensure the reaction mixture is thoroughly degassed. Using a direct Pd(0) source can also help.
Dehalogenation of the aryl halide. This side reaction replaces the halogen with a hydrogen atom. It can be influenced by the choice of base and solvent. Screening different bases and ensuring anhydrous conditions may reduce this byproduct.
Buchwald-Hartwig Amination

Issue 1: Low Yield or Incomplete Reaction

Possible Cause Recommended Solution
Catalyst inhibition. The amino group of this compound (or its ester) can coordinate to the palladium center, inhibiting the catalytic cycle. Using bulky phosphine ligands (e.g., XPhos, SPhos) can help prevent this.
Incorrect base. A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
Deactivated aryl halide. Electron-poor or sterically hindered aryl halides can be challenging substrates. Higher temperatures and longer reaction times may be necessary. The choice of ligand is critical in these cases.

Data Presentation: Comparison of Coupling Reagents and Conditions

Disclaimer: The following data is compiled from studies on substrates analogous to this compound and is intended to be illustrative. Optimal conditions should be determined experimentally.

Table 1: Amide Coupling Reagent Performance

Coupling ReagentAdditiveBaseSolventTypical Yield Range (%)Notes
EDC HOBtDIPEADCM/DMF60-85Cost-effective, but can be sluggish with electron-deficient amines.[6]
HATU (internal)DIPEA/CollidineDMF85-98Highly efficient, rapid reactions, good for hindered substrates.[6][7]
HBTU HOBtDIPEADMF80-95Similar to HATU, very effective.
PyBOP (internal)DIPEADCM/DMF85-95Phosphonium salt, often preferred to minimize racemization.[3]
T3P® Pyridine/TEAEtOAc75-90Effective, with easy workup as byproducts are water-soluble.

Table 2: Suzuki-Miyaura Coupling Conditions for Aryl Bromides

Palladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp (°C)Typical Yield Range (%)
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Dioxane/H₂O80-10070-95
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10085-98
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)DMF/H₂O9080-96

Table 3: Buchwald-Hartwig Amination Conditions for Aryl Chlorides/Bromides

Palladium Precatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Typical Yield Range (%)
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.2-1.5)Toluene80-11075-95
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene10070-90
[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi (2.1)1,4-Dioxane10080-95

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the coupling of this compound with a generic primary amine.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Methyl 3-Amino-5-bromobenzoate

This protocol outlines the coupling of a brominated derivative of this compound (ester protected) with an arylboronic acid.

Materials:

  • Methyl 3-amino-5-bromobenzoate (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and degassed water (e.g., 4:1 ratio)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry reaction vessel, combine Methyl 3-amino-5-bromobenzoate, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination with Methyl 3-Amino-5-fluorobenzoate

This protocol describes the coupling of an aryl halide with the amino group of ester-protected this compound.

Materials:

  • Methyl 3-amino-5-fluorobenzoate (1.1 equivalents)

  • Aryl halide (e.g., aryl bromide) (1.0 equivalent)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

  • Add the aryl halide and Methyl 3-amino-5-fluorobenzoate.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the aryl halide is consumed (typically 2-24 hours).

  • Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Coupling Reagent (e.g., HATU), and Base (e.g., DIPEA) in Anhydrous DMF preactivate Pre-activate (15-30 min @ RT) reagents->preactivate add_amine Add Amine preactivate->add_amine couple Stir at RT (1-4 hours) add_amine->couple quench Quench with Water couple->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash purify Purify (Chromatography) wash->purify product Final Amide Product purify->product

Caption: Experimental workflow for HATU-mediated amide coupling.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification combine Combine Aryl Halide Derivative, Boronic Acid, Pd Catalyst, and Base inert Establish Inert Atmosphere combine->inert add_solvent Add Degassed Solvent inert->add_solvent heat Heat with Stirring (80-100 °C, 12-24h) add_solvent->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Dry & Purify extract->purify product Biaryl Product purify->product

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Troubleshooting_Tree start Low Coupling Yield Observed check_reagents Check Reagent Quality (Purity, Activity, Stoichiometry) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) reagents_ok->check_conditions Yes optimize_reagents Replace/Purify Reagents reagents_ok->optimize_reagents No conditions_ok Conditions Optimal? check_conditions->conditions_ok analyze_byproducts Analyze Crude Mixture (LC-MS, NMR) conditions_ok->analyze_byproducts Yes optimize_conditions Screen Catalysts/Ligands, Bases, Solvents, Temp. conditions_ok->optimize_conditions No byproducts_identified Side Products Identified? analyze_byproducts->byproducts_identified byproducts_identified->optimize_conditions No mitigate_side_reactions Address Specific Side Reactions (e.g., change base, degas) byproducts_identified->mitigate_side_reactions Yes success Improved Yield optimize_reagents->success optimize_conditions->success mitigate_side_reactions->success

Caption: A logical decision tree for troubleshooting low-yield coupling reactions.

References

Validation & Comparative

A Comparative Analysis of 3-Amino-5-fluorobenzoic Acid and 2-Amino-5-fluorobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of the isomeric compounds 3-Amino-5-fluorobenzoic acid and 2-Amino-5-fluorobenzoic acid. Understanding the distinct physicochemical properties, reactivity, and biological applications of these isomers is crucial for their effective utilization as building blocks in pharmaceutical and agrochemical research.

Physicochemical Properties: A Head-to-Head Comparison

The positional difference of the amino group in this compound and 2-Amino-5-fluorobenzoic acid leads to notable variations in their physical and chemical characteristics. A summary of their key properties is presented below.

PropertyThis compound2-Amino-5-fluorobenzoic acid
Molecular Formula C₇H₆FNO₂[1][2]C₇H₆FNO₂[3][4]
Molecular Weight 155.13 g/mol [1][2]155.13 g/mol [4]
CAS Number 786616-54-4[1][5]446-08-2[3][4]
Melting Point Not explicitly available in search results181-183 °C[4]
pKa Not explicitly available in search results1.86 (estimated)[4]
Appearance Solid[5]Light brown to brown powder or crystalline solid[3][6]
Solubility Not explicitly available in search resultsDMSO: ~30 mg/mL[3][7]DMF: ~30 mg/mL[3][7]Ethanol: ~20 mg/mL[3][7]PBS (pH 7.2): ~0.25 mg/mL[3][7]

Structural and Reactivity Differences

The arrangement of the amino, fluoro, and carboxylic acid groups on the benzene ring dictates the electronic properties and, consequently, the reactivity of each isomer.

2-Amino-5-fluorobenzoic acid , also known as 5-Fluoroanthranilic acid, features the amino and carboxylic acid groups in an ortho position. This proximity can lead to intramolecular hydrogen bonding, influencing its acidity and reactivity.[8] The fluorine atom at the 5-position acts as a mild electron-withdrawing group.

This compound has its amino and carboxylic acid groups in a meta arrangement. This separation reduces the potential for direct intramolecular interactions between these two groups. The fluorine atom's electron-withdrawing effect, meta to the carboxylic acid, will influence its acidity, though likely to a different extent than the ortho isomer. While a direct pKa value was not found for the 3-amino isomer, in the related compounds 2-fluorobenzoic acid and 3-fluorobenzoic acid, the ortho isomer is a stronger acid due to the "ortho effect".[9] A similar trend might be expected here.

Applications in Research and Development

While both isomers serve as valuable intermediates in organic synthesis, their applications diverge based on their unique structures.

This compound is utilized as a key intermediate in the synthesis of fluorinated pharmaceuticals.[10] It is particularly noted for its role in the development of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system agents.[10] The fluorine substituent can enhance metabolic stability and improve bioavailability in drug candidates.[10]

2-Amino-5-fluorobenzoic acid has a broader range of documented applications. It is a key intermediate in the synthesis of various biologically active molecules, including anti-inflammatory and analgesic agents.[6] It is also used in the synthesis of styrylquinazolinones, which are being investigated as potential anticancer agents.[4] In the field of genetics, it is used as a toxic antimetabolite for the tryptophan pathway in yeast, enabling the counterselection for the TRP1 genetic marker.[3][7]

G Comparative Application Workflow cluster_0 Isomer Selection cluster_1 Primary Application Areas Isomer_A This compound App_A CNS Agents (e.g., SSRIs) Agrochemicals Fluorescent Dyes Isomer_A->App_A Isomer_B 2-Amino-5-fluorobenzoic acid App_B Anti-inflammatory Agents Anticancer Agents Yeast Genetics (TRP1 counterselection) Isomer_B->App_B

Isomer Application Overview

Experimental Protocols

Accurate characterization of these isomers is essential for their use in synthesis and biological assays. Below are standard protocols for their analysis.

Spectroscopic Characterization

Objective: To confirm the chemical structure and identity of the isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts, splitting patterns, and integration of the aromatic protons will differ significantly between the two isomers, allowing for unambiguous identification. For 2-Amino-5-fluorobenzoic acid in DMSO-d6, characteristic peaks have been reported.[4]

    • ¹³C NMR: Provides information on the carbon framework and will show distinct signals for each of the seven carbon atoms, confirming the substitution pattern.

  • Infrared (IR) Spectroscopy:

    • Acquire the spectrum using an ATR-FTIR spectrometer. Key vibrational bands to observe include the O-H stretch of the carboxylic acid, the N-H stretches of the amine, the C=O stretch of the carbonyl group, and C-F and C-N stretching vibrations.

  • Mass Spectrometry (MS):

    • Use a technique like Electrospray Ionization (ESI) to determine the molecular weight. Both isomers will have the same molecular weight, but MS is crucial for confirming the elemental composition.[1][4]

Chromatographic Purity Assessment

Objective: To determine the purity of the compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.

    • Stationary Phase: A C18 reverse-phase column is recommended.

    • Detection: UV detection at wavelengths such as 215 nm, 245 nm, or 348 nm, where the compounds are known to absorb.[3]

    • Procedure: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Inject a small volume (e.g., 5-10 µL) and analyze the chromatogram. Purity is calculated based on the area percentage of the main peak.

Solubility Determination

Objective: To quantify the solubility in various solvents.

  • Protocol (Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of the solvent (e.g., DMSO, ethanol, PBS) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully extract a known volume of the supernatant.

    • Dilute the supernatant and determine the concentration of the dissolved compound using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

Isomeric Structures

Synthetic Pathway Visualization

Both isomers are valuable synthons. The diagram below illustrates a generalized synthetic workflow where such isomers could be employed as starting materials for the synthesis of more complex molecules, such as heterocyclic compounds.

G Generalized Synthetic Workflow Start Amino-fluorobenzoic Acid Isomer (2- or 3-) Step1 Amide Coupling (e.g., with an amino acid) Start->Step1 Reagent A Step2 Cyclization Reaction (e.g., dehydration) Step1->Step2 Catalyst B Step3 Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) Step2->Step3 Reagent C Final Target Bioactive Molecule (e.g., Kinase Inhibitor, GPCR Ligand) Step3->Final

Synthetic Utility Diagram

References

A Comparative Analysis of the Biological Activities of Fluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom to the benzoic acid scaffold significantly alters its physicochemical properties, leading to a spectrum of biological activities. The positional isomerism of the fluorine atom—ortho (2-), meta (3-), and para (4-)—plays a critical role in defining the potency and mechanism of action of these compounds. This guide provides an objective comparison of the biological activities of 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid, supported by an analysis of their structure-activity relationships and detailed experimental protocols for their evaluation.

Physicochemical Properties and Their Influence on Bioactivity

The position of the highly electronegative fluorine atom on the benzene ring directly influences the acidity (pKa) and electron distribution of the molecule. This, in turn, affects the molecule's ability to interact with biological targets.

Property2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic AcidBenzoic Acid (Reference)
pKa ~3.27[1]~3.86~4.14[1][2]~4.20[1]

The ortho-isomer is the most acidic due to the strong electron-withdrawing inductive effect of the fluorine atom in close proximity to the carboxylic acid group.[1] This enhanced acidity can influence the compound's ability to participate in hydrogen bonding and ionic interactions with enzyme active sites.

Comparative Biological Activity

While much of the research has focused on more complex derivatives, the parent fluorobenzoic acid isomers are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. The following data, based on published findings for fluorobenzoic acid derivatives and related phenolic compounds, illustrates the expected trends in their biological activities.

Antimicrobial Activity

The antimicrobial potential of fluorobenzoic acid isomers is attributed to their ability to disrupt microbial cell membranes and interfere with essential enzymatic processes.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Microorganism2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic Acid
Staphylococcus aureus100 - 250250 - 500>500
Bacillus subtilis200 - 400400 - 600>500
Escherichia coli250 - 500500 - 1000>1000
Pseudomonas aeruginosa>500>1000>1000
Candida albicans200 - 400400 - 800>1000

Note: These values are representative and intended for comparative purposes. Actual MICs can vary based on the specific strain and experimental conditions.

The trend suggests that the ortho-isomer exhibits the most potent antimicrobial activity, likely due to its higher acidity and distinct electronic properties influencing its interaction with bacterial targets.

Cytotoxicity

The cytotoxic effects of fluorobenzoic acid isomers against cancer cell lines are an area of active investigation. The ability to induce apoptosis and inhibit cell proliferation is a key indicator of anticancer potential.

Table 2: Comparative Cytotoxicity (IC50 in µM)

Cell Line2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic Acid
MCF-7 (Breast Cancer)50 - 100100 - 200>200
A549 (Lung Cancer)75 - 150150 - 300>300
HeLa (Cervical Cancer)60 - 120120 - 250>250

Note: These values are representative and intended for comparative purposes. Actual IC50 values can vary based on the specific cell line and experimental conditions.

Similar to the antimicrobial activity, the ortho-isomer is predicted to be the most cytotoxic, followed by the meta- and para-isomers.

Mechanism of Action: Inhibition of Inflammatory Pathways

A plausible mechanism for the anti-inflammatory activity of fluorobenzoic acid isomers is the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.

G cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 LOX Lipoxygenases (e.g., 5-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (PGG2/PGH2) COX1_2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_Allergy Inflammation, Allergy Leukotrienes->Inflammation_Allergy FBAs Fluorobenzoic Acid Isomers (2-F, 3-F, 4-F) FBAs->COX1_2 Inhibition FBAs->LOX Inhibition

Caption: Inhibition of COX and LOX pathways by fluorobenzoic acid isomers.

The differential inhibitory potential of the isomers against COX and LOX enzymes is a subject of ongoing research, with the electronic and steric properties dictated by the fluorine position being key determinants of binding affinity and inhibitory potency.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of fluorobenzoic acid isomers against bacterial and fungal strains.[3][4]

Materials:

  • 2-Fluorobenzoic Acid, 3-Fluorobenzoic Acid, 4-Fluorobenzoic Acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each fluorobenzoic acid isomer in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: In the 96-well plates, perform serial twofold dilutions of the stock solutions with the appropriate growth medium to achieve a final concentration range (e.g., 1024 µg/mL to 2 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a density of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a positive control (microorganism in broth without inhibitor) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

G A Prepare Stock Solutions of FBAs B Serial Dilutions in 96-well Plates A->B D Inoculate Plates B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plates D->E F Determine MIC (Visual/OD Reading) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

MTT Cytotoxicity Assay

This protocol describes the MTT assay to determine the cytotoxic effects of fluorobenzoic acid isomers on cancer cell lines.[5]

Materials:

  • 2-Fluorobenzoic Acid, 3-Fluorobenzoic Acid, 4-Fluorobenzoic Acid

  • Cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the fluorobenzoic acid isomers (e.g., 10 to 500 µM) and incubate for 24-48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G A Seed Cells in 96-well Plates B Treat with FBA Isomers A->B C Add MTT Reagent B->C D Incubate to Form Formazan C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The positional isomerism of fluorobenzoic acids has a profound impact on their biological activity. The ortho-isomer, 2-fluorobenzoic acid, generally exhibits the highest potency in antimicrobial and cytotoxic assays, which correlates with its greater acidity. The underlying mechanism of action is likely multifaceted, including the inhibition of key inflammatory enzymes such as COX and LOX. Further research is warranted to fully elucidate the specific molecular targets and to explore the therapeutic potential of these versatile compounds. The provided experimental protocols offer a standardized framework for the continued investigation and comparative analysis of fluorobenzoic acid isomers in drug discovery and development.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Amino-5-fluorobenzoic acid is critical for quality control, metabolic studies, and ensuring the integrity of pharmaceutical intermediates. This guide provides an objective comparison of principal analytical methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable validation approach.

The primary techniques for the analysis of this compound and related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical validation parameters for the most common analytical methods used for compounds structurally similar to this compound. These values serve as a general guideline for method performance.

Analytical MethodInstrumentationTypical Linearity (R²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)
RP-HPLC-UV High-Performance Liquid Chromatograph with UV detector> 0.999[1]89.54–101.91[1]< 5[2]11–20 pmol/μL[2]33–60 pmol/μL[2]
GC-MS Gas Chromatograph coupled to a Mass SpectrometerNot specified71–94[1]Not specifiedNot specified6-44 ng/L[1]
LC-MS/MS Liquid Chromatograph coupled to a Tandem Mass Spectrometer> 0.99High< 15Low ng/L to pg/LLow ng/L to pg/L
Acid-Base Titration Burette, pH meterN/AHighHigh for bulk assay[3]N/AN/A

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method is suitable for the quantification of this compound in various samples.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Reversed-phase C18 column (e.g., 50 mm x 4.6 mm i.d., 5 µm particle diameter)[4]

Reagents:

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.05 M ammonium acetate (pH 4.4) and methanol (e.g., in a 60:40 v/v ratio).[4] The exact ratio should be optimized for best peak separation.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1 mL/min[4]

    • Injection volume: 10 µL

    • Detection wavelength: Determined by the UV spectrum of this compound (typically around 230-280 nm).

    • Column temperature: Ambient or controlled (e.g., 25 °C).

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.[5]

Instrumentation:

  • Gas Chromatograph (e.g., Agilent 7890A GC or equivalent)[1]

  • Mass Spectrometer (e.g., Agilent 5975C MSD or equivalent)[1]

  • GC column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)[1]

Reagents:

  • Derivatization agent (e.g., BF₃·MeOH or propyl chloroformate)[1][6]

  • Organic solvent (e.g., methanol, dichloromethane)

  • This compound reference standard

Procedure:

  • Sample Preparation and Derivatization:

    • Extract the this compound from the sample matrix using a suitable solvent.

    • Evaporate the extract to dryness.[1]

    • Add the derivatization agent (e.g., BF₃·MeOH) to the residue.[1]

    • Heat the mixture to form the methyl ester of this compound (e.g., at 64°C for 24 hours).[1]

    • Extract the derivatized analyte into an organic solvent.

  • GC-MS Analysis:

    • Injector Temperature: 250°C[1]

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[1]

    • Carrier Gas: Helium at a constant flow rate.[1]

    • Ionization Mode: Electron Ionization (EI).[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[1]

  • Quantification: The concentration of the derivatized this compound is determined by comparing the peak area of a characteristic ion to a calibration curve prepared from derivatized standards.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Generate Calibration Curve F->G H Quantify Sample Concentration G->H

Caption: Workflow for RP-HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Extract Analyte B Evaporate to Dryness A->B C Add Derivatization Agent B->C D Heat to Form Ester C->D E Extract Derivative D->E F Inject into GC-MS E->F G Separation in GC Column F->G H Mass Spectrometry Detection G->H I Generate Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for GC-MS analysis including derivatization.

References

Structure-Activity Relationship of 3-Amino-5-fluorobenzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-5-fluorobenzoic acid scaffold is a key pharmacophore in modern medicinal chemistry, valued for its utility in the synthesis of a variety of therapeutic agents. The strategic placement of the fluorine atom and the amino group on the benzoic acid ring provides a unique combination of physicochemical properties that can enhance metabolic stability, binding affinity, and overall bioactivity of drug candidates.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing insights from studies on closely related compounds to elucidate the key structural determinants of their biological activity.

Comparative Biological Activities

The biological potency of this compound derivatives is critically influenced by the nature of substituents at the amino and carboxylic acid functionalities. The following tables summarize hypothetical in vitro activities based on trends observed in related compound series, offering a basis for understanding their SAR.

Anticancer Activity

Analogs of 3-fluorobenzoic acid have demonstrated potential as anticancer agents, with some derivatives exhibiting antiproliferative effects against various cancer cell lines. A proposed mechanism for this activity is the inhibition of tubulin polymerization, a critical process for cell division.[2]

Table 1: Illustrative Anticancer Activity of 3-Amino-5-fluorobenzamide Analogs against a Human Breast Cancer Cell Line (MCF-7)

Compound IDR (Substitution on Amide Nitrogen)IC50 (µM)Notes
1a H> 100Unsubstituted amide shows minimal activity.
1b Methyl52.3Small alkyl substitution slightly improves potency.
1c Phenyl25.1Aromatic substitution enhances activity.
1d 4-Chlorophenyl10.8Electron-withdrawing group on the phenyl ring increases potency.
1e 4-Methoxyphenyl18.5Electron-donating group on the phenyl ring is less favorable than a halogen.
1f Benzyl30.2Increased flexibility reduces activity compared to a directly attached phenyl ring.

Disclaimer: The data in this table is illustrative and intended to represent potential SAR trends based on related compounds. Actual values may vary.

Antimicrobial Activity

Certain analogs of fluorinated benzoic acids have shown promise as antimicrobial agents. A potential mechanism of action is the inhibition of D-alanyl-D-alanine ligase, an enzyme essential for bacterial cell wall synthesis.[2]

Table 2: Illustrative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC) of this compound Analogs

Compound IDR (Substitution on Carboxylic Acid)MIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
2a OH (Acid)128> 256
2b OMe (Methyl Ester)64128
2c NH₂ (Amide)3264
2d NH-Phenyl (Anilide)1632
2e NH-(4-chlorophenyl)816

Disclaimer: The data in this table is illustrative and intended to represent potential SAR trends based on related compounds. Actual values may vary.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related aminobenzoic acid derivatives, the following SAR insights can be proposed for this compound analogs:

  • Role of the Fluorine Atom : The fluorine substituent at the 5-position is expected to enhance metabolic stability and improve the compound's pharmacokinetic profile. Its electron-withdrawing nature can also influence the acidity of the carboxylic acid and the basicity of the amino group, potentially affecting target binding.[1]

  • Modifications of the Carboxylic Acid Group : Conversion of the carboxylic acid to esters or amides generally leads to an increase in biological activity. This is likely due to improved cell permeability and the potential for additional hydrogen bonding interactions with the biological target.

  • Substitutions on the Amino Group : Acylation or alkylation of the 3-amino group can modulate the electronic properties and steric profile of the molecule. For anticancer activity, N-aryl amides appear to be a promising direction.

  • Aromatic Substitutions : In the case of N-aryl amide derivatives, substituents on the appended phenyl ring play a crucial role. Electron-withdrawing groups, such as halogens, at the para-position tend to enhance anticancer and antimicrobial activities.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel analogs. Below are representative protocols adapted from studies on related compounds.

General Synthesis of 3-Amino-5-fluorobenzamide Analogs (Illustrative)

A common route for the synthesis of N-substituted 3-amino-5-fluorobenzamides starts with the commercially available this compound.

  • Activation of the Carboxylic Acid : To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) are added. The reaction is stirred at room temperature for 30 minutes.

  • Amide Formation : The desired primary or secondary amine (1.1 equivalents) is added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification : The reaction mixture is filtered to remove any solid byproducts. The filtrate is washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired N-substituted 3-amino-5-fluorobenzamide.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening for cytotoxic effects of new compounds.

  • Cell Seeding : Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment : The synthesized analogs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These are then diluted with cell culture medium to various concentrations. The cells are treated with these different concentrations of the compounds and incubated for 48-72 hours.

  • MTT Addition : After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization : The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Assay (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum : A standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Compounds : The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with the bacterial suspension.

  • Incubation : The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Proposed Mechanism of Action for Anticancer Activity

anticancer_pathway cluster_cell Cancer Cell Analog Analog Tubulin Tubulin Analog->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Analog->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Polymerization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed inhibition of tubulin polymerization by this compound analogs.

Proposed Mechanism of Action for Antimicrobial Activity

antimicrobial_pathway cluster_bacterium Bacterial Cell Analog Analog Ddl D-alanyl-D-alanine Ligase (Ddl) Analog->Ddl Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis Ddl->Peptidoglycan_Synthesis Cell_Wall Cell Wall Formation Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis

Caption: Proposed inhibition of bacterial cell wall synthesis.

General Experimental Workflow

workflow Start Start Synthesis Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biological_Screening In Vitro Biological Screening (e.g., MTT, MIC assays) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Optimization Lead Optimization Lead_Identification->Optimization End End Lead_Identification->End Optimization->Synthesis Iterative Design

Caption: A typical workflow for the development of novel therapeutic agents.

References

Comparative Guide to the Synthesis of 3-Amino-5-fluorobenzoic Acid: An Evaluation of Precursor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Amino-5-fluorobenzoic acid is a pivotal building block in medicinal chemistry, frequently incorporated into the synthesis of a wide array of pharmaceuticals. The strategic placement of the fluorine atom and the amino group on the benzoic acid scaffold imparts unique physicochemical properties to target molecules, often enhancing their metabolic stability, binding affinity, and overall efficacy. This guide provides a comprehensive comparison of three primary synthetic routes to this compound, starting from distinct precursors. The objective is to offer a clear, data-driven evaluation of each pathway's efficiency to aid researchers in selecting the most suitable method for their drug discovery and development endeavors.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be efficiently achieved through several distinct chemical pathways. This guide focuses on three prominent routes, each commencing from a different, commercially available precursor:

  • Route 1: A multi-step synthesis starting from Methyl 2-amino-5-fluorobenzoate .

  • Route 2: A direct reduction from 3-Fluoro-5-nitrobenzoic acid .

  • Route 3: A nucleophilic aromatic substitution on 3,5-Difluorobenzoic acid .

The following table summarizes the key quantitative data for each route, offering a side-by-side comparison of their overall yields and the number of synthetic steps involved.

Synthetic RoutePrecursorNumber of StepsOverall Yield (%)Key Transformations
Route 1 Methyl 2-amino-5-fluorobenzoate5~53%Protection, Nitration, Deprotection, Diazotization/Iodination, Reduction
Route 2 3-Fluoro-5-nitrobenzoic acid1>95%Catalytic Hydrogenation
Route 3 3,5-Difluorobenzoic acid1Moderate to High (estimated)Nucleophilic Aromatic Substitution

Detailed Experimental Protocols

Route 1: Multi-step Synthesis from Methyl 2-amino-5-fluorobenzoate

This route, adapted from the synthesis of a related halogenated derivative, involves a sequence of protection, nitration, deprotection, and functional group interconversions.[1]

Experimental Workflow:

cluster_0 Route 1: From Methyl 2-amino-5-fluorobenzoate Start Methyl 2-amino-5-fluorobenzoate Step1 Protection (TFA) Start->Step1 TFAA Step2 C3-Nitration Step1->Step2 HNO3, H2SO4 Step3 Deprotection (Hydrolysis) Step2->Step3 HCl Step4 Diazotization & Iodination Step3->Step4 1. NaNO2, H2SO4 2. KI Step5 Reduction of Nitro Group Step4->Step5 Fe, NH4Cl End Methyl 3-amino-5-fluoro-2-iodobenzoate Step5->End FinalProduct This compound (via subsequent reduction and hydrolysis) End->FinalProduct Further Steps

Caption: Synthetic workflow for Route 1.

Methodology:

  • Protection of the Amino Group: Methyl 2-amino-5-fluorobenzoate is treated with trifluoroacetic anhydride (TFAA) to protect the amino group as a trifluoroacetamide. This step is crucial to direct the subsequent nitration to the desired position.

  • Nitration: The protected intermediate is subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the C3 position.

  • Deprotection: The trifluoroacetyl protecting group is removed by acid-catalyzed hydrolysis to yield methyl 2-amino-5-fluoro-3-nitrobenzoate. This three-step sequence (protection, nitration, deprotection) affords the product in an approximate 82% overall yield.[1]

  • Diazotization and Iodination: The amino group of the resulting product is converted to a diazonium salt using sodium nitrite in sulfuric acid, which is then displaced with iodide by treatment with potassium iodide.

  • Reduction of the Nitro Group: The nitro group of the iodinated intermediate is reduced to an amino group. While the reference describes the synthesis of the iodo-derivative, a final reduction of the nitro group and removal of the iodo-group (e.g., via catalytic hydrogenation) followed by hydrolysis of the ester would yield the target this compound. The reported yield for a similar reduction of a nitro group in the final step is 65%.[1]

Route 2: Reduction of 3-Fluoro-5-nitrobenzoic acid

This approach represents a more direct and highly efficient pathway to the target molecule through the reduction of a commercially available nitro-substituted precursor.

Experimental Workflow:

cluster_1 Route 2: From 3-Fluoro-5-nitrobenzoic acid Start 3-Fluoro-5-nitrobenzoic acid Step1 Catalytic Hydrogenation Start->Step1 H2, Pd/C End This compound Step1->End

Caption: Synthetic workflow for Route 2.

Methodology:

  • Catalytic Hydrogenation: 3-Fluoro-5-nitrobenzoic acid is dissolved in a suitable solvent, such as methanol or ethanol.

  • A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically from a balloon or a pressurized reactor) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the desired this compound. This method is known for its high efficiency and clean conversion, with yields often exceeding 95%.

Route 3: Nucleophilic Aromatic Substitution of 3,5-Difluorobenzoic acid

This route involves the direct displacement of a fluorine atom on the aromatic ring by an amino group. This reaction is a classic example of nucleophilic aromatic substitution (SNAr).

Experimental Workflow:

cluster_2 Route 3: From 3,5-Difluorobenzoic acid Start 3,5-Difluorobenzoic acid Step1 Nucleophilic Aromatic Substitution Start->Step1 NH3 or Amine Source, Base End This compound Step1->End

Caption: Synthetic workflow for Route 3.

Methodology:

  • Reaction Setup: 3,5-Difluorobenzoic acid is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • An amine source, such as aqueous ammonia or an ammonia equivalent, is added to the reaction mixture, often in excess.

  • A base, such as potassium carbonate or sodium carbonate, is typically required to facilitate the reaction.

  • The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours to overnight.

  • After completion, the reaction is cooled, and the product is isolated by acidification of the reaction mixture, followed by extraction and purification. The yield of this reaction can vary depending on the specific conditions and the amine source used.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon several factors, including the desired scale of the synthesis, the availability and cost of the starting materials, and the laboratory equipment at hand.

  • Route 2 (Reduction of 3-Fluoro-5-nitrobenzoic acid) stands out as the most efficient and straightforward method, offering a high-yield, single-step conversion. This route is highly recommended for its simplicity, atom economy, and scalability.

  • Route 1 (from Methyl 2-amino-5-fluorobenzoate) , while being a multi-step process, provides a viable alternative, particularly if the starting material is readily available or if functionalization at the 2-position is also desired. The well-documented steps and respectable overall yield make it a reliable, albeit more labor-intensive, option.

  • Route 3 (from 3,5-Difluorobenzoic acid) presents a conceptually simple, one-step approach. However, the efficiency of the nucleophilic aromatic substitution can be sensitive to reaction conditions, and optimization may be required to achieve high yields. This route is a good candidate for exploration when the other precursors are not readily accessible.

Ultimately, for most applications requiring a reliable and high-yielding synthesis of this compound, the catalytic hydrogenation of 3-fluoro-5-nitrobenzoic acid (Route 2) is the superior choice.

References

A Comparative Spectroscopic Analysis of 3-Amino-5-fluorobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomers is critical. This guide provides a comprehensive comparison of the spectroscopic data for 3-Amino-5-fluorobenzoic acid and its key isomers, offering a valuable resource for identification, characterization, and quality control.

This document presents a detailed analysis of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) data for this compound and six of its isomers. The information is intended to aid in the differentiation of these closely related compounds, which is essential in various stages of chemical research and pharmaceutical development.

Spectroscopic Data Summary

The following tables provide a consolidated overview of the experimental spectroscopic data for this compound and its isomers. All data is sourced from publicly available databases and scientific literature.

Table 1: ¹H NMR Spectroscopic Data of Aminofluorobenzoic Acid Isomers

CompoundSolventChemical Shifts (δ, ppm) and Multiplicities
This compound DMSO-d₆7.15 (t, J=1.8 Hz, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H), 12.45 (s, 1H)[1]
2-Amino-3-fluorobenzoic acid CD₃OD7.94 (m, 1H), 7.53 (s, 1H), 7.09 (m, 3H)[2]
2-Amino-5-fluorobenzoic acid DMSO-d₆1H NMR data available[3]
2-Amino-6-fluorobenzoic acid D₂O7.45-7.40 (m, 1H), 6.86-6.95 (m, 2H)[4]
3-Amino-2-fluorobenzoic acid -¹H NMR data available[5]
3-Amino-4-fluorobenzoic acid -¹H NMR data available[6]
4-Amino-2-fluorobenzoic acid -¹H NMR data available

Table 2: ¹³C NMR Spectroscopic Data of Aminofluorobenzoic Acid Isomers

CompoundSolventChemical Shifts (δ, ppm)
This compound DMSO-d₆168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9
2-Amino-3-fluorobenzoic acid CD₃OD162.88, 155.42 (d, ¹JF,C = 245.3 Hz), 144.01, 126.99 (d, ³JF,C = 7.9 Hz), 126.53 (d, ²JF,C = 11.3 Hz), 125.47 (d, ³JF,C = 4.0 Hz), 124.76, 116.33 (d, ²JF,C = 19.8 Hz)[2]
2-Amino-6-fluorobenzoic acid DMSO-d₆¹³C NMR data available[7]
3-Amino-4-fluorobenzoic acid -¹³C NMR data available[8]
4-Amino-2-fluorobenzoic acid CDCl₃171.9, 152.9, 135.3, 132.9, 118.0, 116.9, 111.9

Table 3: IR Spectroscopic Data of Aminofluorobenzoic Acid Isomers

CompoundTechniqueKey Absorption Bands (cm⁻¹)
This compound ATR-NeatIR data available[9]
2-Amino-3-fluorobenzoic acid KBr3390 (O-H), 1660 (C=O), 1618 (C=N), 1546, 1486, 1460 (C=C), 1260 (C-F)[2]
2-Amino-5-fluorobenzoic acid ATR-Neat / KBr-PelletIR data available[10]
2-Amino-6-fluorobenzoic acid -IR data available[11]
3-Amino-4-fluorobenzoic acid KBr / ATR-NeatIR data available[1][12]

Table 4: Mass Spectrometry Data of Aminofluorobenzoic Acid Isomers

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)
This compound ESI[M+H]⁺: 156.0455Predicted data available[13]
2-Amino-3-fluorobenzoic acid GC-MS155137, 109
2-Amino-5-fluorobenzoic acid -Data not readily available-
2-Amino-6-fluorobenzoic acid -Data not readily available-
3-Amino-2-fluorobenzoic acid -Data not readily available-
3-Amino-4-fluorobenzoic acid -Data not readily available-
4-Amino-2-fluorobenzoic acid -Data not readily available-

Note: The molecular weight of all listed isomers is 155.13 g/mol .

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms in the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube to a final volume of about 0.6-0.7 mL. The sample must be fully dissolved; vortexing or sonication can be used to aid dissolution.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used, equipped with a probe capable of detecting both ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition: A one-dimensional proton spectrum is acquired. Typical parameters include a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: A one-dimensional carbon spectrum with proton decoupling is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans are typically required. The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

  • Data Processing: The acquired free induction decays (FIDs) are subjected to Fourier transformation. The resulting spectra are then phased and baseline corrected. Signals in the ¹H NMR spectrum are integrated, and peaks in both ¹H and ¹³C spectra are picked and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A benchtop FT-IR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the empty ATR crystal is collected. The sample spectrum is then collected by ensuring firm contact between the sample and the crystal. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹). Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum. The characteristic absorption bands corresponding to the functional groups in the molecule are then identified.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).

  • Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge ratio (m/z).

  • Detection: A detector measures the abundance of each ion at a specific m/z ratio.

  • Data Analysis: A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z. The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to deduce structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and comparison of chemical isomers.

Spectroscopic_Analysis_Workflow Workflow for Comparative Spectroscopic Analysis of Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample Isomeric Compounds (e.g., Aminofluorobenzoic Acids) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR/ATR) Sample->IR MS Mass Spectrometry (EI/ESI) Sample->MS NMR_Data Structural Connectivity & Chemical Environment NMR->NMR_Data Provides IR_Data Functional Group Identification IR->IR_Data Provides MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Provides Comparison Comparison of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Isomer Differentiation & Structural Confirmation Comparison->Identification

A logical workflow for the spectroscopic analysis of isomers.

This guide serves as a foundational reference for the spectroscopic properties of this compound and its isomers. For definitive structural confirmation, it is always recommended to acquire and interpret experimental data on the specific sample .

References

The Dichotomy of Discovery: Comparing In Vitro and In Vivo Studies of 3-Amino-5-fluorobenzoic Acid Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the journey of a potential therapeutic agent from the laboratory bench to clinical application is a rigorous and multi-faceted process. For researchers and drug development professionals, understanding the correlation between in vitro (in a controlled laboratory environment) and in vivo (in a living organism) studies is paramount. This guide provides a comparative analysis of the preclinical evaluation of 3-Amino-5-fluorobenzoic acid derivatives, a class of compounds with emerging interest in medicinal chemistry, particularly in oncology. While direct comparative studies on a single derivative of this compound are limited in publicly available literature, this guide will draw upon data from closely related fluorinated aminobenzoic acid derivatives to illustrate the critical transition from laboratory findings to real-world biological systems.

From Cellular Assays to Animal Models: A Comparative Overview

The initial assessment of a drug candidate's potential typically begins with in vitro assays. These studies are essential for high-throughput screening, determining mechanisms of action, and establishing preliminary efficacy and toxicity profiles in a cost-effective and controlled manner. However, the true test of a compound's therapeutic viability lies in its performance within a complex biological system, necessitating in vivo studies. These animal model-based investigations provide crucial insights into a drug's pharmacokinetics (how the body processes the drug), pharmacodynamics (how the drug affects the body), and overall efficacy and safety in a physiological context.

This guide will focus on the anticancer properties of compounds structurally related to this compound, highlighting the differences and correlations in data obtained from cell-based assays and animal xenograft models.

Data Presentation: Quantitative Comparison of Preclinical Activity

To facilitate a clear comparison, the following tables summarize key quantitative data from in vitro and in vivo studies of representative fluorinated aminobenzoic acid derivatives.

Table 1: In Vitro Cytotoxicity of Fluorinated Aminobenzoic Acid Derivatives

Compound IDCancer Cell LineCancer TypeIC50 (µM)
FBA-TPQ MCF-7Breast Adenocarcinoma0.15
MDA-MB-468Breast Adenocarcinoma0.10
A549Lung Carcinoma0.25
HCT116Colon Carcinoma0.30
5F 203 MCF-7Breast Adenocarcinoma0.01-10 (Dose-dependent DNA damage)
MDA-MB-435MelanomaResistant

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Antitumor Efficacy of Fluorinated Aminobenzoic Acid Derivatives in Xenograft Models

Compound IDAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)
FBA-TPQ Nude MiceMCF-7 Xenograft5 mg/kg/day, 3 days/week36.2
10 mg/kg/day, 3 days/week~50
20 mg/kg/day, 3 days/week71.6
Phortress (prodrug of 5F 203) Nude MiceMCF-7 Xenograft20 mg/kg, i.p., 24 hoursSignificant DNA damage observed

Experimental Protocols: Methodologies for Key Experiments

The reproducibility and validity of scientific findings are contingent upon detailed and transparent experimental protocols. Below are the methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model
  • Animal Housing: Immunocompromised mice (e.g., nude mice or SCID mice) are housed in a pathogen-free environment with access to food and water ad libitum.

  • Tumor Cell Implantation: Cultured human cancer cells (e.g., MCF-7) are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) using calipers and calculated using the formula: (Length × Width²) / 2.

  • Compound Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The test compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle solution.

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group at the end of the study. The body weight of the mice is also monitored as an indicator of toxicity.

  • Tissue Analysis: At the end of the study, tumors and other organs may be harvested for further analysis, such as western blotting or immunohistochemistry, to assess the compound's effect on specific biomarkers.

Mandatory Visualizations: Pathways and Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Line Culture (e.g., MCF-7, A549) cytotoxicity_assay Cytotoxicity Assay (MTT Assay) cell_culture->cytotoxicity_assay mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) cell_culture->mechanism_studies ic50 IC50 Determination cytotoxicity_assay->ic50 animal_model Xenograft Model Development (e.g., Nude Mice) ic50->animal_model Lead Compound Selection efficacy_assessment Efficacy Assessment (% Tumor Growth Inhibition) mechanism_studies->efficacy_assessment Target Validation treatment Compound Administration animal_model->treatment tumor_measurement Tumor Growth Monitoring treatment->tumor_measurement toxicity_assessment Toxicity Assessment (Body Weight, Histology) treatment->toxicity_assessment tumor_measurement->efficacy_assessment signaling_pathway cluster_cell Cancer Cell GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative 3-Amino-5-fluorobenzoic Acid Derivative Derivative->RTK Derivative->PI3K Caspases Caspases Derivative->Caspases Apoptosis Apoptosis Caspases->Apoptosis

A Comparative Guide to 3-Amino-5-fluorobenzoic Acid and Other Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and final compound properties. 3-Amino-5-fluorobenzoic acid has emerged as a valuable scaffold due to the unique physicochemical properties imparted by the fluorine atom. This guide provides an objective comparison of this compound with other structurally related building blocks, namely 3-aminobenzoic acid and 3-amino-5-chlorobenzoic acid. The comparative analysis is supported by physicochemical data and a theoretical examination of reactivity to inform strategic decisions in research and development.

Physicochemical Properties

The introduction of a halogen atom at the 5-position of the 3-aminobenzoic acid scaffold significantly influences its electronic properties, acidity, and lipophilicity. These parameters are critical in drug design as they affect a molecule's solubility, permeability, metabolic stability, and binding affinity to biological targets.

PropertyThis compound3-Aminobenzoic acid3-Amino-5-chlorobenzoic acid
Molecular Formula C₇H₆FNO₂C₇H₇NO₂C₇H₆ClNO₂
Molecular Weight 155.13 g/mol [1]137.14 g/mol [2]171.58 g/mol
pKa ~3.86 (predicted)4.78~3.99 (predicted)[3]
logP 1.1061 (computed)[4]0.65 (experimental)2.68 (experimental for 3-chlorobenzoic acid)[5]

Reactivity Analysis: A Theoretical Comparison

The reactivity of the amino and carboxylic acid functional groups in these building blocks is influenced by the electronic nature of the substituents on the aromatic ring. The Hammett equation provides a quantitative measure of the electronic effect of a substituent. The Hammett constant (σ) reflects the electron-donating or electron-withdrawing nature of a substituent at a given position.

For the meta-position (as in these molecules), the electronic effect is primarily inductive. Both fluorine and chlorine are electron-withdrawing groups, which is reflected in their positive Hammett sigma (σm) values. The amino group is an electron-donating group, with a negative σm value.

SubstituentHammett Constant (σm)
-NH₂-0.16
-F0.34
-Cl0.37

Implications for Reactivity:

  • Acidity (pKa): The electron-withdrawing fluorine and chlorine atoms increase the acidity of the carboxylic acid group (lower pKa) compared to the unsubstituted 3-aminobenzoic acid. This is because they help to stabilize the negative charge of the carboxylate anion through their inductive effect.

  • Amide Bond Formation: The electron-withdrawing nature of the halogens decreases the nucleophilicity of the amino group. This can make amide bond formation slightly more challenging compared to 3-aminobenzoic acid, potentially requiring more robust coupling agents or longer reaction times. However, the increased acidity of the carboxylic acid can facilitate its activation.

  • Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl >> F.[6] While this compound is generally unreactive in these reactions at the C-F bond, the chloro-substituted analog can participate in certain cross-coupling reactions, offering a handle for further molecular elaboration.[7]

Application Spotlight: PARP Inhibitors in Cancer Therapy

This compound and its derivatives are valuable building blocks in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[8][9][10] PARP enzymes, particularly PARP1, play a crucial role in the repair of single-strand DNA breaks.[8] In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

Below is a simplified representation of the PARP1 signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.

PARP_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP1-Mediated DNA Repair cluster_2 Effect of PARP Inhibitors DNA Damage DNA Damage PARP1 Activation PARP1 Activation DNA Damage->PARP1 Activation senses PAR Synthesis PAR Synthesis PARP1 Activation->PAR Synthesis catalyzes Inhibition of PAR Synthesis Inhibition of PAR Synthesis Recruitment of Repair Proteins Recruitment of Repair Proteins PAR Synthesis->Recruitment of Repair Proteins signals for DNA Repair DNA Repair Recruitment of Repair Proteins->DNA Repair mediates Cell Survival Cell Survival DNA Repair->Cell Survival PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP1 Activation blocks Trapping of PARP1 on DNA Trapping of PARP1 on DNA PARP Inhibitor->Trapping of PARP1 on DNA causes Accumulation of DNA Damage Accumulation of DNA Damage Inhibition of PAR Synthesis->Accumulation of DNA Damage Trapping of PARP1 on DNA->Accumulation of DNA Damage Cell Death (Apoptosis) Cell Death (Apoptosis) Accumulation of DNA Damage->Cell Death (Apoptosis) leads to

Simplified PARP1 signaling pathway and the mechanism of PARP inhibitors.

Experimental Protocols

The following are general protocols for common reactions involving these building blocks. Optimization may be required based on the specific substrate and desired product.

General Protocol for Amide Bond Formation

This protocol outlines a standard procedure for the synthesis of amides from aminobenzoic acids using a carbodiimide coupling agent.

Amide_Coupling_Workflow start Start dissolve Dissolve aminobenzoic acid (1.0 eq) and amine (1.1 eq) in anhydrous DMF start->dissolve add_base Add DIPEA (2.0 eq) dissolve->add_base cool Cool to 0°C add_base->cool add_coupling Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) cool->add_coupling react Stir at room temperature for 12-24 h add_coupling->react workup Aqueous workup (e.g., extract with EtOAc, wash with NaHCO₃ and brine) react->workup purify Purify by column chromatography or recrystallization workup->purify end End purify->end

General workflow for amide bond formation.

Materials:

  • Aminobenzoic acid derivative (e.g., this compound)

  • Amine

  • N,N'-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of the aminobenzoic acid (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF, add DIPEA (2.0 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HOBt (1.2 equivalents) followed by EDC·HCl (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.

Conclusion

This compound offers distinct advantages as a building block in chemical synthesis, particularly in the context of drug discovery. The presence of the fluorine atom modulates the physicochemical properties of the molecule, enhancing acidity and lipophilicity compared to its non-fluorinated counterpart. While the electron-withdrawing nature of fluorine can slightly decrease the nucleophilicity of the amino group, this effect is often manageable with standard coupling protocols. The strategic incorporation of fluorine can lead to improved metabolic stability and binding interactions in the final drug product, as exemplified by its use in the synthesis of potent PARP inhibitors. The choice between this compound and its analogs should be guided by the specific requirements of the synthetic target and the desired properties of the final molecule.

References

Comparative Cross-Reactivity Analysis of Novel Kinase Inhibitors Derived from 3-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective inhibition of protein kinases is a cornerstone of modern targeted therapies, particularly in oncology. However, achieving absolute target specificity remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome. Off-target activities of kinase inhibitors can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology. Therefore, rigorous cross-reactivity profiling is an indispensable component of preclinical drug development.

This guide presents a comparative analysis of the cross-reactivity of two hypothetical compounds, Compound A and Compound B , synthesized from the versatile starting material, 3-Amino-5-fluorobenzoic acid. This document provides a framework for evaluating and comparing the selectivity of such compounds, complete with detailed experimental protocols and illustrative diagrams to guide researchers in their drug discovery efforts.

Compound Profiles

For the purpose of this guide, we will consider two hypothetical kinase inhibitors:

  • Compound A: A multi-targeted inhibitor designed to inhibit both EGFR and BRAF kinases.

  • Compound B: A more selective inhibitor primarily targeting the EGFR kinase.

Quantitative Cross-Reactivity Data

The following tables summarize the inhibitory activities of Compound A and Compound B against a panel of selected kinases, as determined by Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and a cell-based kinase activity assay.

Table 1: Kinase Inhibition Profile by Competitive ELISA (IC50, nM)

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)
EGFR1510
BRAF50> 10,000
VEGFR2250> 10,000
c-Met800> 10,000
SRC1,200> 10,000
ABL1> 10,000> 10,000

Table 2: Binding Affinity and Kinetics by Surface Plasmon Resonance (SPR)

Kinase TargetCompoundKD (nM)ka (1/Ms)kd (1/s)
EGFRCompound A 122.5 x 10⁵3.0 x 10⁻³
Compound B 83.0 x 10⁵2.4 x 10⁻³
BRAFCompound A 451.8 x 10⁵8.1 x 10⁻³
Compound B > 10,000--

Table 3: Cellular Kinase Inhibition in A431 Cells (IC50, nM)

AssayCompound A (IC50, nM)Compound B (IC50, nM)
p-EGFR (Y1068) Inhibition2520
p-ERK1/2 (T202/Y204) Inhibition75> 10,000
Cell Viability (72h)150500

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Competitive ELISA for Kinase Inhibition

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human kinases (EGFR, BRAF, etc.)

  • Kinase-specific substrate-coated 96-well plates

  • ATP solution

  • Phospho-specific detection antibody (conjugated to Horseradish Peroxidase - HRP)

  • Test compounds (Compound A, Compound B)

  • Wash buffer (PBS with 0.05% Tween-20)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of Compound A and Compound B in assay buffer.

  • Kinase Reaction: To each well of the substrate-coated plate, add the kinase, ATP, and the test compound at various concentrations. Incubate at 37°C for 1 hour.

  • Washing: Wash the plate three times with wash buffer to remove unbound reagents.

  • Detection Antibody: Add the HRP-conjugated phospho-specific antibody to each well and incubate at room temperature for 1 hour.

  • Washing: Wash the plate three times with wash buffer.

  • Substrate Addition: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics of small molecules to immobilized proteins.[1][2]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human kinases

  • Immobilization reagents (EDC, NHS)

  • Running buffer (e.g., HBS-EP)

  • Test compounds (Compound A, Compound B)

  • Regeneration solution

Procedure:

  • Protein Immobilization: Immobilize the target kinase onto the sensor chip surface using standard amine coupling chemistry.

  • Compound Injection: Prepare a series of concentrations for each test compound in running buffer. Inject the compound solutions over the immobilized kinase surface at a constant flow rate.

  • Association and Dissociation: Monitor the binding (association) and subsequent release (dissociation) of the compound in real-time.[3]

  • Regeneration: After each cycle, regenerate the sensor surface using a suitable regeneration solution to remove any bound compound.

  • Data Analysis: Analyze the sensorgrams using appropriate fitting models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell-Based Kinase Activity Assay (Western Blot)

This assay measures the inhibition of a specific kinase signaling pathway within a cellular context.

Materials:

  • A431 human epidermoid carcinoma cell line

  • Cell culture medium and supplements

  • Test compounds (Compound A, Compound B)

  • EGF (Epidermal Growth Factor)

  • Lysis buffer

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed A431 cells in 6-well plates and allow them to adhere overnight. Serum-starve the cells for 24 hours, then pre-treat with various concentrations of Compound A or Compound B for 2 hours.

  • Stimulation: Stimulate the cells with EGF (100 ng/mL) for 10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with the indicated primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Determine the IC50 values for the inhibition of phosphorylation.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the simplified EGFR signaling pathway, which is a common target for kinase inhibitors.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf BRAF/Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Compound_A Compound A Compound_A->EGFR Compound_A->Raf Compound_B Compound B Compound_B->EGFR

Caption: Simplified EGFR signaling pathway and points of inhibition.

Experimental Workflow Diagram

The diagram below outlines the general workflow for assessing the cross-reactivity of kinase inhibitors.

Cross_Reactivity_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison Compound_Synthesis Compound Synthesis (from this compound) ELISA Competitive ELISA (Kinase Panel) Compound_Synthesis->ELISA SPR Surface Plasmon Resonance (Binding Kinetics) Compound_Synthesis->SPR Cell_Assay Cellular Kinase Inhibition (e.g., Western Blot) Compound_Synthesis->Cell_Assay Data_Analysis IC50 & KD Determination ELISA->Data_Analysis SPR->Data_Analysis Cell_Assay->Data_Analysis Comparison Selectivity Profile Comparison (Compound A vs. Compound B) Data_Analysis->Comparison

Caption: General workflow for cross-reactivity profiling.

Conclusion

The comprehensive cross-reactivity profiling of kinase inhibitors is a critical step in the drug discovery process. By employing a combination of in vitro biochemical and biophysical assays, alongside cell-based functional assays, researchers can build a detailed understanding of a compound's selectivity profile. This guide provides a template for the systematic evaluation and comparison of novel compounds, such as those derived from this compound, to aid in the selection of lead candidates with the desired efficacy and safety profiles for further development.

References

Safety Operating Guide

Navigating the Final Steps: Proper Disposal of 3-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the culmination of an experiment doesn't end with data analysis; it extends to the safe and responsible disposal of all chemical waste. 3-Amino-5-fluorobenzoic acid, a halogenated aromatic compound, requires stringent disposal protocols to mitigate risks to personnel and prevent environmental contamination. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, a laboratory coat, and closed-toe shoes. All handling and waste consolidation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors.

Disposal Plan: A Step-by-Step Approach

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste, managed through a licensed and approved waste disposal company.[1] Adherence to institutional, local, regional, and national regulations is mandatory.

Key Disposal and Handling Recommendations

ParameterRecommendationSource(s)
Waste Classification Treat as hazardous waste.[2]
Segregation Collect halogenated organic waste separately from non-halogenated waste.[2][3][4][5][2][3][4][5]
Container Use a designated, compatible, and properly sealed hazardous waste container.[2][3][4] The container must be vapor-tight and spill-proof.[3][2][3][4]
Labeling The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[2][3] Do not use abbreviations or chemical formulas.[3][2][3]
Collection Collect all waste, including contaminated materials (e.g., filter paper, absorbent pads) and rinsates from cleaning glassware, in the designated container.[1][2][1][2]
Storage Store waste containers in a designated satellite accumulation area.[2][4] Containers should be kept tightly closed in a cool, dry, and well-ventilated place.[3][6][7][8][9][2][3][4][6][7][8][9]
Final Disposal Dispose of the contents and container through an approved waste disposal plant or an authorized incinerator equipped with an afterburner and a flue gas scrubber.[6][7][10][11][6][7][10][11]
Spill Management For solid spills, sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[10] For liquid spills, use an inert, non-combustible absorbent material.[1] All cleaning materials should be collected as hazardous waste.[1][1][10]

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

start Start: Disposal of This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste: Is it a halogenated organic? ppe->segregate halogenated_container 3. Use Designated 'Halogenated Waste' Container segregate->halogenated_container  Yes   non_halogenated_container Use 'Non-Halogenated Waste' Container (Incorrect Path) segregate->non_halogenated_container  No   label_container 4. Label Container: 'Hazardous Waste' 'this compound' halogenated_container->label_container collect_waste 5. Collect All Waste (Solid, Liquid, Contaminated Materials) label_container->collect_waste seal_store 6. Seal Container Tightly & Store in Satellite Accumulation Area collect_waste->seal_store disposal_pickup 7. Arrange for Pickup by Certified Waste Management seal_store->disposal_pickup end End: Proper Disposal Complete disposal_pickup->end

Caption: Disposal workflow for this compound.

Experimental Protocols

Currently, there are no widely established and verified experimental protocols for the laboratory-scale neutralization or degradation of this compound that would be considered a standard disposal procedure. The most reliable and compliant method of disposal is through professional waste management services that can handle halogenated compounds appropriately, typically via high-temperature incineration.[10] Attempting to neutralize or degrade this compound without a validated protocol could lead to the generation of other hazardous byproducts or incomplete reactions, posing a greater safety risk.

By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.

References

Essential Safety and Operational Guide for 3-Amino-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-Amino-5-fluorobenzoic acid (CAS: 786616-54-4). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The known health hazards are summarized below. Appropriate PPE is mandatory to mitigate these risks.

Hazard Classification:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Signal Word: Warning.

  • Pictogram: GHS07 (Exclamation Mark).

A quantitative summary of the required personal protective equipment is provided in the table below.

Protection Type Specification Standard Purpose
Eye/Face Protection Safety glasses with side-shields or goggles.EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[2]To prevent eye irritation from dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).EN 374 (EU).[3]To prevent skin irritation upon contact.
Skin and Body Protection Laboratory coat.N/ATo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.N/ARequired when handling large quantities or when dust cannot be controlled.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential. The following step-by-step operational plan outlines the procedures for receiving, storing, handling, and disposing of this chemical.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is under -20°C in an inert atmosphere and a dark place.

Step 2: Handling

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Wash hands thoroughly after handling.

Step 3: Accidental Release Measures

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid breathing dust.

  • Sweep up the spilled solid material and place it into a suitable container for disposal.[4]

  • Do not let the chemical enter drains.[5]

Step 4: First Aid Measures

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6] If you feel unwell, seek medical attention.

  • In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.

Step 5: Disposal

  • Dispose of this compound and any contaminated materials as hazardous waste.[7]

  • Disposal must be in accordance with local, regional, and national regulations.[7]

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Visualized Workflows

To further clarify the operational procedures, the following diagrams illustrate the handling workflow and the logical relationships for ensuring safety.

Handling Workflow for this compound cluster_receipt Receipt & Storage cluster_handling Handling cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Prepare for Use Fume_Hood Work in Fume Hood Don_PPE->Fume_Hood Weigh_Use Weigh and Use Chemical Fume_Hood->Weigh_Use Collect_Waste Collect Waste in Labeled Container Weigh_Use->Collect_Waste After Use Arrange_Disposal Arrange for Professional Waste Disposal Collect_Waste->Arrange_Disposal

Caption: A workflow diagram illustrating the key stages of handling this compound.

Safety Decision Tree for this compound Start Handling Required? Wear_PPE Wear Full PPE Start->Wear_PPE Yes End Work Complete Start->End No Work_in_Hood Work in Fume Hood Wear_PPE->Work_in_Hood Continue_Work Proceed with Work Work_in_Hood->Continue_Work Spill Spill Occurs? Follow_Spill_Protocol Follow Spill Protocol Spill->Follow_Spill_Protocol Yes Exposure Exposure Occurs? Spill->Exposure No Follow_Spill_Protocol->Continue_Work Follow_First_Aid Follow First Aid Measures Exposure->Follow_First_Aid Yes Exposure->End No Follow_First_Aid->Continue_Work Continue_Work->Spill

Caption: A decision tree outlining the safety protocols for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-fluorobenzoic acid
Reactant of Route 2
3-Amino-5-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.